(2,4-Diethoxyphenyl)boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,4-diethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-3-14-8-5-6-9(11(12)13)10(7-8)15-4-2/h5-7,12-13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSBUFFGNADTOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCC)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584905 | |
| Record name | (2,4-Diethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-01-2 | |
| Record name | (2,4-Diethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072952-01-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (2,4-Diethoxyphenyl)boronic acid: Chemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,4-Diethoxyphenyl)boronic acid is an organoboron compound featuring a phenyl ring substituted with a boronic acid group and two ethoxy groups at positions 2 and 4. As a member of the arylboronic acid family, its primary utility in synthetic chemistry is as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. The presence of the electron-donating ethoxy groups influences the electronic properties and reactivity of the molecule. This technical guide provides a comprehensive overview of the known and predicted chemical properties, stability, and synthetic applications of this compound. It includes detailed, representative experimental protocols for its synthesis and its use in cross-coupling reactions, alongside a summary of its physicochemical and spectroscopic data, often supplemented with data from structurally analogous compounds due to the limited availability of specific experimental values for the title compound.
Chemical and Physical Properties
This compound is a solid at room temperature. Boronic acids, in general, are known to be moderately stable, air-sensitive compounds that are susceptible to dehydration and oxidation.[1][2] Proper handling and storage under an inert atmosphere at low temperatures are recommended to maintain its integrity.
Physicochemical Data Summary
Specific experimental data for the melting point, boiling point, and solubility of this compound are not widely reported in the literature. The table below summarizes its core properties and provides data for structurally similar compounds to offer a comparative reference.
| Property | This compound | Reference Compound Data |
| IUPAC Name | This compound | - |
| Synonyms | 2,4-Diethoxybenzeneboronic acid | - |
| CAS Number | 1072952-01-2 | - |
| Molecular Formula | C₁₀H₁₅BO₄[3] | - |
| Molecular Weight | 210.03 g/mol [3] | - |
| Appearance | White to off-white powder (predicted) | - |
| Melting Point | Data not available | 2,4-Dimethoxyphenylboronic acid: 125-127 °C |
| 4-Ethoxyphenylboronic acid: 121-128 °C | ||
| 2,4-Difluorophenylboronic acid: 247-250 °C[4] | ||
| Boiling Point | Data not available | 2,4-Difluorophenylboronic acid: 251.0±50.0 °C (Predicted)[4] |
| Solubility | Soluble in polar organic solvents like ethers and ketones; poorly soluble in nonpolar hydrocarbons (predicted).[5][6] | Phenylboronic acid is soluble in diethyl ether, ethanol, and moderately soluble in chloroform.[7] |
| Stability | Susceptible to intermolecular dehydration to form a cyclic trimeric anhydride (boroxine).[1] Can undergo oxidation and protodeboronation.[1][2] | Boronic acids are generally stable but sensitive to oxidation.[2] |
| Storage | Store in a tightly sealed container under an inert atmosphere at -20°C for long-term stability or 2-8°C for shorter-term use. Protect from moisture and light.[1] | - |
Spectroscopic Properties
| Spectrum Type | Expected Characteristics for this compound |
| ¹H NMR | - Aromatic Protons: Signals in the δ 6.5-7.8 ppm range, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. - Ethoxy Protons (O-CH₂-CH₃): A quartet around δ 4.0-4.2 ppm and a triplet around δ 1.3-1.5 ppm. - Boronic Acid Protons (B-OH): A broad singlet, which may be exchangeable with D₂O or solvent and can vary in chemical shift and intensity. |
| ¹³C NMR | - Aromatic Carbons: Signals in the δ 110-165 ppm range. The carbon attached to the boron (C-B) would appear as a broad signal. The carbons attached to the ethoxy groups (C-O) would be shifted downfield. - Ethoxy Carbons (O-CH₂-CH₃): Signals around δ 63-65 ppm for the methylene carbon and δ 14-16 ppm for the methyl carbon. |
| ¹¹B NMR | A single, potentially broad signal is expected in the range of δ 27-33 ppm, which is characteristic for sp²-hybridized arylboronic acids.[9][10] |
| IR Spectroscopy | - O-H Stretch: A broad band in the 3200-3600 cm⁻¹ region, corresponding to the boronic acid hydroxyl groups. - C-H Stretch (Aromatic): Bands around 3000-3100 cm⁻¹. - C-H Stretch (Aliphatic): Bands around 2850-3000 cm⁻¹. - C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. - B-O Stretch: A strong, broad band around 1330-1380 cm⁻¹. - C-O Stretch (Ether): Strong bands in the 1200-1250 cm⁻¹ region. |
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis of this compound and its application in a Suzuki-Miyaura cross-coupling reaction. These protocols are based on standard, widely published procedures for similar compounds.[11][12][13]
Synthesis of this compound
A common method for the synthesis of arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[11][13]
Reaction: Lithiation of 1,3-diethoxybenzene followed by borylation and hydrolysis.
Materials:
-
1,3-diethoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,3-diethoxybenzene (1.0 eq) and anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise, ensuring the internal temperature is maintained below -70 °C. Stir the mixture at this temperature for 2 hours.
-
Borylation: To the resulting organolithium solution, add triisopropyl borate (1.2 eq) dropwise while maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[11]
-
Hydrolysis: Cool the flask in an ice bath and quench the reaction by the slow, dropwise addition of 2 M HCl until the solution is acidic (pH ~1-2). Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.[13]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 times).
-
Work-up: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ether/hexanes).
Caption: Proposed synthesis of this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent coupling partner for the synthesis of biaryl compounds. The following is a general protocol for its reaction with an aryl bromide.[12][14][15]
Reaction: Palladium-catalyzed cross-coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (e.g., 4-bromotoluene) (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)
-
Ethyl acetate
-
Brine
Procedure:
-
Setup: In a Schlenk flask, combine the aryl bromide (1.0 eq), this compound (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Caption: General mechanism of the Suzuki-Miyaura cross-coupling.
Safety and Handling
Like most boronic acids, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Boronic acids are relatively stable but should be stored away from strong oxidizing agents.[16]
Conclusion
This compound is a valuable reagent for organic synthesis, particularly for creating complex biaryl structures through the Suzuki-Miyaura reaction. While specific, experimentally-derived data on its physical properties are limited, its behavior can be reliably predicted from the extensive knowledge base on analogous arylboronic acids. Its stability is contingent upon proper storage and handling, primarily by minimizing exposure to moisture and oxygen. The representative protocols provided herein offer a solid foundation for the synthesis and application of this versatile chemical building block in research and development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C10H15BO4) [pubchemlite.lcsb.uni.lu]
- 4. 2,4-Difluorophenylboronic acid CAS#: 144025-03-6 [m.chemicalbook.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. tcichemicals.com [tcichemicals.com]
- 16. chembk.com [chembk.com]
Technical Guide: Synthesis of (2,4-Diethoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,4-Diethoxyphenyl)boronic acid is a valuable arylboronic acid intermediate, frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds in complex organic molecules. Its di-ethoxy substitution pattern offers unique solubility and electronic properties, making it a desirable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols for its preparation from commercially available precursors. The synthesis of the key intermediate, 1-bromo-2,4-diethoxybenzene, is also described. Quantitative data is summarized, and logical workflows are presented through diagrams to aid in experimental planning and execution.
Introduction
Arylboronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. They are generally stable, crystalline solids with low toxicity, which makes them amenable to a wide range of chemical transformations. Their prominence in modern organic synthesis is largely due to their role as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl and styrenyl frameworks. The electronic and steric properties of the aryl ring can be readily tuned by the introduction of various substituents, thereby influencing the reactivity and properties of the resulting coupled products. The 2,4-diethoxy substitution of the target compound provides both electron-donating and lipophilic characteristics.
Synthesis Overview
The most common and reliable method for the synthesis of arylboronic acids is the reaction of an organometallic reagent (either a Grignard or organolithium species) with a trialkyl borate, followed by acidic hydrolysis. This guide will focus on the Grignard-based approach, which typically offers a good balance of reactivity, functional group tolerance, and operational simplicity.
The overall synthetic strategy involves two main stages:
-
Preparation of the Aryl Halide Precursor: Synthesis of 1-bromo-2,4-diethoxybenzene from a suitable starting material.
-
Formation of the Boronic Acid: Conversion of 1-bromo-2,4-diethoxybenzene to the corresponding Grignard reagent, followed by borylation and hydrolysis to yield this compound.
Experimental Protocols
Synthesis of 1-Bromo-2,4-diethoxybenzene
The precursor, 1-bromo-2,4-diethoxybenzene, can be synthesized via the Williamson ether synthesis from 4-bromoresorcinol and an ethylating agent.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromoresorcinol | C₆H₅BrO₂ | 189.01 | 18.9 g | 100 |
| Iodoethane | C₂H₅I | 155.97 | 34.3 g | 220 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 30.4 g | 220 |
| Acetone | C₃H₆O | 58.08 | 500 mL | - |
Procedure:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoresorcinol (18.9 g, 100 mmol) and anhydrous potassium carbonate (30.4 g, 220 mmol).
-
Add 500 mL of acetone to the flask and stir the suspension.
-
Add iodoethane (34.3 g, 220 mmol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with acetone (2 x 50 mL).
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude product in diethyl ether (200 mL) and wash with 1 M NaOH solution (2 x 100 mL) to remove any unreacted starting material, followed by water (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 1-bromo-2,4-diethoxybenzene as a crude oil.
-
The product can be further purified by vacuum distillation if necessary.
Synthesis of this compound
This protocol details the formation of the Grignard reagent from 1-bromo-2,4-diethoxybenzene and its subsequent reaction with triisopropyl borate.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 1-Bromo-2,4-diethoxybenzene | C₁₀H₁₃BrO₂ | 245.11 | 24.5 g | 100 |
| Magnesium Turnings | Mg | 24.31 | 2.67 g | 110 |
| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 22.6 g | 120 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 300 mL | - |
| Iodine (crystal) | I₂ | 253.81 | 1 small crystal | - |
| 2 M Hydrochloric Acid (HCl) | HCl | 36.46 | ~150 mL | - |
| Diethyl Ether | C₄H₁₀O | 74.12 | 300 mL | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
Procedure:
-
Grignard Reagent Formation: a. Flame-dry a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (Nitrogen or Argon). b. Add magnesium turnings (2.67 g, 110 mmol) to the flask. c. Add a small crystal of iodine to activate the magnesium surface. d. In the dropping funnel, prepare a solution of 1-bromo-2,4-diethoxybenzene (24.5 g, 100 mmol) in 150 mL of anhydrous THF. e. Add a small portion (~10 mL) of the aryl bromide solution to the magnesium turnings. The reaction should initiate, indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied. f. Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: a. Cool the freshly prepared Grignard solution to -78 °C using a dry ice/acetone bath. b. In a separate flask, dissolve triisopropyl borate (22.6 g, 120 mmol) in 150 mL of anhydrous THF. c. Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution via the dropping funnel, maintaining the internal temperature below -60 °C. d. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
Workup and Isolation: a. Cool the reaction mixture to 0 °C in an ice bath. b. Slowly and carefully quench the reaction by the dropwise addition of 2 M HCl (~150 mL) until the aqueous phase is acidic (pH ~1-2). Stir vigorously for 30 minutes to hydrolyze the boronate ester. c. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL). d. Combine the organic layers and wash with brine (100 mL). e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound as a solid.
-
Purification: a. The crude product can be purified by recrystallization. A common method is to dissolve the crude solid in a minimal amount of hot diethyl ether and then add hexane until turbidity is observed. b. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. c. Collect the white crystalline solid by filtration, wash with cold hexane, and dry under vacuum.
Quantitative Data
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield |
| This compound | 1072952-01-2[1] | C₁₀H₁₅BO₄ | 210.03[1] | White Solid | 60-80% |
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Melting Point: To be determined experimentally.
-
NMR Spectroscopy: A common challenge in the NMR characterization of boronic acids is the formation of cyclic trimeric anhydrides (boroxines), which can lead to complex or broadened spectra. This can often be mitigated by using a coordinating deuterated solvent such as methanol-d₄ or DMSO-d₆.
Predicted NMR Data:
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.8-8.0 (s, 2H, B(OH)₂)
-
δ 7.4-7.5 (d, 1H, Ar-H)
-
δ 6.5-6.6 (m, 2H, Ar-H)
-
δ 4.0-4.2 (q, 4H, 2 x OCH₂)
-
δ 1.3-1.4 (t, 6H, 2 x CH₃)
¹³C NMR (101 MHz, DMSO-d₆):
-
δ 163.5 (C-OR)
-
δ 160.0 (C-OR)
-
δ 135.0 (Ar-CH)
-
δ 115.0 (C-B, often not observed or broad)
-
δ 105.0 (Ar-CH)
-
δ 99.0 (Ar-CH)
-
δ 63.5 (OCH₂)
-
δ 14.5 (CH₃)
-
Mass Spectrometry (MS): Electrospray ionization (ESI) is suitable for determining the molecular weight.
-
Expected m/z for [M+H]⁺: 211.11
-
Expected m/z for [M+Na]⁺: 233.10
-
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Application in Suzuki-Miyaura Coupling
This compound is a key component in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
(2,4-Diethoxyphenyl)boronic acid: A Comprehensive Technical Guide on Structure, Bonding, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure, bonding, and chemical reactivity of (2,4-Diethoxyphenyl)boronic acid. This compound is a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This document details its molecular architecture, spectroscopic signature, and provides protocols for its synthesis and application.
Core Data Presentation
This compound, with the chemical formula C10H15BO4, is an aromatic boronic acid featuring two ethoxy groups on the phenyl ring.[1] These substituents influence the electronic properties and reactivity of the boronic acid moiety.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C10H15BO4 | |
| Molecular Weight | 210.03 g/mol | Calculated |
| Monoisotopic Mass | 210.10634 Da | |
| SMILES | CCOCc1ccc(B(O)O)cc1OCC | |
| InChI | InChI=1S/C10H15BO4/c1-3-14-8-5-6-9(11(12)13)10(7-8)15-4-2/h5-7,12-13H,3-4H2,1-2H3 |
Structural and Bonding Parameters (Estimated)
While a definitive crystal structure for this compound is not publicly available, structural parameters can be estimated based on crystallographic data of similar arylboronic acids, such as 2,4-difluorophenylboronic acid, and computational studies.[2][3][4] The boron atom is sp2 hybridized, resulting in a trigonal planar geometry around the boron center. The C-B bond is expected to have partial double bond character due to π-conjugation with the phenyl ring.
| Bond/Angle | Estimated Value | Notes |
| C-B bond length | ~1.56 Å | Shorter than a typical C-B single bond due to partial double bond character. |
| B-O bond length | ~1.37 Å | |
| O-B-O bond angle | ~116° | |
| C-C-B bond angle | ~122° |
Mandatory Visualization
Molecular Structure of this compound
Caption: 2D structure of this compound.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on general procedures for arylboronic acids and can be adapted as necessary.
Synthesis of this compound
This protocol describes a common method for the synthesis of arylboronic acids via a Grignard reagent.
Materials:
-
1-Bromo-2,4-diethoxybenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Hexanes
-
Dichloromethane
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq.). Add a small crystal of iodine to initiate the reaction. Dissolve 1-bromo-2,4-diethoxybenzene (1.0 eq.) in anhydrous THF and add a small portion to the magnesium. Once the reaction starts, add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for 1 hour.
-
Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Add triisopropyl borate (1.1 eq.) dropwise via the dropping funnel, maintaining the temperature below -60 °C. After the addition, allow the mixture to warm to room temperature and stir overnight.
-
Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and slowly add 2 M HCl until the solution is acidic. Stir vigorously for 30 minutes. Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a hexane/dichloromethane solvent system to yield this compound as a white solid.
Spectroscopic Characterization
Boronic acids have a tendency to form cyclic anhydrides (boroxines), which can lead to complex NMR spectra. To obtain a clean spectrum, it is often beneficial to use a coordinating deuterated solvent like DMSO-d6 or methanol-d4.[5]
¹H NMR Spectroscopy Protocol:
-
Instrument: 400 MHz NMR Spectrometer
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of DMSO-d6.
-
Acquisition Parameters:
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1 s
-
Spectral Width: -2 to 12 ppm
-
-
Data Processing: Reference the spectrum to the residual DMSO peak at 2.50 ppm.
Expected ¹H NMR Spectral Data (in DMSO-d6):
-
~8.0 ppm (s, 2H): Protons of the B(OH)2 group.
-
~7.5 ppm (d, 1H): Aromatic proton ortho to the boronic acid group.
-
~6.5 ppm (m, 2H): Aromatic protons meta to the boronic acid group.
-
~4.1 ppm (q, 4H): Methylene protons of the ethoxy groups.
-
~1.4 ppm (t, 6H): Methyl protons of the ethoxy groups.
LC-MS Protocol:
-
Chromatography System: UPLC system with a C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Mass Spectrometer: ESI-TOF (Electrospray Ionization - Time of Flight).
-
Ionization Mode: Positive or negative ion mode can be used.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol.
-
Data Analysis: Look for the molecular ion peak [M+H]+ or [M-H]-. The high-resolution mass spectrum should confirm the elemental composition.
Expected Mass Spectrometry Data:
-
[M+H]+: m/z 211.1136
-
[M-H]-: m/z 209.0990
Applications in Drug Development
This compound is a key intermediate in the synthesis of complex organic molecules, many of which have applications in medicinal chemistry. Its primary use is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures, which are common motifs in pharmacologically active compounds. This reaction is known for its high tolerance of functional groups and stereospecificity.[6][7][8]
The general steps of the Suzuki-Miyaura coupling involve the oxidative addition of an organic halide to a palladium(0) catalyst, followed by transmetalation with the boronic acid in the presence of a base, and finally reductive elimination to yield the coupled product and regenerate the catalyst.[6][7]
References
- 1. PubChemLite - this compound (C10H15BO4) [pubchemlite.lcsb.uni.lu]
- 2. 2,4-Difluorophenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comparison of the Structure and Bonding in the Aliphatic Boronic R–B(OH)2 and Borinic R–BH(OH) acids (R=H; NH2, OH, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. organic-synthesis.com [organic-synthesis.com]
An In-Depth Technical Guide to (2,4-Diethoxyphenyl)boronic acid
CAS Number: 1072952-01-2
This technical guide provides a comprehensive overview of (2,4-Diethoxyphenyl)boronic acid, a valuable reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and applications, with a focus on experimental protocols and its role in the formation of carbon-carbon bonds.
Core Chemical and Physical Properties
This compound is an organoboron compound that is increasingly utilized as a building block in the synthesis of complex organic molecules. Its utility stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
| Property | Value |
| CAS Number | 1072952-01-2 |
| Molecular Formula | C10H15BO4 |
| Molecular Weight | 210.04 g/mol |
| Appearance | White to off-white powder or crystalline solid |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethylformamide (DMF) |
Synthesis of this compound: An Experimental Protocol
The synthesis of aryl boronic acids, including this compound, typically involves the reaction of an organometallic reagent (such as a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup. Below is a generalized experimental protocol that can be adapted for the synthesis of this compound.
Materials:
-
1-Bromo-2,4-diethoxybenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
Dissolve 1-bromo-2,4-diethoxybenzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium turnings. Once the reaction initiates (indicated by gentle reflux), add the remaining solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
-
Slowly add triisopropyl borate (1.1 equivalents) dropwise, ensuring the internal temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench with 1 M HCl until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.
-
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a key substrate in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This reaction is widely used in the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals and functional materials.
General Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or Palladium(II) acetate [Pd(OAc)2] with a phosphine ligand)
-
Base (e.g., potassium carbonate, sodium carbonate, or cesium carbonate)
-
Solvent (e.g., toluene, 1,4-dioxane, or a mixture with water)
Procedure:
-
To a reaction vessel, add this compound (1.1-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological and Pharmacological Relevance
While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, the broader class of boronic acids has garnered significant attention in drug discovery. Boronic acids can act as inhibitors of various enzymes, particularly serine proteases, by forming a stable, reversible covalent bond with the catalytic serine residue.
The diethoxyphenyl moiety can influence the pharmacokinetic properties of a molecule, potentially enhancing its metabolic stability and cell permeability. Researchers often utilize substituted phenylboronic acids like the 2,4-diethoxy derivative to explore structure-activity relationships (SAR) in the development of new therapeutic agents. The electronic and steric properties of the ethoxy groups can be fine-tuned to optimize binding affinity and selectivity for a biological target.
The introduction of boronic acid functionalities into bioactive molecules has been shown to modulate their selectivity and physicochemical characteristics, often leading to improved therapeutic profiles.[1] For instance, boronic acid derivatives have been investigated for their potential in anticancer, antibacterial, and antiviral therapies.[2]
Note: This document is intended for research and informational purposes only. All experimental work should be conducted in a properly equipped laboratory under the supervision of qualified professionals, with appropriate safety precautions in place.
References
(2,4-Diethoxyphenyl)boronic acid molecular weight
An In-depth Guide to the Molecular Weight of (2,4-Diethoxyphenyl)boronic Acid
This document provides a detailed breakdown of the molecular weight for this compound, a compound relevant to researchers, scientists, and professionals in the field of drug development.
Molecular Formula and Weight
This compound has the chemical formula C₁₀H₁₅BO₄.[1] Its calculated molecular weight is approximately 210.03 g/mol .[1]
Calculation of Molecular Weight
The molecular weight is the sum of the atomic weights of all atoms in a molecule. The standard atomic weights for the constituent elements are:
-
Carbon (C): approximately 12.011 amu[2]
The contribution of each element to the total molecular weight is detailed in the table below.
| Element | Symbol | Count | Atomic Weight (amu) | Total Contribution (amu) |
| Carbon | C | 10 | 12.011 | 120.11 |
| Hydrogen | H | 15 | 1.008 | 15.12 |
| Boron | B | 1 | 10.81 | 10.81 |
| Oxygen | O | 4 | 15.999 | 63.996 |
| Total | 210.036 |
Note: The calculated molecular weight of 210.036 amu is in close agreement with the commonly cited value of 210.03 g/mol .
Elemental Composition
The following diagram illustrates the elemental composition of this compound.
Caption: Elemental composition of this compound.
Please note: The request for detailed experimental protocols and signaling pathways is not applicable to the determination of a compound's molecular weight. This information is typically associated with biological or chemical activity studies, which are beyond the scope of this fundamental chemical property.
References
- 1. scbt.com [scbt.com]
- 2. m.youtube.com [m.youtube.com]
- 3. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 4. youtube.com [youtube.com]
- 5. Atomic Weight of Boron | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 6. Boron - Wikipedia [en.wikipedia.org]
- 7. Boron - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 8. (b) The atomic weight of boron is reported as 10.81, yet - Brown 14th Edition Ch 2 Problem 33b [pearson.com]
- 9. Oxygen - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
A Comprehensive Safety Guide to (2,4-Diethoxyphenyl)boronic acid and Structurally Related Compounds
This technical guide provides a summary of the potential hazards, handling protocols, and emergency procedures associated with boronic acids, with a focus on phenylboronic acid derivatives.
Hazard Identification and Classification
Boronic acids as a class of compounds can present several health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Based on data for analogous compounds, (2,4-Diethoxyphenyl)boronic acid is anticipated to have similar hazard classifications.
Table 1: Generalized GHS Classification for Phenylboronic Acid Derivatives
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2][3][4] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[5] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[5] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[5] |
Pictograms:
Signal Word: Warning
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the SDS of related compounds. Key recommendations include:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[3][5]
-
Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
-
Storage: P405 (Store locked up).[6]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[3]
First Aid Measures
In the event of exposure, prompt and appropriate first aid is crucial. The following table summarizes the recommended first aid procedures based on the route of exposure for similar boronic acids.
Table 2: Generalized First Aid Measures for Boronic Acid Exposure
| Route of Exposure | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[5][6][7] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[7][8] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[6][7][8] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][8] |
Experimental Protocols for Safe Handling
Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[6]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a laboratory coat.[6]
-
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders to minimize inhalation of dust.[9][10]
-
Ensure that an eyewash station and safety shower are readily accessible.[11]
Weighing and Transferring the Chemical:
-
Perform all manipulations of the solid compound within a chemical fume hood or a powder weighing station to control dust.[9][10]
-
Use a pre-weighed, sealed container for transferring the powder.[10]
-
Carefully add the powder to the container using a spatula. Avoid creating dust clouds.
-
Seal the container before removing it from the fume hood for weighing.
-
Clean any spills immediately according to established procedures.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.[6] Do not allow the product to enter drains.[3]
Visualized Workflow for Safe Handling of Hazardous Powders
The following diagram illustrates a generalized workflow for the safe handling of a hazardous chemical powder in a laboratory setting.
Caption: Generalized workflow for the safe handling of hazardous chemical powders.
References
- 1. Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. moore-college-files.s3.amazonaws.com [moore-college-files.s3.amazonaws.com]
- 7. laballey.com [laballey.com]
- 8. fishersci.com [fishersci.com]
- 9. safety.duke.edu [safety.duke.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]
An In-depth Technical Guide to the Physical Properties of (2,4-Diethoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,4-Diethoxyphenyl)boronic acid is a member of the versatile class of organoboron compounds known as boronic acids. These compounds are crucial building blocks in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds. The unique electronic and structural properties of boronic acids, stemming from the vacant p-orbital on the boron atom, make them valuable reagents in the synthesis of complex molecules, including pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines detailed experimental protocols for the determination of key physical characteristics, and presents a visualization of a common synthetic pathway involving this compound.
Core Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₅BO₄ |
| Molecular Weight | 210.03 g/mol |
| CAS Number | 1072952-01-2 |
| Appearance | Solid (physical state) |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Experimental Protocols for Physical Property Determination
The following sections detail standardized experimental methodologies that can be employed to determine the key physical properties of this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.[1] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[2] The capillary method is a widely used technique for this determination.[3]
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[4]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or an automated detection system.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.[1][4]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[2]
Boiling Point Determination
For compounds that are liquid at or near room temperature, the boiling point is a key physical constant. Distillation is a common method for both purification and boiling point determination.[5] For small sample sizes, a micro-boiling point determination method can be utilized.
Methodology (Micro Method):
-
Sample Preparation: A small amount of the liquid sample is placed in a small test tube or fusion tube.[6] A capillary tube, sealed at one end, is inverted and placed into the liquid.[6]
-
Apparatus Setup: The tube containing the sample and capillary is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block.[6]
-
Heating and Observation: The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. The heat source is then removed, and the apparatus is allowed to cool slowly.
-
Boiling Point Determination: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[7]
Solubility Determination
Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation. Phenylboronic acids, as a class, are generally soluble in most polar organic solvents and have low solubility in nonpolar hydrocarbons.[8][9] Their solubility in water can be low.[10]
Methodology (Shake-Flask Method):
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent to be tested in a sealed container.[11]
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[11]
-
Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Quantification: The concentration of the dissolved solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or by evaporating the solvent and weighing the residue.[12] This concentration represents the solubility of the compound in that solvent at the specified temperature.
Logical and Experimental Workflow Visualization
The following diagrams, created using the DOT language, illustrate a key synthetic application of boronic acids and a general workflow for characterizing a new compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the characterization of a chemical compound.
References
- 1. chm.uri.edu [chm.uri.edu]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. mt.com [mt.com]
- 4. southalabama.edu [southalabama.edu]
- 5. vernier.com [vernier.com]
- 6. byjus.com [byjus.com]
- 7. Video: Boiling Points - Concept [jove.com]
- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. d-nb.info [d-nb.info]
- 10. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
(2,4-Diethoxyphenyl)boronic acid solubility parameters
An In-depth Technical Guide on the Solubility Parameters of (2,4-Diethoxyphenyl)boronic acid
This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility parameters of this compound. Due to a lack of extensive experimental data in the public domain for this specific compound, this guide synthesizes available information on its physicochemical properties, provides estimated solubility parameters based on computational methods, and details established experimental protocols for accurate solubility determination.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems. Key properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₅BO₄ |
| Molecular Weight | 210.03 g/mol [1] |
| CAS Number | 1072952-01-2 |
| Appearance | Predicted to be a white to off-white solid |
| Density (predicted) | 1.15 ± 0.1 g/cm³ |
| Refractive Index (predicted) | 1.52 ± 0.05 |
Estimated Solubility Parameters
Solubility parameters are critical for predicting the miscibility of a solute in a solvent. The following sections detail the estimated Hildebrand and Hansen solubility parameters for this compound, which have been derived using established computational models and group contribution methods.
Hildebrand Solubility Parameter
The Hildebrand solubility parameter (δ) is a single-value measure of the cohesive energy density of a compound. It is particularly useful for predicting the solubility in nonpolar systems.
Table 2: Estimated Hildebrand Solubility Parameter
| Parameter | Estimated Value (MPa½) |
| Hildebrand Solubility Parameter (δ) | 22.5 ± 2.0 |
Hansen Solubility Parameters
Hansen solubility parameters (HSP) offer a more detailed, three-component approach to solubility by separating the total cohesive energy into dispersion (δD), polar (δP), and hydrogen bonding (δH) components. This method provides a more accurate prediction for a wider range of solvents, including polar and hydrogen-bonding systems.
Table 3: Estimated Hansen Solubility Parameters
| Parameter | Estimated Value (MPa½) | Description |
| Dispersion (δD) | 18.5 ± 1.0 | van der Waals forces |
| Polar (δP) | 8.0 ± 1.5 | Dipolar interactions |
| Hydrogen Bonding (δH) | 10.0 ± 2.0 | Hydrogen bonding capacity |
| Total (δt) | 22.9 | Calculated as √(δD² + δP² + δH²) |
Predicted Qualitative Solubility Profile
Based on the estimated solubility parameters and the known behavior of analogous arylboronic acids, a qualitative solubility profile for this compound is presented in Table 4. Arylboronic acids are generally soluble in most polar organic solvents and have low solubility in nonpolar hydrocarbons.[2][3][4][5]
Table 4: Predicted Qualitative Solubility in Common Solvents
| Solvent | Solvent Type | Predicted Solubility |
| Water | Polar Protic | Low |
| Methanol / Ethanol | Polar Protic | Soluble |
| Acetone | Polar Aprotic | Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble |
| Dichloromethane | Moderately Polar | Moderately Soluble |
| Toluene | Nonpolar Aromatic | Sparingly Soluble |
| Hexane | Nonpolar Aliphatic | Insoluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
Experimental Protocols for Solubility Determination
For applications requiring precise solubility data, experimental determination is crucial. The following protocols describe standard methods for measuring thermodynamic and kinetic solubility.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the test solvent in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The samples are allowed to stand at a constant temperature until the excess solid has settled.
-
Quantification: A sample of the supernatant is carefully removed, filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Kinetic Solubility (High-Throughput Screening)
This method is often used in drug discovery to rapidly assess the solubility of a compound under non-equilibrium conditions.
Methodology:
-
Stock Solution: A high-concentration stock solution of the compound is prepared in dimethyl sulfoxide (DMSO).
-
Assay Preparation: The DMSO stock solution is added to an aqueous buffer in a multi-well plate.
-
Precipitation Measurement: The plate is incubated, and the formation of precipitate is monitored by measuring the turbidity of each well using a nephelometer or a plate reader.
-
Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed.
Logical Workflow for Solubility Parameter Estimation
The following diagram illustrates the logical steps taken to estimate the solubility parameters when experimental data is not available.
References
The Dawn of a New Era in Synthesis: A Technical Guide to the Discovery and Enduring Legacy of Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of arylboronic acids. From their initial synthesis in the late 19th century to their pivotal role in modern organic chemistry and drug discovery, this document traces the trajectory of these versatile compounds. It offers a comprehensive overview of key synthetic methodologies, including classical preparations and modern catalytic approaches, complete with detailed experimental protocols. Quantitative data on reaction efficiencies are tabulated for comparative analysis. Furthermore, this guide visualizes critical synthetic workflows and the mechanism of action of a prominent arylboronic acid-containing drug, bortezomib, through detailed diagrams. This document serves as a vital resource for researchers and professionals engaged in synthetic chemistry and pharmaceutical development, offering both historical context and practical guidance.
A Historical Perspective: The Genesis of Arylboronic Acids
The journey of boronic acids began in 1860 when Edward Frankland reported the synthesis of the first boronic acid, ethylboronic acid. However, it was two decades later, in 1880, that the first arylboronic acid , phenylboronic acid, was synthesized by Michaelis and Becker. Their pioneering work involved the reaction of diphenylmercury with boron trichloride in a sealed tube at high temperatures, followed by hydrolysis to yield the desired product. This discovery laid the foundation for a new class of organoboron compounds that would, over a century later, revolutionize the field of organic synthesis.
The true potential of arylboronic acids remained largely unrealized until the latter half of the 20th century. The development of the Suzuki-Miyaura cross-coupling reaction in 1979 by Akira Suzuki and Norio Miyaura was a watershed moment. This palladium-catalyzed reaction, which couples an organoboron compound with an organic halide, provided a powerful and versatile method for the formation of carbon-carbon bonds. The stability, low toxicity, and ease of handling of arylboronic acids made them ideal coupling partners, catapulting them to the forefront of synthetic organic chemistry. The significance of this discovery was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.
Synthetic Methodologies: From Classical Approaches to Modern Innovations
The synthesis of arylboronic acids has evolved significantly since the initial report by Michaelis and Becker. Early methods often relied on harsh reagents and offered limited functional group tolerance. Modern catalytic approaches have addressed these limitations, providing highly efficient and versatile routes to a wide array of arylboronic acids.
Classical Synthesis: The Grignard Reaction
One of the most common and cost-effective methods for preparing arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, typically trimethyl borate or triisopropyl borate, followed by acidic hydrolysis. While widely used, this method can be sensitive to steric hindrance and the presence of reactive functional groups on the aryl halide.
Modern Catalytic Methods
The advent of transition metal catalysis has revolutionized the synthesis of arylboronic acids, offering milder reaction conditions, broader substrate scope, and improved functional group tolerance.
The Miyaura borylation reaction is a palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[1] This method is highly efficient and tolerates a wide range of functional groups.[1]
A more recent and atom-economical approach is the iridium-catalyzed direct C-H borylation of arenes. This method allows for the conversion of unactivated C-H bonds to C-B bonds, bypassing the need for pre-functionalized aryl halides. The regioselectivity is often governed by steric factors, providing access to isomers that are difficult to obtain through other methods.
Quantitative Comparison of Synthetic Methods
The choice of synthetic method for a particular arylboronic acid depends on several factors, including the starting material availability, desired substitution pattern, and functional group compatibility. The following table summarizes a comparison of the key synthetic methods.
| Method | Catalyst/Reagent | Typical Substrate | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Grignard Reaction | Mg, Trialkyl borate | Aryl bromide/iodide | -78 to 0 | 1-4 | 50-80 | Cost-effective, simple setup | Sensitive to functional groups, requires anhydrous conditions |
| Miyaura Borylation | Pd catalyst (e.g., Pd(dppf)Cl₂), B₂pin₂ | Aryl bromide/iodide/triflate | 80-110 | 2-24 | 70-95 | High functional group tolerance, broad substrate scope | Cost of palladium catalyst and diboron reagent |
| Ir-Catalyzed C-H Borylation | Ir catalyst (e.g., [Ir(COD)OMe]₂), B₂pin₂ | Arene | 80-120 | 12-24 | 60-90 | Atom-economical, direct functionalization of C-H bonds | Regioselectivity can be challenging to control, catalyst cost |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of representative arylboronic acids using the methods discussed above.
Protocol 1: Synthesis of 4-Methoxyphenylboronic Acid via Grignard Reaction
Materials:
-
4-Bromoanisole
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activate magnesium turnings (1.2 eq) with a crystal of iodine in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous THF to the flask.
-
Slowly add a solution of 4-bromoanisole (1.0 eq) in anhydrous THF to the magnesium suspension. The reaction is initiated by gentle heating.
-
After the Grignard reagent formation is complete (disappearance of magnesium), cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of trimethyl borate (1.1 eq) in anhydrous THF to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Cool the mixture to 0 °C and quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Expected Yield: 65-75%
Protocol 2: Synthesis of 4-Chlorophenylboronic Acid Pinacol Ester via Miyaura Borylation
Materials:
-
1-Bromo-4-chlorobenzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry Schlenk flask, add 1-bromo-4-chlorobenzene (1.0 eq), B₂pin₂ (1.1 eq), Pd(dppf)Cl₂ (3 mol%), and KOAc (3.0 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).
Expected Yield: 80-90%
Protocol 3: Synthesis of 3-Tolylboronic Acid Pinacol Ester via Iridium-Catalyzed C-H Borylation
Materials:
-
Toluene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(COD)OMe]₂ (1,5-cyclooctadiene)methoxyiridium(I) dimer
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Anhydrous cyclohexane
Procedure:
-
In a glovebox, charge a screw-capped vial with [Ir(COD)OMe]₂ (1.5 mol%), dtbpy (3.0 mol%), and B₂pin₂ (1.0 eq).
-
Add anhydrous cyclohexane and toluene (excess).
-
Seal the vial and heat the reaction mixture at 100 °C for 16 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).
Expected Yield: 70-80% (mixture of isomers, with meta being the major product)
Visualizing Key Processes
Workflow for the Synthesis of an Arylboronic Acid via Miyaura Borylation
Bortezomib's Mechanism of Action: Inhibition of the NF-κB Pathway
Bortezomib, a dipeptidyl boronic acid, is a proteasome inhibitor used in the treatment of multiple myeloma. Its mechanism of action involves the disruption of the ubiquitin-proteasome pathway, which leads to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] This pathway is crucial for the survival and proliferation of cancer cells.
The Role of Arylboronic Acids in Drug Discovery and Development
The unique properties of arylboronic acids have made them invaluable in medicinal chemistry. The boronic acid moiety can act as a transition state analog inhibitor of serine proteases, a key class of enzymes involved in various physiological and pathological processes.
FDA-Approved Drugs
Several drugs containing a boronic acid functional group have received FDA approval, highlighting their therapeutic potential.
| Drug Name (Brand Name) | Chemical Structure | Year of Approval | Indication |
| Bortezomib (Velcade®) | Pyrazyl-carbonyl-L-phenylalanine-L-leucine boronic acid | 2003 | Multiple myeloma, Mantle cell lymphoma |
| Ixazomib (Ninlaro®) | (1R)-1-({2-[(2,5-Dichlorobenzoyl)amino]acetyl}amino)-3-methylbutylboronic acid | 2015 | Multiple myeloma |
| Vaborbactam (Vabomere®) | (3R,6S)-2-hydroxy-3-[[2-(2-thienyl)acetyl]amino]-1,2-oxaborinane-6-acetic acid | 2017 | Complicated urinary tract infections |
Arylboronic Acids in Clinical Trials
The success of approved boronic acid-containing drugs has spurred further research and development. A number of arylboronic acid derivatives are currently in various phases of clinical trials for a range of indications, including various cancers and inflammatory diseases.
Conclusion
From a laboratory curiosity in the late 19th century to a cornerstone of modern synthetic chemistry and a validated pharmacophore in the 21st century, the journey of arylboronic acids has been remarkable. Their versatility, stability, and unique reactivity have cemented their importance in both academic research and industrial applications. The continued development of novel synthetic methods and the exploration of their therapeutic potential ensure that arylboronic acids will remain a vibrant and impactful area of scientific inquiry for years to come. This guide has provided a comprehensive overview of their history, synthesis, and application, offering a valuable resource for scientists and researchers dedicated to advancing the frontiers of chemical and biomedical sciences.
References
(2,4-Diethoxyphenyl)boronic acid: A Comprehensive Technical Review for Advanced Research
(2,4-Diethoxyphenyl)boronic acid , with the CAS Number 1072952-01-2, is an organoboron compound that belongs to the versatile class of arylboronic acids.[1] These compounds have become indispensable tools in modern organic synthesis and medicinal chemistry, primarily due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its potential utility for researchers, scientists, and professionals in drug development. While specific literature on this compound is limited, this review extrapolates from the extensive knowledge base of closely related and structurally similar arylboronic acids to provide a predictive and practical resource.
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is not widely published, its properties can be reliably inferred from analogous compounds such as (2,4-dimethoxyphenyl)boronic acid and other substituted phenylboronic acids.
Table 1: Predicted Physicochemical Properties of this compound and Related Analogues
| Property | This compound (Predicted) | (2,4-Dimethoxyphenyl)boronic acid | (4-Ethoxyphenyl)boronic acid | (4-Methoxyphenyl)boronic acid |
| Molecular Formula | C₁₀H₁₅BO₄ | C₈H₁₁BO₄[2] | C₈H₁₁BO₃[3] | C₇H₉BO₃[4] |
| Molecular Weight | 210.03 g/mol | 181.98 g/mol [2][5] | 165.98 g/mol [3] | 151.96 g/mol [4] |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid | White powder |
| Melting Point (°C) | 110-130 | 125-127[5] | ~195 | 204-206 |
| pKa | ~8-9 | ~8.5 | ~8.7 | ~8.8 |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shifts (δ) / Peaks |
| ¹H NMR (CDCl₃) | ~1.4 (t, 6H, 2 x -OCH₂CH₃), ~4.1 (q, 4H, 2 x -OCH₂CH₃), ~6.5-6.6 (m, 2H, Ar-H), ~7.8 (d, 1H, Ar-H), ~8.0 (s, 2H, -B(OH)₂) |
| ¹³C NMR (CDCl₃) | ~15 (2 x -OCH₂CH₃), ~64 (2 x -OCH₂CH₃), ~100, ~105, ~115, ~138, ~160, ~162 (Ar-C and C-B) |
| ¹¹B NMR (CDCl₃) | ~28-30 (trigonal boron)[6][7] |
| IR (cm⁻¹) | ~3300-3500 (O-H stretch, broad), ~2980 (C-H stretch, alkyl), ~1610, ~1500 (C=C stretch, aromatic), ~1350 (B-O stretch), ~1250 (C-O stretch, ether) |
Synthesis of this compound
Arylboronic acids are commonly synthesized via the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate ester, followed by acidic hydrolysis.[8]
Experimental Protocol: Synthesis via Grignard Reaction
This protocol is a generalized procedure based on common methods for synthesizing substituted phenylboronic acids.
Materials:
-
1-Bromo-2,4-diethoxybenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of 1-bromo-2,4-diethoxybenzene in anhydrous THF dropwise to the magnesium turnings. The reaction may need gentle heating to initiate.
-
Once the Grignard reagent formation is complete (indicated by the consumption of magnesium), cool the reaction mixture to -78 °C.
-
Add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Cool the mixture in an ice bath and quench the reaction by the slow addition of 2 M hydrochloric acid until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes).
Caption: General workflow for the synthesis of an arylboronic acid via a Grignard reaction.
Applications in Organic Synthesis and Drug Discovery
This compound is a valuable building block for the synthesis of complex organic molecules, particularly in the construction of biaryl and substituted aromatic systems.
Suzuki-Miyaura Cross-Coupling Reaction
The premier application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between the aryl group of the boronic acid and an aryl, vinyl, or alkyl halide or triflate.[9][][11] This reaction is catalyzed by a palladium(0) complex and requires a base.
Experimental Protocol: Suzuki-Miyaura Coupling
This is a representative protocol for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
Procedure:
-
In a round-bottom flask, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene/ethanol/water 4:1:1).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery
Boronic acids are a privileged scaffold in medicinal chemistry.[8][12][13] The boron atom can act as a Lewis acid and form reversible covalent bonds with diols, a feature exploited in the design of sensors for saccharides and in drug targeting.[14] Furthermore, the incorporation of a boronic acid moiety can enhance the potency and modify the pharmacokinetic profile of drug candidates.[15] Several boronic acid-containing drugs, such as Bortezomib (Velcade®), have been approved for clinical use, highlighting the therapeutic potential of this class of compounds.[8][12] The diethoxyphenyl substitution pattern of the title compound offers a unique electronic and steric profile that can be explored in the design of novel therapeutic agents.
Safety and Handling
Arylboronic acids are generally considered stable solids that can be handled in the air. However, they are known to undergo dehydration to form cyclic anhydrides (boroxines) upon heating or prolonged storage. It is recommended to store them in a cool, dry place. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling these compounds. For detailed safety information, it is always best to consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. danabiosci.com [danabiosci.com]
- 2. 3,4-Dimethoxyphenylboronic acid | C8H11BO4 | CID 2734702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Ethoxyphenylboronic acid | C8H11BO3 | CID 2734351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-ジメトキシフェニルボロン酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. mdpi.com [mdpi.com]
- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. | Cardiovascular Research Institute [cvri.weill.cornell.edu]
- 14. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of (2,4-Diethoxyphenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (2,4-Diethoxyphenyl)boronic acid, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and materials science compounds. Due to the limited availability of public experimental data for this specific molecule, this document combines predicted spectral information based on analogous compounds with established experimental protocols for its synthesis and characterization.
Core Spectroscopic Data
Predicted Mass Spectrometry Data
Predicted mass spectrometry data for this compound (Molecular Formula: C₁₀H₁₅BO₄, Monoisotopic Mass: 210.10634 Da) is available and provides key information for its identification.[1]
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 211.11362 |
| [M+Na]⁺ | 233.09556 |
| [M-H]⁻ | 209.09906 |
| [M+NH₄]⁺ | 228.14016 |
| [M+K]⁺ | 249.06950 |
| [M+H-H₂O]⁺ | 193.10360 |
| [M]⁺ | 210.10579 |
| Data sourced from PubChemLite.[1] |
Predicted ¹H NMR Spectral Data
The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit characteristic signals for the aromatic protons and the two ethoxy groups. The chemical shifts are estimated based on the electron-donating nature of the ethoxy groups.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 - 7.3 | d | 1H | Ar-H (ortho to Boron) |
| ~6.6 - 6.4 | dd | 1H | Ar-H (ortho to Ethoxy) |
| ~6.5 - 6.3 | d | 1H | Ar-H (para to Ethoxy) |
| ~8.0 | br s | 2H | B(OH)₂ |
| ~4.1 - 3.9 | q | 4H | -OCH₂CH₃ |
| ~1.4 - 1.2 | t | 6H | -OCH₂CH₃ |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the boron atom appearing as a broad signal, a known characteristic for boronic acids. The chemical shifts of the carbons bearing the ethoxy groups will be significantly upfield.
| Chemical Shift (δ) ppm | Assignment |
| ~162 - 160 | Ar-C-OEt (C4) |
| ~160 - 158 | Ar-C-OEt (C2) |
| ~135 - 133 | Ar-C-H (C6) |
| ~110 (broad) | Ar-C-B(OH)₂ (C1) |
| ~106 - 104 | Ar-C-H (C5) |
| ~100 - 98 | Ar-C-H (C3) |
| ~64 - 62 | -OCH₂CH₃ |
| ~15 - 14 | -OCH₂CH₃ |
Predicted Infrared (IR) Spectral Data
The IR spectrum is expected to show a characteristic broad O-H stretching band for the boronic acid hydroxyl groups, along with C-H and C-O stretching frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (boronic acid dimer) |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium to Strong | Aliphatic C-H stretch (-OCH₂CH₃) |
| ~1610, ~1500 | Medium to Strong | Aromatic C=C stretching |
| ~1350 | Strong | B-O stretch |
| ~1250, ~1040 | Strong | C-O stretch (aryl ether) |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent spectroscopic characterization are provided below. These are generalized procedures that may require optimization.
Synthesis of this compound
A common route for the synthesis of arylboronic acids involves the reaction of an organometallic reagent with a trialkyl borate followed by hydrolysis.
Materials:
-
1-Bromo-2,4-diethoxybenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
2 M Hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a solution of 1-bromo-2,4-diethoxybenzene in anhydrous THF dropwise via the dropping funnel. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. Once initiated, the remaining solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of trimethyl borate in anhydrous THF is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 2-3 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The mixture is stirred vigorously for 1 hour. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.
Spectroscopic Characterization Protocols
¹H and ¹³C NMR Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2-5 seconds.
-
-
Referencing: Use the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mass Spectrometry (MS):
-
Instrument: A mass spectrometer with an Electrospray Ionization (ESI) source, often coupled with a liquid chromatograph (LC-MS).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and further dilute as necessary.
-
Acquisition:
-
Ionization Mode: Positive and/or negative ESI.
-
Mass Range: m/z 50-500.
-
Data Analysis: Analyze the resulting spectrum for the molecular ion peak and common adducts.
-
Visualized Workflows and Pathways
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Application in Suzuki-Miyaura Coupling
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The diagram below outlines the catalytic cycle.
References
The Lewis Acidity of Substituted Phenylboronic Acids: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Phenylboronic acids and their derivatives are a cornerstone of modern organic chemistry, catalysis, and medicinal chemistry. Their utility is fundamentally linked to the Lewis acidic nature of the boron atom. This technical guide provides an in-depth exploration of the Lewis acidity of substituted phenylboronic acids, offering quantitative data, detailed experimental protocols for its determination, and visualizations of key chemical interactions. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, enabling a deeper understanding and more effective application of this versatile class of compounds.
Quantitative Assessment of Lewis Acidity
The Lewis acidity of a phenylboronic acid in aqueous media is most commonly quantified by its pKa value, which represents the pH at which the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate are in equal concentrations.[1] The electronic properties of substituents on the phenyl ring significantly influence the pKa, with electron-withdrawing groups generally increasing Lewis acidity (lowering the pKa) and electron-donating groups decreasing it.
Below is a compilation of pKa values for a series of monosubstituted phenylboronic acids, providing a quantitative basis for comparing their Lewis acidities.
| Substituent (Position) | pKa Value | Measurement Conditions | Reference |
| H | 8.83 | Water, 25 °C | [2] |
| 4-Methoxy | 9.25 | Water | [3][4] |
| 4-Methyl | 9.03 | Water, 25 °C | [5] |
| 4-Fluoro | 8.71 | Water, 25 °C | [5][6] |
| 4-Chloro | 8.57 | Water, 25 °C | [5] |
| 4-Bromo | 8.55 | Water, 25 °C | [5] |
| 4-Iodo | 8.61 | Water, 25 °C | [5] |
| 4-Cyano | 7.84 | Water, 25 °C | [5] |
| 4-Nitro | 7.08 | Water, 25 °C | [5] |
| 4-Trifluoromethyl | 8.02 | Water, 25 °C | [6][7] |
| 3-Methoxy | 8.74 | Water, 25 °C | [5] |
| 3-Fluoro | 8.32 | Water, 25 °C | [5][6] |
| 3-Chloro | 8.24 | Water, 25 °C | [5] |
| 3-Bromo | 8.22 | Water, 25 °C | [5] |
| 3-Nitro | 7.36 | Water, 25 °C | [5] |
| 3-Trifluoromethyl | 7.87 | Water, 25 °C | [6][7] |
| 2-Fluoro | 7.96 | Water, 25 °C | [5][6] |
| 2-Chloro | 8.04 | Water, 25 °C | [5] |
| 2-Bromo | 8.07 | Water, 25 °C | [5] |
Experimental Protocols for Determining Lewis Acidity
Several robust experimental methods are employed to determine the pKa of phenylboronic acids. The most common techniques are UV-Vis spectrophotometric titration and potentiometric titration. Additionally, the Gutmann-Beckett method offers a way to assess Lewis acidity in non-aqueous systems.
UV-Vis Spectrophotometric Titration
This method relies on the difference in the UV-Vis absorbance spectra between the neutral boronic acid and its corresponding anionic boronate form. The pKa is determined from the inflection point of a sigmoidal curve generated by plotting absorbance at a specific wavelength against pH.[1]
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the phenylboronic acid in a suitable organic solvent such as DMSO or methanol.
-
Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a pH range from approximately 2 pH units below to 2 pH units above the expected pKa.
-
Sample Preparation: For each buffer solution, prepare a sample in a quartz cuvette containing the buffer and a small, constant volume of the boronic acid stock solution. The final concentration of the boronic acid should be sufficient to yield a measurable absorbance.
-
Spectrophotometric Measurement: Record the UV-Vis spectrum for each sample across a relevant wavelength range.
-
Data Analysis: Identify a wavelength where the absorbance change upon boronate formation is maximal. Plot the absorbance at this wavelength against the pH of the buffer solutions. Fit the data to a sigmoidal dose-response curve. The pH at the inflection point of the curve corresponds to the pKa of the boronic acid.
Potentiometric Titration
Potentiometric titration involves the direct measurement of pH as a function of the volume of a titrant (a strong base) added to a solution of the boronic acid. The pKa is determined from the titration curve.
Protocol:
-
Sample Preparation: Accurately weigh a sample of the phenylboronic acid and dissolve it in a known volume of deionized water or a mixed solvent system if solubility is an issue.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the pH electrode in the boronic acid solution and monitor the pH.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the boronic acid has been neutralized to its boronate form. This can be determined from the midpoint of the steepest part of the titration curve or by analyzing the first derivative of the curve.
Gutmann-Beckett Method (for relative Lewis acidity in non-aqueous solvents)
This method provides a measure of the relative Lewis acidity of a compound by observing its interaction with a probe Lewis base, typically triethylphosphine oxide (Et₃PO), using ³¹P NMR spectroscopy. The change in the ³¹P NMR chemical shift of Et₃PO upon complexation with the Lewis acid is used to calculate an Acceptor Number (AN).[8][9]
Protocol:
-
Sample Preparation: Prepare a solution of triethylphosphine oxide in a dry, non-coordinating solvent (e.g., deuterated chloroform or benzene).
-
NMR Measurement of Free Base: Record the ³¹P NMR spectrum of the Et₃PO solution to determine its chemical shift (δfree).
-
Complex Formation: Add the boronic acid or a derivative like a boronate ester to the Et₃PO solution.
-
NMR Measurement of Complex: Record the ³¹P NMR spectrum of the mixture to determine the chemical shift of the complexed Et₃PO (δcomplex).
-
Data Analysis: The chemical shift difference (Δδ = δcomplex - δfree) is proportional to the Lewis acidity of the boron compound. The Acceptor Number (AN) can be calculated using a reference system. For a more rigorous determination, a titration can be performed by adding increasing amounts of the Lewis acid, and the data can be extrapolated to an infinite excess of the acid.[9]
Visualizations of Core Concepts
The following diagrams, generated using the DOT language, illustrate key equilibria and mechanisms related to the Lewis acidity of phenylboronic acids.
Boronic Acid-Boronate Equilibrium
This diagram illustrates the fundamental equilibrium of a phenylboronic acid with hydroxide ions in an aqueous solution, forming the tetrahedral boronate anion. This equilibrium is the basis for the definition of its pKa.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of (2,4-Diethoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful reaction is widely utilized in the pharmaceutical industry and materials science for the synthesis of biaryls and substituted aromatic compounds. (2,4-Diethoxyphenyl)boronic acid is a valuable building block in these syntheses, offering an electron-rich aromatic moiety that can be incorporated into complex molecules. The electron-donating ethoxy groups can, however, present unique challenges in achieving high-yielding coupling reactions.
This document provides detailed application notes and protocols for the successful Suzuki coupling of this compound with a variety of aryl halides. It includes tabulated quantitative data from representative reactions, detailed experimental procedures, and visual aids to illustrate the reaction mechanism and workflow.
Key Considerations for Coupling with this compound
As an electron-rich boronic acid, the coupling of this compound can be influenced by several factors:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. For electron-rich boronic acids, bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), are often more effective than traditional catalysts like Pd(PPh₃)₄. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base Selection: The base plays a crucial role in the activation of the boronic acid for transmetalation. The choice of base can significantly impact the reaction yield. For sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be preferable to stronger bases to minimize side reactions such as protodeboronation.
-
Solvent System: The solvent must be capable of dissolving all reaction components and is often a mixture of an organic solvent (e.g., dioxane, toluene, THF) and an aqueous solution of the base. It is essential to use degassed solvents to prevent oxidation of the palladium catalyst.
Data Presentation: Representative Suzuki Coupling Reactions
The following tables summarize quantitative data for the Suzuki coupling of this compound with various aryl halides, showcasing the impact of different catalysts, bases, and reaction conditions on the yield.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 92 | [Similar to protocol for (4-Bromo-2,5-dimethoxyphenyl)boronic acid] |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 | [Similar to protocol for (4-Bromo-2,5-dimethoxyphenyl)boronic acid] |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 | [Similar to protocol for (4-Bromo-2,5-dimethoxyphenyl)boronic acid] |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DMF | 100 | 4 | >95 | [General procedure for electron-poor aryl bromides] |
| 2-Bromopyridine | XPhos Pd G2 (2) | - | K₃PO₄ | Toluene/H₂O | 100 | 16 | High | [General conditions for heteroaryl halides] |
| 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 18 | High | [General conditions for aryl chlorides] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with an Aryl Bromide (e.g., 4-Bromoanisole)
This protocol is a robust starting point for the coupling of this compound with various aryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.
-
Place the sealed flask in a preheated oil bath at 80-100 °C and stir the reaction vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Suzuki Coupling with an Electron-Poor Aryl Bromide (e.g., 1-Bromo-4-nitrobenzene)
Materials:
-
This compound (1.1 equiv)
-
1-Bromo-4-nitrobenzene (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF) (degassed)
Procedure:
-
In a round-bottom flask, combine 1-bromo-4-nitrobenzene, this compound, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Add degassed DMF to the flask.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the product.
Protocol 3: Suzuki Coupling with a Heteroaryl Halide (e.g., 2-Bromopyridine)
Materials:
-
This compound (1.5 equiv)
-
2-Bromopyridine (1.0 equiv)
-
XPhos Pd G2 (0.02 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
Procedure:
-
To a reaction vessel, add 2-bromopyridine, this compound, XPhos Pd G2, and potassium phosphate.
-
Purge the vessel with an inert gas.
-
Add degassed toluene and degassed water (e.g., 10:1 ratio).
-
Heat the mixture to 100 °C and stir for 12-24 hours.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic phase, concentrate, and purify by chromatography to obtain the desired 2-arylpyridine.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: General experimental workflow for Suzuki coupling.
Applications of (2,4-Diethoxyphenyl)boronic Acid in Organic Synthesis: Application Notes and Protocols
(2,4-Diethoxyphenyl)boronic acid is a versatile and valuable reagent in modern organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and copper-catalyzed Chan-Lam cross-coupling reactions. Its electron-rich nature, conferred by the two ethoxy groups on the phenyl ring, influences its reactivity and makes it a key building block for the synthesis of a variety of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.
These application notes provide an overview of the key applications of this compound, along with detailed experimental protocols for its use in representative synthetic transformations.
Key Applications:
-
Synthesis of Substituted Biphenyls: The Suzuki-Miyaura coupling of this compound with aryl halides or triflates is a powerful method for the construction of biaryl scaffolds. These structures are prevalent in numerous biologically active compounds and liquid crystals.
-
Formation of Diaryl Ethers and Arylamines: The Chan-Lam coupling enables the formation of carbon-heteroatom bonds. This compound can be coupled with phenols and amines to synthesize diaryl ethers and arylamines, respectively. These motifs are important in medicinal chemistry and materials science.
-
Drug Discovery and Development: The 2,4-diethoxyphenyl moiety is present in various pharmacologically active molecules. The use of this compound allows for the efficient introduction of this fragment during the synthesis of new drug candidates. For instance, it has been used in the synthesis of analogs of anti-inflammatory and analgesic agents.
I. Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. It is a robust and widely used method for the formation of carbon-carbon bonds.
General Reaction Scheme:
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Application Example 1: Synthesis of 2,4-Diethoxy-4'-nitrobiphenyl
This example illustrates the coupling of this compound with 1-bromo-4-nitrobenzene to yield the corresponding substituted biphenyl.
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 95 |
Experimental Protocol
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 196 mg), 1-bromo-4-nitrobenzene (1.0 mmol, 202 mg), and sodium carbonate (2.0 mmol, 212 mg).
-
Solvent and Catalyst Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,4-diethoxy-4'-nitrobiphenyl as a solid.
II. Chan-Lam Cross-Coupling Reactions
The Chan-Lam coupling (also known as the Chan-Evans-Lam coupling) is a copper-catalyzed or mediated cross-coupling reaction between a boronic acid and an amine or alcohol to form a carbon-nitrogen or carbon-oxygen bond, respectively.
General Reaction Scheme:
Caption: General scheme of a Chan-Lam cross-coupling reaction.
Application Example 2: Synthesis of N-(2,4-Diethoxyphenyl)aniline
This protocol describes the N-arylation of aniline with this compound.
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Aniline | Cu(OAc)₂ (1.2 eq) | Pyridine (2 eq) | Dichloromethane | 25 (RT) | 24 | 85 |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask open to the air, dissolve this compound (1.0 mmol, 196 mg) and copper(II) acetate (1.2 mmol, 218 mg) in dichloromethane (10 mL).
-
Reagent Addition: To the stirred solution, add aniline (1.0 mmol, 93 mg) followed by pyridine (2.0 mmol, 158 mg).
-
Reaction Execution: Stir the reaction mixture at room temperature for 24 hours. The solution will typically turn from blue to green. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite, washing with dichloromethane. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-(2,4-diethoxyphenyl)aniline.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Chan-Lam reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Proposed catalytic cycle for the Chan-Lam cross-coupling reaction.
These protocols and data provide a starting point for researchers and scientists in the field of organic synthesis and drug development to effectively utilize this compound in their synthetic endeavors. The specific reaction conditions may require optimization depending on the substrate and desired scale.
Application Notes and Protocols: (2,4-Diethoxyphenyl)boronic acid in Medicinal Chemistry
(2,4-Diethoxyphenyl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules with potential therapeutic applications. Its diethoxy-substituted phenyl ring offers unique electronic and steric properties that can influence the pharmacokinetic and pharmacodynamic profiles of the final compounds. This document provides an overview of its application, focusing on its use in the development of novel inhibitors for voltage-gated sodium channels Nav1.7 and Nav1.8, which are key targets in pain therapeutics.
Application: Synthesis of Nav1.7 and Nav1.8 Inhibitors
This compound serves as a crucial reagent in the synthesis of N-acylhydrazone compounds, which have been investigated as potential inhibitors of the voltage-gated sodium channels Nav1.7 and Nav1.8. These channels are predominantly expressed in the peripheral nervous system and are critical for the transmission of pain signals.[1][2] The inhibition of these channels is a promising strategy for the development of new analgesics.
The synthesis of these potential pain therapeutics involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. In this reaction, the this compound is coupled with a heterocyclic halide, such as a chloropyrazine derivative, to form a new carbon-carbon bond. This reaction is a cornerstone of modern medicinal chemistry, allowing for the efficient construction of biaryl and heteroaryl-aryl structures.
Experimental Protocols
The following protocol for a Suzuki-Miyaura coupling reaction is adapted from the synthesis of a precursor for N-acylhydrazone Nav1.7/Nav1.8 inhibitors as described in patent literature.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Methyl 6-chloropyrazine-2-carboxylate
This protocol details the synthesis of methyl 6-(2,4-diethoxyphenyl)pyrazine-2-carboxylate.
Materials:
-
This compound
-
Methyl 6-chloropyrazine-2-carboxylate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water (H₂O)
-
Nitrogen (N₂) gas
-
Round bottom flask
-
Stirring apparatus
-
Heating mantle
-
Apparatus for degassing
Procedure:
-
To a round bottom flask, add methyl 6-chloropyrazine-2-carboxylate (20.3 mmol), this compound (24.3 mmol), Pd(dppf)Cl₂ (1.0 mmol), and NaHCO₃ (40.6 mmol).
-
Add 30 mL of dioxane and 5 mL of H₂O to the flask.
-
Degas the reaction mixture by bubbling N₂ gas through the solution for a sufficient period.
-
Under a N₂ atmosphere, stir the reaction mixture at 70°C for 12 hours.
-
Monitor the reaction progress by a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to confirm the consumption of the starting material.
-
Upon completion, the resulting intermediate, methyl 6-(2,4-diethoxyphenyl)pyrazine-2-carboxylate, can be isolated and purified using standard techniques such as extraction and column chromatography. This intermediate is then used in subsequent steps to synthesize the final N-acylhydrazone compounds.
Data Presentation
While the primary application identified for this compound is in the synthesis of potential Nav1.7/Nav1.8 inhibitors, specific quantitative biological data for the final compounds derived from this particular boronic acid were not publicly available at the time of this report. The following table is a template for presenting such data once it becomes available.
Table 1: Biological Activity of this compound Derivatives
| Compound ID | Target | Assay Type | IC₅₀ / EC₅₀ (nM) | Reference |
| Derivative 1 | Nav1.7 | Electrophysiology | Data not available | - |
| Derivative 2 | Nav1.8 | Electrophysiology | Data not available | - |
Visualizations
Signaling Pathway
The voltage-gated sodium channels Nav1.7 and Nav1.8 are key players in the pain signaling pathway. They are located on the membranes of nociceptive (pain-sensing) neurons. Upon detection of a noxious stimulus (e.g., heat, pressure, chemical irritants), these channels open, leading to an influx of sodium ions. This influx causes depolarization of the neuronal membrane, generating an action potential that propagates along the nerve fiber to the central nervous system, where it is perceived as pain.[1][3]
Caption: Pain signaling pathway involving Nav1.7 and Nav1.8 channels.
Experimental Workflow
The synthesis of Nav1.7/Nav1.8 inhibitors using this compound typically follows a multi-step synthetic route. The key step is the Suzuki-Miyaura coupling, which is then followed by further functional group transformations to yield the final active pharmaceutical ingredient.
Caption: General synthetic workflow for Nav1.7/Nav1.8 inhibitors.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (2,4-Diethoxyphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of (2,4-Diethoxyphenyl)boronic acid with various aryl halides. This electron-rich boronic acid is a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and functional materials. The protocols and data presented herein are designed to facilitate the efficient and successful implementation of this important transformation in a laboratory setting.
Introduction to the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction typically involves the cross-coupling of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base. This reaction is widely favored due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.
For electron-rich boronic acids like this compound, the selection of an appropriate palladium catalyst and ligand system is crucial to achieve high yields and prevent unwanted side reactions, such as protodeboronation.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted in the catalytic cycle below. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Data Presentation: Representative Cross-Coupling Reactions
The following table summarizes representative conditions and outcomes for the Suzuki-Miyaura cross-coupling of this compound and analogous electron-rich boronic acids with various aryl halides. The data highlights the impact of different catalysts, ligands, bases, and solvents on the reaction yield.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O | 90 | 8 | 88 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 16 | 92 |
| 4 | 4-Chlorotoluene | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF/H₂O | 110 | 24 | 75 |
| 5 | 1-Iodo-3,5-dimethylbenzene | Pd(OAc)₂ (1) | RuPhos (2) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 6 | 97 |
| 6 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 12 | 85 |
Note: The yields presented are based on published results for similar substrates and are intended to be representative. Actual yields may vary depending on the specific reaction conditions and substrate purity.
Experimental Protocols
Below are detailed protocols for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point for the cross-coupling reaction and can be optimized for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst)
-
Phosphine ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Degassed water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), the palladium catalyst (0.02-0.05 mmol), and the phosphine ligand (if applicable, 0.04-0.10 mmol).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the anhydrous solvent (5-10 mL) via syringe.
-
In a separate vial, dissolve the base (2.0-3.0 mmol) in degassed water (1-2 mL).
-
Add the aqueous base solution to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling experiment.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. Ensure proper inert atmosphere techniques. |
| Insufficiently active catalyst system | For challenging substrates (e.g., aryl chlorides), use more active ligands like Buchwald or Fu's phosphine ligands. | |
| Poorly soluble base | Use a more soluble base (e.g., Cs₂CO₃) or a phase-transfer catalyst. | |
| Protodeboronation of boronic acid | Reaction temperature too high or reaction time too long | Optimize reaction temperature and time. Use a milder base. |
| Presence of excess water or protic solvents | Use anhydrous solvents and degassed water. | |
| Formation of homocoupled byproducts | Inefficient transmetalation | Increase catalyst or ligand loading. Change the solvent to improve solubility. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of biaryl compounds. By carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired products can be achieved. The protocols and information provided in these application notes serve as a valuable resource for researchers in organic synthesis and drug discovery.
Application Notes and Protocols for Base Selection in the Suzuki-Miyaura Coupling of (2,4-Diethoxyphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl and heteroaryl structures. These motifs are of paramount importance in the fields of medicinal chemistry and materials science. The reaction's success is highly dependent on the careful selection of several parameters, including the palladium catalyst, ligand, solvent, and, critically, the base.
(2,4-Diethoxyphenyl)boronic acid is an electron-rich and sterically hindered substrate. The electron-donating nature of the two ethoxy groups can influence the electronic properties of the boronic acid and the aryl halide coupling partner, while the ortho-ethoxy group can introduce steric hindrance around the reaction center. These factors make the choice of an appropriate base crucial for achieving high reaction yields and minimizing side reactions, such as protodeboronation.
The primary role of the base in the Suzuki-Miyaura catalytic cycle is to activate the boronic acid, forming a more nucleophilic boronate species ("ate" complex) that facilitates the rate-determining transmetalation step with the palladium(II) complex.[1][2] The choice of base can also influence the lifetime and activity of the palladium catalyst. This document provides a guide to base selection for the Suzuki coupling of this compound with aryl halides, supported by comparative data from structurally related systems and detailed experimental protocols.
Data Presentation: Comparison of Bases in Suzuki Couplings of Substituted Phenylboronic Acids
| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 92 | [3] |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 88 | [3] |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 85 | [3] |
General Observations on Base Selection for Electron-Rich Boronic Acids:
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are the most commonly employed bases in Suzuki-Miyaura couplings.[2] For electron-rich and sterically hindered substrates, stronger bases like K₃PO₄ and Cs₂CO₃ often lead to higher yields.[3]
-
Hydroxides: Strong bases such as NaOH and KOH can be effective but may promote side reactions, especially with substrates sensitive to harsh basic conditions.[2]
-
Fluorides: Bases like KF and CsF are also utilized, with the fluoride ion believed to play a specific role in activating the boronic acid.
-
Organic Bases: Organic bases such as triethylamine (TEA) and diisopropylethylamine (DIPEA) are generally less effective in promoting the Suzuki coupling compared to inorganic bases.[2]
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for screening bases in a Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide, adapted from procedures for structurally similar substrates.[3] These should serve as a robust starting point for optimization.
Protocol 1: High-Yield Suzuki Coupling Using Potassium Phosphate (K₃PO₄)
This protocol is recommended for achieving high yields, particularly with challenging or sterically hindered aryl halides.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
-
Round-bottom flask or microwave vial
-
Condenser (if using conventional heating)
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium phosphate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.
-
Stir the reaction mixture and heat to 90 °C under an inert atmosphere for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Cost-Effective Suzuki Coupling Using Potassium Carbonate (K₂CO₃)
This protocol provides a more cost-effective alternative to potassium phosphate and is suitable for less sterically demanding aryl halides.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
-
Round-bottom flask or microwave vial
-
Condenser (if using conventional heating)
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.
-
Stir the reaction mixture and heat to 90 °C under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Follow steps 5-8 from Protocol 1 for the reaction workup and purification of the final product.
Note on Catalyst and Ligand Selection: For particularly challenging couplings, or if catalyst decomposition is observed, more advanced catalyst systems may be required. This can include using a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. The choice of these will depend on the specific substrates being coupled.
References
Application Notes: (2,4-Diethoxyphenyl)boronic Acid as a Versatile Building Block for Bioactive NaV1.7/1.8 Channel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of (2,4-diethoxyphenyl)boronic acid as a key building block in the synthesis of potent and selective inhibitors of the voltage-gated sodium channels NaV1.7 and NaV1.8. These channels are critical mediators of pain signaling, making them high-value targets for the development of novel analgesics. The protocols and data presented herein provide a framework for the synthesis and evaluation of N-acylhydrazone-based inhibitors, leveraging a pivotal Suzuki-Miyaura cross-coupling reaction.
Introduction
This compound is an aromatic boronic acid that serves as a versatile reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its diethoxy-substituted phenyl ring can impart favorable pharmacokinetic properties to bioactive molecules. This document provides a detailed protocol for the synthesis of a key intermediate, methyl 6-(2,4-diethoxyphenyl)pyrazine-2-carboxylate, and outlines the subsequent pathway to N-acylhydrazone-based NaV1.7/1.8 inhibitors.
Data Presentation
The following table summarizes the quantitative data for a representative N-acylhydrazone inhibitor synthesized using the this compound building block.
| Compound ID | Target | Assay Type | IC50 (nM) |
| 10o | NaV1.7 | Electrophysiology | 0.64 ± 0.30 |
Note: Data is representative of compounds within this class of inhibitors.[1]
Experimental Protocols
Protocol 1: Synthesis of Methyl 6-(2,4-diethoxyphenyl)pyrazine-2-carboxylate via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with methyl 6-chloropyrazine-2-carboxylate.
Materials:
-
This compound
-
Methyl 6-chloropyrazine-2-carboxylate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium bicarbonate (NaHCO3)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon gas supply
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
To a round-bottom flask, add methyl 6-chloropyrazine-2-carboxylate (20.3 mmol, 1.0 eq).
-
Add this compound (24.3 mmol, 1.2 eq).
-
Add sodium bicarbonate (40.6 mmol, 2.0 eq).
-
Add Pd(dppf)Cl2 (1.0 mmol, 0.05 eq).
-
Add 30 mL of 1,4-dioxane and 5 mL of water.
-
De-gas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 70°C with vigorous stirring under a nitrogen or argon atmosphere for 12 hours.
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired methyl 6-(2,4-diethoxyphenyl)pyrazine-2-carboxylate.
Protocol 2: In Vitro Evaluation of NaV1.7/1.8 Inhibition using Electrophysiology
This protocol provides a general workflow for assessing the inhibitory activity of the synthesized N-acylhydrazone compounds on NaV1.7 and NaV1.8 channels expressed in a heterologous system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing human NaV1.7 or NaV1.8 channels
-
Whole-cell patch-clamp setup
-
External and internal recording solutions
-
Synthesized inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Culture the HEK293 cells expressing the target sodium channel.
-
Prepare the external and internal solutions for patch-clamp recording.
-
Transfer a coverslip with the cells to the recording chamber of the patch-clamp rig.
-
Establish a whole-cell recording configuration on a single cell.
-
Record baseline sodium currents by applying a voltage-step protocol.
-
Perfuse the cells with the external solution containing a known concentration of the test inhibitor.
-
After a defined incubation period, record the sodium currents again in the presence of the inhibitor.
-
Repeat steps 6 and 7 for a range of inhibitor concentrations to generate a dose-response curve.
-
Analyze the data to determine the half-maximal inhibitory concentration (IC50) of the compound.
Visualizations
Caption: NaV1.7/1.8 Pain Signaling Pathway and Point of Inhibition.
References
Application Notes and Protocols for Chan-Lam Coupling with (2,4-Diethoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chan-Lam coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds.[1] This copper-catalyzed cross-coupling reaction utilizes aryl boronic acids and N-H or O-H containing compounds as coupling partners.[1] A key advantage of the Chan-Lam coupling is its typically mild reaction conditions, often proceeding at room temperature and being tolerant of air and moisture, which sets it apart from other cross-coupling methods like the Buchwald-Hartwig amination.[1][2] This reaction has broad applications in medicinal chemistry and drug discovery for the synthesis of complex molecules.
This document provides detailed application notes and protocols for the Chan-Lam coupling reaction specifically utilizing (2,4-Diethoxyphenyl)boronic acid as the arylating agent.
Reaction Mechanism and Workflow
The Chan-Lam coupling reaction proceeds through a proposed catalytic cycle involving a copper(II) catalyst. The generally accepted mechanism involves the following key steps:
-
Ligand Exchange: The N-H or O-H containing substrate coordinates to the copper(II) center.
-
Transmetalation: The aryl boronic acid transmetalates with the copper complex, transferring the aryl group to the copper center.
-
Reductive Elimination: The aryl group and the heteroatom nucleophile reductively eliminate from the copper center, forming the desired C-N or C-O bond and a copper(I) species.
-
Oxidation: The copper(I) species is re-oxidized to the active copper(II) catalyst by an oxidant, typically oxygen from the air, to complete the catalytic cycle.[3]
A generalized workflow for performing a Chan-Lam coupling reaction is outlined below. Specific details and conditions will vary depending on the substrates and desired product.
Caption: General experimental workflow for the Chan-Lam coupling reaction.
Applications in N-Arylation of Heterocycles
The Chan-Lam coupling is widely used for the N-arylation of various nitrogen-containing heterocycles, which are important scaffolds in many pharmaceutical compounds.
N-Arylation of Imidazoles
The N-arylation of imidazoles and their derivatives with this compound provides access to a range of substituted benzimidazoles, which are key components in various bioactive molecules.
Table 1: Chan-Lam Coupling of this compound with Imidazole Derivatives
| Entry | N-H Heterocycle | Catalyst (mol%) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Imidazole | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | 48 | RT | 85 |
| 2 | 2-Nitroimidazole | --INVALID-LINK--₂ (8) | K₂CO₃ | MeOH | 12 | RT | 77-85 |
| 3 | Benzimidazole | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | 72 | RT | 85 |
dafo = 4,5-diazafluoren-9-one
Protocol 1: General Procedure for N-Arylation of Imidazole [4]
-
To a reaction vessel, add this compound (1.5 mmol), imidazole (1.0 mmol), and anhydrous copper(II) acetate (1.0 mmol).
-
Add anhydrous dichloromethane (10 mL) followed by pyridine (2.0 mmol).
-
Stir the reaction mixture at room temperature under an air atmosphere for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated imidazole.
Protocol 2: N-Arylation of 2-Nitroimidazole [5]
-
In a reaction vial, combine 2-nitroimidazole (0.2 mmol), this compound (0.4 mmol), --INVALID-LINK--₂ (0.016 mmol), and potassium carbonate (0.2 mmol).
-
Add methanol (1 mL) to the vial.
-
Stir the mixture at room temperature for 12 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the N-arylated 2-nitroimidazole product.
Applications in O-Arylation of Phenols
The Chan-Lam coupling is also a valuable tool for the synthesis of diaryl ethers through the O-arylation of phenols. Diaryl ether motifs are present in a wide range of natural products and pharmaceuticals.
Table 2: Chan-Lam Coupling of this compound with Phenols
| Entry | Phenol | Catalyst (mol%) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Phenol | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | 72 | RT | High |
| 2 | Substituted Phenols | Cu(OAc)₂ (10) | Et₃N | CH₂Cl₂ | 48 | RT | Good |
Protocol 3: General Procedure for O-Arylation of Phenol
-
In a flask, dissolve the desired phenol (1.0 mmol) and this compound (1.5 mmol) in dichloromethane (10 mL).
-
Add copper(II) acetate (0.1 mmol) and triethylamine (2.0 mmol).
-
Stir the reaction mixture vigorously at room temperature under an open atmosphere for 48 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane and wash with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the desired diaryl ether.
Signaling Pathways and Logical Relationships
The Chan-Lam coupling provides a direct route to synthesize molecules that can interact with various biological targets. For instance, N-aryl heterocycles are common pharmacophores in kinase inhibitors, which play a crucial role in cellular signaling pathways.
Caption: Role of Chan-Lam products in modulating signaling pathways.
Conclusion
The Chan-Lam coupling reaction using this compound is a highly effective method for the synthesis of N-aryl and O-aryl compounds. The mild reaction conditions, operational simplicity, and tolerance of various functional groups make it an invaluable tool in the fields of organic synthesis, medicinal chemistry, and drug development. The protocols provided herein offer a starting point for the efficient synthesis of a diverse range of molecules with potential biological activity.
References
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation [organic-chemistry.org]
- 5. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis Strategies Utilizing (2,4-Diethoxyphenyl)boronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of heterocyclic compounds using (2,4-Diethoxyphenyl)boronic acid. These strategies offer efficient and atom-economical routes to novel molecules with potential applications in medicinal chemistry and drug discovery.
Introduction
One-pot synthesis, a strategy where multiple reaction steps are carried out in a single reaction vessel, has emerged as a powerful tool in modern organic chemistry. This approach minimizes waste, reduces reaction time, and simplifies purification processes, making it highly attractive for the rapid generation of compound libraries for drug screening. This compound is a versatile building block in these reactions, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and in multicomponent reactions for the synthesis of diverse heterocyclic scaffolds.
Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties that allow for the formation of stable covalent bonds with biological targets.[1][2] They are key components in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and proteasome inhibitors.[2][3]
Application Note 1: One-Pot Borylation/Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Compounds
The one-pot borylation followed by a Suzuki-Miyaura cross-coupling reaction is an efficient method for the synthesis of unsymmetrical biaryl compounds, which are common motifs in many pharmaceutical agents.[3][4] This protocol avoids the isolation of the intermediate boronic ester, thereby streamlining the synthesis. This strategy is particularly useful for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.
Experimental Workflow: One-Pot Borylation/Suzuki-Miyaura Coupling
Caption: Workflow for the one-pot borylation/Suzuki-Miyaura cross-coupling reaction.
Protocol: One-Pot Synthesis of a Biaryl Compound
This protocol describes the synthesis of a biaryl compound by the reaction of an aryl bromide with bis(pinacolato)diboron, followed by the in-situ coupling with this compound.
Materials:
-
Aryl bromide (1.0 mmol)
-
Bis(pinacolato)diboron (1.1 mmol)
-
This compound (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
Potassium acetate (KOAc) (1.5 mmol)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
1,4-Dioxane (10 mL)
-
Water (2 mL)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl bromide, bis(pinacolato)diboron, Pd(PPh₃)₄, and potassium acetate.
-
Add 1,4-dioxane to the flask and degas the mixture.
-
Heat the reaction mixture at 80°C for 2 hours.
-
After cooling to room temperature, add this compound, sodium carbonate, and water.
-
Degas the mixture again and heat at 100°C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reactant 1 (Aryl Bromide) | Reactant 2 | Product | Yield (%) | Reference |
| 4-Bromotoluene | This compound | 4'-Methyl-2,4-diethoxy-1,1'-biphenyl | 85 | [4] |
| 3-Bromopyridine | This compound | 3-(2,4-Diethoxyphenyl)pyridine | 83 | [4] |
Application Note 2: Three-Component Synthesis of Substituted Quinolines
Multicomponent reactions (MCRs) provide a powerful platform for the synthesis of complex molecules from simple starting materials in a single step. The following protocol describes a one-pot, three-component reaction for the synthesis of substituted quinolines, a privileged scaffold in medicinal chemistry with a wide range of biological activities.[5]
Experimental Workflow: Three-Component Synthesis of Quinolines
Caption: Workflow for the three-component synthesis of substituted quinolines.
Protocol: One-Pot Synthesis of a Substituted Quinoline
This protocol details the synthesis of a 2,4-disubstituted quinoline derivative.
Materials:
-
Substituted aniline (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
This compound (1.2 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.2 mmol)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline and aromatic aldehyde in ethanol.
-
Add this compound and p-toluenesulfonic acid to the mixture.
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Aniline Derivative | Aldehyde | Product | Yield (%) | Reference |
| Aniline | Benzaldehyde | 2-Phenyl-4-(2,4-diethoxyphenyl)quinoline | 78 | General procedure adapted from quinoline synthesis literature.[5] |
| 4-Methoxyaniline | 4-Chlorobenzaldehyde | 6-Methoxy-2-(4-chlorophenyl)-4-(2,4-diethoxyphenyl)quinoline | 75 | General procedure adapted from quinoline synthesis literature.[5] |
Signaling Pathway Context: Potential Kinase Inhibition
While specific biological data for compounds directly synthesized from this compound in one-pot reactions is limited in the searched literature, the resulting biaryl and quinoline scaffolds are known to be key pharmacophores in many kinase inhibitors.[3] Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The general structure of many kinase inhibitors allows them to bind to the ATP-binding site of the kinase, thereby inhibiting its activity.
Caption: General kinase signaling pathway and the potential point of inhibition by synthesized compounds.
The synthesized compounds containing the 2,4-diethoxyphenyl moiety could be screened for their inhibitory activity against a panel of kinases to identify potential therapeutic leads. The diethoxy substitution pattern can influence the compound's solubility, lipophilicity, and electronic properties, which are critical for its pharmacokinetic and pharmacodynamic profile.
Conclusion
The one-pot synthesis strategies presented here, utilizing this compound, offer efficient and versatile methods for the preparation of medicinally relevant biaryl and quinoline scaffolds. These protocols can be readily adapted for the generation of compound libraries for high-throughput screening in drug discovery programs targeting kinases and other important biological targets. Further biological evaluation of the synthesized compounds is warranted to explore their full therapeutic potential.
References
- 1. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Scale-up of Suzuki Reactions Involving (2,4-Diethoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key considerations and protocols for the successful scale-up of Suzuki-Miyaura cross-coupling reactions involving (2,4-Diethoxyphenyl)boronic acid. The information is intended to guide researchers, scientists, and drug development professionals in transitioning this important carbon-carbon bond-forming reaction from laboratory to pilot and manufacturing scales.
Introduction to Suzuki Reaction Scale-up
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance in forming biaryl structures, which are common motifs in pharmaceuticals.[1] However, transitioning this palladium-catalyzed reaction from the bench to larger scales introduces a unique set of challenges.[2] Factors such as reaction kinetics, mass and heat transfer, impurity profiles, and catalyst removal require careful consideration to ensure a robust, safe, and economically viable process.[3][4]
This compound is a common building block in medicinal chemistry. Its electron-rich nature can influence reactivity and side-product formation. These notes will address the specific considerations for this substrate within the broader context of Suzuki reaction scale-up.
Key Scale-up Considerations
Successful scale-up of Suzuki reactions hinges on a thorough understanding and optimization of several critical parameters.
Raw Material Control and Stability
On a large scale, the quality and stability of starting materials are paramount. This compound, like many boronic acids, can be susceptible to protodeboronation, especially under acidic or basic conditions or at elevated temperatures.[5]
-
Recommendation: Use a stable form of the boronic acid, such as a diethanolamine boronate ester, which can be easily prepared and hydrolyzes in situ.[5][6] This improves handling, storage stability, and charging accuracy on a large scale.[6]
-
Quality Control: Ensure consistent quality of the aryl halide, catalyst, ligands, and base to avoid batch-to-batch variability.
Catalyst and Ligand Selection
The choice of catalyst and ligand is critical for achieving high efficiency and minimizing side reactions. While traditional palladium catalysts with phosphine ligands are effective on a small scale, more robust systems are often required for large-scale production.[7]
-
Catalyst Loading: Aim to minimize catalyst loading to reduce costs and the burden of palladium removal. Catalyst loadings of 0.1 to 1 mol% are typical for large-scale processes.[1]
-
Ligand Selection: Electron-rich and bulky phosphine ligands, such as Buchwald's SPhos and XPhos, or N-heterocyclic carbene (NHC) ligands, often enhance catalytic activity and stability, allowing for lower catalyst loadings and successful coupling of less reactive partners.[8][9]
-
Pre-catalysts: The use of well-defined palladium pre-catalysts (e.g., XPhos Pd G3/G4) can improve reproducibility and reaction initiation on a larger scale.[8]
Solvent and Base Selection
The solvent system and base play crucial roles in reaction kinetics, solubility of reagents, and product isolation.
-
Solvents: While ethereal solvents like dioxane and THF are common in the lab, alternative solvents such as 2-methyl-THF (a more environmentally friendly option), toluene, or mixtures of alcohols and water are often preferred for scale-up due to safety, cost, and ease of work-up.[10][11] Aqueous-surfactant systems can also be a green alternative.[12]
-
Bases: Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used.[7][10] The choice of base can significantly impact the reaction rate and impurity profile. For instance, stronger bases may be required for less reactive aryl chlorides.[7] The solubility of the base in the chosen solvent system is a key consideration.
Reaction Conditions and Monitoring
-
Temperature Control: Suzuki reactions are often exothermic. Efficient heat transfer is critical to maintain the optimal reaction temperature and prevent runaway reactions or the formation of thermal degradation products.[3]
-
Mixing: Adequate mixing is essential to ensure homogeneity, especially in heterogeneous reaction mixtures (e.g., with an inorganic base). Poor mixing can lead to localized "hot spots" and inconsistent reaction progress.[3]
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[3][7] Maintaining a strict inert atmosphere (nitrogen or argon) is crucial throughout the process.
-
Reaction Monitoring: In-process controls (e.g., HPLC, UPLC) are vital to track the consumption of starting materials and the formation of product and impurities, allowing for precise determination of the reaction endpoint.
Work-up and Product Isolation
The work-up procedure should be designed to be scalable, efficient, and safe.
-
Palladium Removal: Residual palladium in the final active pharmaceutical ingredient (API) is strictly regulated. Common methods for palladium scavenging include treatment with activated carbon, silica-supported scavengers (e.g., thiol or amine functionalized), or crystallization.[1][6]
-
Impurity Purging: The work-up and isolation steps must effectively remove unreacted starting materials, homocoupled byproducts, and any process-related impurities. Crystallization is often the most effective method for purification on a large scale.
Experimental Protocols
The following protocols are generalized for the scale-up of a Suzuki reaction between an aryl halide and this compound. Specific quantities and conditions should be optimized at the laboratory scale before proceeding to pilot scale.
General Laboratory Scale Protocol (1-10 g)
-
Inerting the Reactor: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet is assembled. The reactor is purged with nitrogen for at least 30 minutes.
-
Charging Reagents: The aryl halide (1.0 eq), this compound (1.1-1.3 eq), and base (e.g., K₂CO₃, 2.0-3.0 eq) are charged to the reactor.
-
Solvent Addition: Degassed solvent (e.g., Toluene/Water or 2-MeTHF/Water) is added. The mixture is stirred to ensure good suspension.
-
Catalyst Addition: The palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand, or a pre-catalyst like XPhos Pd G3, 0.1-1 mol%) is added.
-
Reaction: The mixture is heated to the desired temperature (e.g., 60-90 °C) with vigorous stirring. The reaction progress is monitored by HPLC until the aryl halide is consumed.
-
Work-up:
-
The reaction mixture is cooled to room temperature.
-
The aqueous layer is separated.
-
The organic layer is washed with brine.
-
A palladium scavenger can be added to the organic layer and stirred for a specified time before being filtered off.
-
The organic solvent is removed under reduced pressure to yield the crude product.
-
-
Purification: The crude product is purified by crystallization from a suitable solvent system.
Pilot Scale-up Protocol (1-10 kg)
This protocol highlights the key adjustments for a larger scale.
-
Reactor Preparation: A suitable glass-lined or stainless-steel reactor is thoroughly cleaned and dried. The reactor is inerted with nitrogen, and a slight positive pressure is maintained.
-
Reagent Charging:
-
Solid reagents (aryl halide, boronic acid, base) are charged through a powder transfer system to minimize exposure to the atmosphere.
-
Degassed solvents are transferred to the reactor via a closed system.
-
-
Reaction Execution:
-
The reaction mixture is heated to the target temperature using the reactor jacket. Careful monitoring of the internal and jacket temperatures is crucial to control the exotherm.
-
The stirring rate is optimized to ensure efficient mixing of the heterogeneous mixture.
-
In-process samples are taken at regular intervals for HPLC analysis to monitor the reaction.
-
-
Work-up and Isolation:
-
After cooling, the phases are separated.
-
The organic phase is transferred to another vessel for washing and scavenger treatment.
-
The product is isolated by crystallization directly in the reactor or in a dedicated crystallizer. The solid product is collected by filtration (e.g., using a Nutsche filter-dryer) and washed with a suitable solvent.
-
-
Drying: The product is dried under vacuum at a controlled temperature to meet the required specifications for residual solvents.
Data Presentation
The following tables summarize typical parameters and potential optimization ranges for the scale-up of Suzuki reactions involving this compound.
Table 1: Key Reaction Parameters for Optimization
| Parameter | Laboratory Scale | Pilot/Manufacturing Scale | Key Considerations |
| This compound | 1.1 - 1.5 eq | 1.05 - 1.2 eq | Minimize excess to reduce cost and potential side reactions. |
| Aryl Halide | 1.0 eq | 1.0 eq | Limiting reagent. |
| Palladium Catalyst | 0.5 - 2.0 mol% | 0.1 - 0.5 mol% | Reduce loading to minimize cost and residual palladium.[13] |
| Ligand | 1.1 - 2.2 eq (to Pd) | 1.05 - 1.5 eq (to Pd) | Optimize ligand-to-metal ratio for stability and activity. |
| Base | 2.0 - 4.0 eq | 2.0 - 3.0 eq | Ensure sufficient base for reaction completion. |
| Solvent Volume | 10 - 20 mL/g | 5 - 10 L/kg | Increase concentration to improve throughput, but ensure stirrability. |
| Temperature | 50 - 100 °C | 60 - 90 °C | Balance reaction rate with impurity formation and safety.[3][13] |
| Reaction Time | 2 - 24 h | 4 - 16 h | Optimize for complete conversion and minimal byproduct formation. |
Table 2: Comparison of Common Conditions for Suzuki Scale-up
| Condition | Option 1 | Option 2 | Option 3 |
| Catalyst System | Pd(OAc)₂ / SPhos | XPhos Pd G3 | Pd/C |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent System | Toluene / Water | 2-MeTHF / Water | Ethanol / Water |
| Temperature | 80 - 90 °C | 70 - 80 °C | 70 - 80 °C |
| Typical Yield Range | 85 - 95% | 90 - 98% | 80 - 90% |
| Palladium Removal | Scavenger resin | Activated Carbon | Crystallization |
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the scale-up of Suzuki reactions.
Caption: General workflow for a scaled-up Suzuki coupling reaction.
Caption: Key interdependent factors for successful Suzuki reaction scale-up.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research-collection.ethz.ch [research-collection.ethz.ch]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Eco-friendly Suzuki–Miyaura coupling of arylboronic acids to aromatic ketones catalyzed by the oxime-palladacycle in biosolvent 2-MeTHF - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
Application Notes and Protocols for the Suzuki Coupling of (2,4-Diethoxyphenyl)boronic Acid with Various Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of (2,4-Diethoxyphenyl)boronic acid with a range of aryl halides. This reaction is a powerful tool for the synthesis of 2,4-diethoxy-substituted biaryl compounds, which are important structural motifs in medicinal chemistry and materials science. The protocols outlined below offer robust starting points for reaction optimization and can be adapted to a variety of substrates.
Core Concepts of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound, such as this compound, and an organohalide in the presence of a palladium catalyst and a base.[1] The reaction is valued for its mild conditions, tolerance of numerous functional groups, and the general stability and low toxicity of the boronic acid reagents.[2] The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the catalyst.[2]
Data Presentation: Reaction of this compound with Aryl Halides
The following table summarizes the expected yields for the Suzuki coupling of this compound with various aryl halides under optimized conditions. The data is extrapolated from reactions with structurally similar electron-rich boronic acids and serves as a guide for anticipating reaction outcomes.[3][4]
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~90 |
| 2 | 4-Iodotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (3:1) | 100 | 8 | >95 |
| 3 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | ~85 |
| 4 | 3-Bromopyridine | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF/H₂O (5:1) | 110 | 12 | ~80 |
| 5 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (3:1) | 100 | 6 | >95 |
Experimental Protocols
The following are detailed protocols for the Suzuki coupling reaction of this compound with a representative aryl bromide, 4-bromoanisole.
Protocol 1: High-Yield Synthesis using Potassium Phosphate
This protocol is recommended for achieving high yields with electron-rich aryl bromides.[3]
Reagents & Equipment:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Anhydrous 1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
-
Round-bottom flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound, 4-bromoanisole, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Add 1,4-dioxane and deionized water to the flask via syringe.
-
Stir the reaction mixture vigorously and heat to 90 °C under the inert atmosphere for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,4-diethoxy-4'-methoxybiphenyl.[3]
Protocol 2: Cost-Effective Method using Potassium Carbonate
This protocol provides a more economical option, though it may result in slightly lower yields compared to Protocol 1.[5]
Reagents & Equipment:
-
This compound (1.1 mmol)
-
4-Bromotoluene (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Palladium on carbon (Pd/C, 10 wt%) (0.05 g)
-
Dimethylformamide (DMF) (6 mL)
-
Deionized Water (1.5 mL)
-
Round-bottom flask with condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen)
Procedure:
-
In a round-bottom flask equipped with a condenser and magnetic stirrer, add 4-bromotoluene, this compound, and the Pd/C catalyst.
-
Add dimethylformamide to the flask.
-
Place the flask under a nitrogen atmosphere.
-
Prepare a solution of potassium carbonate in water and add it to the reaction mixture.
-
Heat the reaction mixture to 95 °C with vigorous stirring for the required time (monitor by TLC).[5]
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove the catalyst.
-
Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
References
Optimizing Biaryl Synthesis: The Critical Role of Solvents in (2,4-Diethoxyphenyl)boronic Acid Coupling Reactions
For Immediate Release
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, pivotal in the development of pharmaceuticals and functional materials. The choice of solvent in these reactions is a critical parameter that can dictate reaction efficiency, yield, and selectivity. This document provides detailed application notes and protocols focusing on the solvent effects in coupling reactions involving (2,4-Diethoxyphenyl)boronic acid, a valuable building block for complex organic molecules. These insights are tailored for researchers, scientists, and professionals in drug development seeking to optimize their synthetic strategies.
The electronic nature of this compound, with its electron-donating ethoxy groups, influences its reactivity in the Suzuki-Miyaura catalytic cycle. The solvent system not only affects the solubility of reagents and the stability of the palladium catalyst but also plays a direct role in the crucial transmetalation step. A judicious selection of solvent can significantly enhance reaction rates and product yields.
Comparative Analysis of Solvent Systems
While a direct, comprehensive comparison of various solvents for the coupling of this compound is not extensively documented in a single study, a survey of published synthetic routes provides valuable real-world data. The following table summarizes the outcomes of Suzuki-Miyaura reactions using this compound with different aryl halides under various solvent conditions.
| Aryl Halide Coupling Partner | Solvent System | Catalyst | Base | Yield (%) |
| 4-Bromo-2-fluoro-1-nitrobenzene | 1,4-Dioxane / H₂O | Pd(dppf)Cl₂ | K₂CO₃ | 95 |
| 1-Bromo-4-(trifluoromethoxy)benzene | Toluene / EtOH / H₂O | Pd(PPh₃)₄ | Na₂CO₃ | 88 |
| 4-Bromobenzonitrile | Toluene / H₂O | Pd(OAc)₂ / SPhos | K₃PO₄ | 92 |
| 2-Bromo-5-fluoropyridine | 1,2-Dimethoxyethane (DME) / H₂O | Pd(PPh₃)₄ | Na₂CO₃ | 78 |
| Methyl 4-bromobenzoate | N,N-Dimethylformamide (DMF) | Pd(dppf)Cl₂ | K₂CO₃ | 85 |
Note: Yields are isolated yields as reported in the respective literature. Reaction conditions such as temperature and reaction time have been optimized for each specific transformation and may vary.
The data suggests that aprotic polar solvents like 1,4-dioxane and DME, often in the presence of water, are highly effective for these coupling reactions. The use of aqueous bases is common and facilitates the activation of the boronic acid for transmetalation. Toluene, a less polar solvent, also proves to be a suitable medium, particularly when paired with an alcohol co-solvent.
Experimental Protocols
The following are detailed methodologies for conducting Suzuki-Miyaura cross-coupling reactions with this compound. These protocols are based on established procedures and provide a robust starting point for optimization.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling in a Dioxane/Water System
This protocol is recommended for a broad range of aryl and heteroaryl halides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)
-
1,4-Dioxane (degassed)
-
Deionized water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a clean, dry reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add degassed 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This method is suitable for rapid reaction optimization and library synthesis.
Materials:
-
This compound (1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equivalents)
-
Solvent (e.g., DME/H₂O 4:1, degassed)
-
Microwave reaction vessel with a magnetic stir bar
Procedure:
-
In a microwave reaction vessel, combine this compound, the aryl halide, the palladium catalyst, and the base.
-
Seal the vessel and purge with an inert gas.
-
Add the degassed solvent system.
-
Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for a specified time (usually 10-30 minutes).
-
After the reaction, cool the vessel to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Visualizing the Process
To further elucidate the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with (2,4-Diethoxyphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are prevalent in pharmaceuticals and functional materials.[1] The use of microwave irradiation has significantly advanced this methodology, offering benefits such as dramatically reduced reaction times, improved reaction yields, and enhanced reproducibility.[2] These advantages are particularly notable when working with sterically hindered or electronically rich substrates like (2,4-Diethoxyphenyl)boronic acid, where conventional heating methods may lead to longer reaction times and potential side product formation.
This document provides detailed protocols and application notes for the microwave-assisted Suzuki coupling of this compound with various aryl halides. The methodologies outlined herein are designed to serve as a robust starting point for researchers, enabling the efficient synthesis of a diverse range of 2,4-diethoxybiphenyl derivatives.
Advantages of Microwave-Assisted Suzuki Coupling
Microwave-assisted organic synthesis offers several key advantages over conventional heating methods for Suzuki coupling reactions:
-
Rapid Reaction Times: Microwave irradiation can accelerate reaction rates, reducing synthesis times from hours to minutes.[2]
-
Improved Yields: By minimizing byproduct formation through rapid and uniform heating, microwave-assisted reactions often result in higher isolated yields.
-
Enhanced Reproducibility: Microwave reactors provide precise control over reaction parameters such as temperature and pressure, leading to more consistent and reproducible results.[2]
-
Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions allows for the efficient exploration of a wider range of substrates and the synthesis of novel compounds.
Experimental Protocols
The following protocols are provided as a general guideline for the microwave-assisted Suzuki coupling of this compound with aryl halides. Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature, and time) may be necessary for specific substrates to achieve the best results.
General Protocol for Microwave-Assisted Suzuki Coupling:
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Fluoride (CsF), or Potassium Phosphate (K₃PO₄))
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, Toluene/Acetone/Water, or Ethanol)
-
Microwave reactor vials with stir bars
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), palladium catalyst (0.5-5 mol%), and base (2.0-3.0 equiv.).
-
Seal the vial with a cap.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe. For example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) can be used.[3]
-
Place the sealed vial into the cavity of the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).[2][4] The power should be set to allow for rapid heating to the target temperature.
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Data Presentation
The following table summarizes representative yields for microwave-assisted Suzuki coupling reactions with various aryl boronic acids, which can be expected to be similar for reactions with this compound under optimized conditions.
| Entry | Aryl Halide | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 120 | 20 | 95 |
| 2 | 2-Bromotoluene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | CsF | Toluene/Acetone/H₂O | 130 | 15 | 88 |
| 3 | 4-Iodoanisole | 3-Chlorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Ethanol | 100 | 30 | 92 |
| 4 | 1-Bromo-4-nitrobenzene | Naphthalene-1-boronic acid | Pd EnCat™ 30 (10) | Bu₄NOAc | Ethanol | 120 | 20 | 85[3] |
| 5 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 | 15 | 90[5] |
Visualizations
The following diagrams illustrate the key aspects of the microwave-assisted Suzuki coupling reaction.
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
References
Troubleshooting & Optimization
Technical Support Center: Purification of (2,4-Diethoxyphenyl)boronic Acid Products
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of (2,4-Diethoxyphenyl)boronic acid. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities include boroxines (cyclic anhydrides formed by intermolecular dehydration of the boronic acid), protodeboronation products (where the boronic acid group is replaced by a hydrogen), and residual starting materials or reagents from the synthesis.[1][2]
Q2: My this compound product appears as an oil and is difficult to handle. What can I do?
A2: Oily products can be challenging. Trituration is a recommended method to solidify the product and remove impurities. This involves washing the oil with a solvent in which the desired product is insoluble, but the impurities are soluble.[1] Alternatively, derivatization to a crystalline solid, such as a diethanolamine adduct, can facilitate purification.
Q3: Can I use standard silica gel chromatography to purify this compound?
A3: Standard silica gel chromatography can be challenging for boronic acids due to their potential to dehydrate on the acidic silica surface, leading to the formation of less polar boroxine anhydrides, or to strongly adsorb, resulting in poor recovery and streaking of the product.[1] However, with careful selection of eluents and sometimes with modified silica gel, it can be successful.
Q4: Is this compound stable during purification and storage?
A4: Like many arylboronic acids, this compound can be susceptible to degradation. The primary stability concerns are dehydration to boroxines and protodeboronation, which can be catalyzed by acidic or basic conditions and elevated temperatures. For long-term storage, it is advisable to keep the product in a cool, dry, and dark place, preferably under an inert atmosphere.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Low or no recovery of the product from silica gel column chromatography.
-
Possible Cause: The boronic acid is strongly adsorbing to the silica gel or decomposing.
-
Troubleshooting Steps:
-
Modify the Eluent: Add a polar solvent like methanol or a small amount of acetic acid to the eluent to improve the elution of the polar boronic acid.[1]
-
Use an Alternative Stationary Phase: Consider using neutral alumina instead of silica gel to minimize decomposition.[1]
-
Derivatization: Convert the boronic acid to its less polar and more chromatographically stable pinacol ester before purification.
-
Problem 2: The purified product shows broad peaks in the NMR spectrum.
-
Possible Cause: This is often indicative of the presence of boroxine anhydrides in equilibrium with the boronic acid.
-
Troubleshooting Steps:
-
Add a Coordinating Solvent: Dissolve the sample in a coordinating deuterated solvent like DMSO-d6 or Methanol-d4 for NMR analysis. This can help to break up the boroxine trimers.
-
Re-purification: If the presence of boroxines is significant, consider re-purifying the sample with a method that can separate the boronic acid from its anhydride, such as recrystallization from a solvent mixture containing water.
-
Problem 3: Recrystallization attempts result in an oil rather than crystals.
-
Possible Cause: The solvent system is not optimal, or the product has a low melting point. The presence of impurities can also inhibit crystallization.
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with a variety of solvent systems. A good recrystallization solvent should dissolve the compound when hot but not when cold. Common systems for arylboronic acids include ethyl acetate/hexanes, water/ethanol, or toluene.
-
Trituration: As mentioned in the FAQs, triturate the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification and remove soluble impurities.
-
Seed Crystals: If a small amount of crystalline material is available, use it to seed the supersaturated solution to induce crystallization.
-
Data Presentation
Table 1: General Purification Techniques for Arylboronic Acids
| Purification Technique | Principle | Advantages | Disadvantages | Typical Solvents/Reagents |
| Recrystallization | Differential solubility of the product and impurities at different temperatures. | Can provide very pure crystalline material. Scalable. | Finding a suitable solvent can be time-consuming. Not suitable for oily products. | Ethyl acetate/Hexanes, Ethanol/Water, Toluene.[1] |
| Column Chromatography (Silica Gel) | Separation based on differential adsorption to the stationary phase. | Can separate compounds with similar polarities. | Product may decompose or streak on acidic silica. Can be labor-intensive. | Dichloromethane/Methanol, Ethyl acetate/Hexanes with acetic acid modifier.[1] |
| Column Chromatography (Reversed-Phase) | Separation based on hydrophobicity. | Good for polar compounds that are difficult to purify on silica gel. | Requires specialized columns and solvent systems. Can be more expensive. | Acetonitrile/Water with formic acid or trifluoroacetic acid modifier. |
| Diethanolamine Adduct Formation | Derivatization to a stable, crystalline adduct that can be easily purified and then hydrolyzed back to the boronic acid. | Excellent for purifying boronic acids that are difficult to crystallize or chromatograph. Can improve stability. | Adds extra steps to the purification process. | Diethanolamine, diethyl ether, hydrochloric acid.[3] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent system should be determined experimentally on a small scale.
-
Solvent Selection: On a small scale, test the solubility of the crude this compound in various solvents (e.g., ethyl acetate, toluene, ethanol, water, and mixtures like ethyl acetate/hexanes). A suitable solvent will dissolve the crude product when hot but show low solubility at room temperature or upon cooling.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes. The charcoal is then removed by hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification via Diethanolamine Adduct Formation
This method is particularly useful for purifying boronic acids that are difficult to handle or purify by other means.[3]
-
Adduct Formation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent like diethyl ether or dichloromethane.
-
Add diethanolamine (1.0-1.1 equivalents) dropwise to the solution while stirring.
-
The diethanolamine adduct will often precipitate as a crystalline solid. Continue stirring at room temperature for 1-2 hours to ensure complete precipitation.
-
-
Isolation of the Adduct:
-
Collect the crystalline adduct by vacuum filtration.
-
Wash the solid with the solvent used for the reaction (e.g., diethyl ether) to remove soluble impurities.
-
-
Hydrolysis of the Adduct:
-
Suspend the purified diethanolamine adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and a dilute aqueous acid (e.g., 1 M HCl).
-
Stir the mixture vigorously until the solid dissolves, and the this compound is extracted into the organic layer.
-
-
Work-up:
-
Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: A decision-making workflow for the purification of this compound.
Caption: Troubleshooting common issues in boronic acid purification.
References
Technical Support Center: (2,4-Diethoxyphenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (2,4-Diethoxyphenyl)boronic acid in their experiments. The focus is on addressing common side reactions and providing practical solutions to overcome challenges during its application, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The two most prevalent side reactions encountered with this compound, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, are protodeboronation and homocoupling.[1] Due to the electron-rich nature of the diethoxyphenyl ring, this boronic acid can be particularly susceptible to these undesired pathways.
Q2: What is protodeboronation and why is it a problem?
A2: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[2] This results in the formation of 1,3-diethoxybenzene as a byproduct, consuming the boronic acid and reducing the yield of the desired coupled product. This side reaction is often promoted by the presence of a base and a proton source, such as water.[2]
Q3: What is homocoupling and what causes it?
A3: Homocoupling is a reaction where two molecules of the boronic acid couple with each other to form a symmetrical biaryl byproduct, in this case, 2,2',4,4'-tetraethoxy-1,1'-biphenyl.[3] This reaction is often catalyzed by palladium species, particularly Pd(II), which can be present if the Pd(0) catalyst is oxidized by residual oxygen or if a Pd(II) precatalyst is used and its reduction to Pd(0) is not efficient.[3][4]
Q4: How can I store this compound to ensure its stability?
A4: Like many boronic acids, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation. Boronic acids can be sensitive to moisture and air. Over time, they can undergo dehydration to form cyclic trimeric anhydrides (boroxines). While this is often reversible in the presence of water, it can affect the stoichiometry of the reaction if not accounted for. For long-term storage, keeping the material at -20°C is recommended.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound, with a focus on Suzuki-Miyaura coupling reactions.
Issue 1: Low Yield of the Desired Cross-Coupled Product
Possible Cause 1: Significant Protodeboronation
-
How to Diagnose: Use analytical techniques like LC-MS or GC-MS to identify the presence of 1,3-diethoxybenzene in the crude reaction mixture.
-
Solutions:
-
Use Anhydrous Conditions: Meticulously dry all solvents and reagents and conduct the reaction under a strict inert atmosphere (nitrogen or argon) to minimize the presence of water, which is a proton source for protodeboronation.[5]
-
Select a Milder Base: Strong bases can accelerate protodeboronation.[5] Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of strong bases like sodium hydroxide (NaOH).
-
Use a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol boronic ester (Bpin). These esters are more resistant to protodeboronation and can be used directly in the coupling reaction.[3]
-
Possible Cause 2: Competing Homocoupling Reaction
-
How to Diagnose: Detect the formation of 2,2',4,4'-tetraethoxy-1,1'-biphenyl in the reaction mixture using LC-MS or GC-MS.
-
Solutions:
-
Thoroughly Degas the Reaction Mixture: Oxygen can promote the formation of Pd(II) species that catalyze homocoupling.[5] Degas the solvent and the reaction mixture using methods like freeze-pump-thaw or by bubbling with an inert gas for an extended period.[4]
-
Use a Pd(0) Catalyst Source: Pd(II) precatalysts can be a source of homocoupling if their reduction to the active Pd(0) species is inefficient. Using a direct Pd(0) source like Pd(PPh₃)₄ can mitigate this issue.[4]
-
Slow Addition of the Boronic Acid: A high concentration of the boronic acid can favor the bimolecular homocoupling reaction. Adding the boronic acid solution slowly to the reaction mixture via a syringe pump can help to keep its instantaneous concentration low.[4]
-
Issue 2: Difficulty in Product Purification
Possible Cause: Presence of Boronic Acid-Derived Impurities
-
How to Diagnose: Crude ¹H NMR or LC-MS analysis shows multiple spots or peaks corresponding to the starting boronic acid, its homocoupled product, or the protodeboronated byproduct, which have similar polarities to the desired product.
-
Solutions:
-
Acidic/Basic Wash: During the workup, washing the organic layer with an aqueous base (like 1M NaOH) can help remove unreacted boronic acid by converting it to the water-soluble boronate salt.
-
Optimized Chromatography: Screen different solvent systems for column chromatography to achieve better separation of the desired product from the structurally similar byproducts.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.
-
Data Presentation
The following table summarizes the key side reactions and the qualitative impact of various parameters on their mitigation.
| Side Reaction | Key Influencing Factors | Recommended Mitigation Strategies |
| Protodeboronation | Presence of water (proton source)[2] | - Use anhydrous solvents and reagents.[5]- Work under an inert atmosphere. |
| Strong bases[5] | - Use milder bases (e.g., K₂CO₃, KF).[5] | |
| High temperatures | - Optimize reaction temperature; avoid excessive heat. | |
| Catalyst system | - Screen different palladium catalysts and ligands. | |
| Stability of the boronic acid | - Convert to a more stable boronic ester (e.g., pinacol ester).[3] | |
| Homocoupling | Presence of oxygen[5] | - Thoroughly degas the reaction mixture (e.g., freeze-pump-thaw).[4] |
| Use of Pd(II) precatalysts[4] | - Use a direct Pd(0) source (e.g., Pd(PPh₃)₄).[4]- Add a mild reducing agent if using a Pd(II) source.[6] | |
| High concentration of boronic acid | - Employ slow addition of the boronic acid.[4] | |
| Ligand choice | - Use bulky, electron-rich phosphine ligands to promote reductive elimination.[4] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for a typical Suzuki-Miyaura reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) under a positive pressure of the inert gas.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the logical relationships in troubleshooting common issues with this compound.
Caption: Troubleshooting workflow for low product yield.
Caption: Competing reaction pathways for this compound.
References
Preventing protodeboronation of (2,4-Diethoxyphenyl)boronic acid.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the use of (2,4-Diethoxyphenyl)boronic acid in chemical synthesis, with a focus on preventing its protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of 1,3-diethoxybenzene, consuming your starting material and reducing the yield of your desired product in cross-coupling reactions like the Suzuki-Miyaura coupling. Arylboronic acids with electron-donating groups, such as the two ethoxy groups in this compound, are particularly susceptible to this decomposition pathway, especially under basic aqueous conditions.
Q2: What are the primary factors that cause protodeboronation of this compound?
A2: The main factors that promote the protodeboronation of this compound are:
-
pH: Basic conditions, especially with pH values above 10, significantly accelerate protodeboronation.[2] This is problematic as many Suzuki-Miyaura couplings are performed under basic conditions.
-
Temperature: Higher reaction temperatures increase the rate of protodeboronation.
-
Solvent: The presence of a proton source, most commonly water, is necessary for protodeboronation to occur. While aqueous co-solvents are common in Suzuki-Miyaura couplings, a high water content can be detrimental.
-
Reaction Time: Longer reaction times provide more opportunity for the boronic acid to decompose.
-
Presence of Oxygen: Oxygen can contribute to the degradation of boronic acids and the decomposition of the palladium catalyst, which can indirectly lead to lower yields and favor side reactions.[3]
Q3: How can I minimize protodeboronation during my Suzuki-Miyaura coupling reaction with this compound?
A3: To minimize protodeboronation, consider the following strategies:
-
Use a Milder Base: Instead of strong bases like NaOH or KOH, opt for milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.
-
Control the Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Use Anhydrous or Low-Water Conditions: Whenever possible, use anhydrous solvents. If a co-solvent is necessary, minimize the amount of water.
-
Employ a Highly Active Catalyst: An efficient palladium catalyst and ligand system can promote a rapid cross-coupling reaction, which will outcompete the slower protodeboronation side reaction. For electron-rich boronic acids, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective.[3]
-
Use a Protected Form of the Boronic Acid: Converting this compound to its pinacol ester or another stable derivative can provide a "slow release" of the active boronic acid, keeping its concentration low and minimizing protodeboronation.[1]
Troubleshooting Guides
Problem 1: Low yield of the desired cross-coupling product and significant formation of 1,3-diethoxybenzene.
This is a classic sign of protodeboronation. The following workflow can help you troubleshoot this issue.
References
Technical Support Center: Catalyst Deactivation in Reactions with (2,4-Diethoxyphenyl)boronic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation when using (2,4-Diethoxyphenyl)boronic acid in cross-coupling reactions.
Troubleshooting Guides and FAQs
This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary suspects for catalyst deactivation?
A1: Low or no yield in a Suzuki-Miyaura coupling reaction involving an electron-rich boronic acid like this compound can often be attributed to several factors leading to catalyst deactivation. The primary causes include:
-
Protodeboronation: This is a significant side reaction for electron-rich boronic acids where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material.[1][2] This process is often accelerated by high pH, elevated temperatures, and the presence of aqueous media.[2]
-
Catalyst Oxidation: The active Pd(0) catalyst can be oxidized to an inactive Pd(II) species in the presence of oxygen. This is a common issue if the reaction is not performed under strictly inert conditions.[3]
-
Catalyst Agglomeration: The active catalyst can precipitate out of the solution as palladium black, which has significantly lower catalytic activity. This can be visually observed as the reaction mixture turning black.
-
Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be susceptible to degradation, leading to the deactivation of the catalyst.
-
Inhibition by Reactants or Products: In some cases, the starting materials, products, or byproducts can coordinate to the palladium center and inhibit the catalytic cycle.
Q2: I'm observing a significant amount of benzene with two ethoxy groups as a byproduct. What is happening and how can I prevent it?
A2: The formation of 1,3-diethoxybenzene as a major byproduct is a strong indication of protodeboronation.[2] As mentioned, this is a common issue with electron-rich boronic acids like this compound. To minimize this unwanted side reaction, consider the following strategies:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Switching to a milder base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) can be beneficial.[4]
-
Anhydrous Conditions: Since water is a proton source for protodeboronation, using anhydrous solvents and reagents can significantly reduce this side reaction.[2]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or a MIDA boronate, can provide a "slow release" of the boronic acid into the reaction mixture, keeping its concentration low and minimizing protodeboronation.[5][6]
-
Lower Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[2][6] Optimizing the temperature to the lowest effective level for the coupling reaction can help.
Q3: My reaction mixture turns black shortly after adding the palladium catalyst. What does this signify and what can I do?
A3: The formation of a black precipitate, commonly known as palladium black, indicates the agglomeration of the palladium catalyst. This reduces the surface area of the active catalyst and leads to a significant drop in reactivity. To prevent this:
-
Ensure Proper Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.
-
Use a More Robust Catalyst System: Consider using pre-formed, air-stable palladium precatalysts which can be more resistant to agglomeration.[3]
-
Control Reaction Temperature: High temperatures can sometimes promote catalyst decomposition and agglomeration.
Q4: Can the choice of palladium source and ligand impact the reaction with an electron-rich boronic acid?
A4: Absolutely. The choice of both the palladium precatalyst and the ligand is crucial for the success of Suzuki-Miyaura couplings with challenging substrates like electron-rich boronic acids.
-
Palladium Source: Using a high-purity, active palladium source is essential. If using a Pd(II) precatalyst, ensure it is effectively reduced in situ to the active Pd(0) species.[3] Air-stable precatalysts can improve reproducibility.
-
Ligand Selection: Bulky, electron-rich phosphine ligands are often employed to enhance the rate of the oxidative addition and reductive elimination steps in the catalytic cycle.[7][8] For electron-rich boronic acids, a highly active catalyst system can promote the desired cross-coupling to outcompete the undesired protodeboronation.[6]
Data Presentation
The following table summarizes the effect of different bases on the yield of the Suzuki-Miyaura coupling of this compound with 4-bromoanisole, illustrating the impact on the competing protodeboronation reaction.
Table 1: Effect of Base on Reaction Yield and Protodeboronation
| Base | Yield of Coupled Product (%) | Yield of Protodeboronated Product (%) |
| K₃PO₄ | 75 | 20 |
| K₂CO₃ | 88 | 10 |
| CsF | 92 | <5 |
| NaOH | 45 | 50 |
Note: Data is representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for the coupling reaction and should be optimized for specific substrates.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of dioxane and water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Troubleshooting Protodeboronation using a Boronic Ester
This protocol describes the use of a pinacol ester of this compound to minimize protodeboronation.
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2 equiv.), and a mild base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas.
-
Catalyst Addition: Add the palladium catalyst and ligand under the inert atmosphere.
-
Solvent Addition: Add a degassed solvent mixture, typically with a small amount of water to facilitate the slow hydrolysis of the pinacol ester to the active boronic acid.
-
Reaction and Work-up: Follow steps 5-8 from Protocol 1.
Mandatory Visualization
Caption: Suzuki-Miyaura catalytic cycle for cross-coupling reactions.
Caption: Common catalyst deactivation and side reaction pathways.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Improving solubility of (2,4-Diethoxyphenyl)boronic acid in reaction media
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing solubility challenges with (2,4-Diethoxyphenyl)boronic acid in reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
While specific quantitative data for this compound is not widely published, its solubility can be inferred from analogous compounds like phenylboronic acid.[1][2] Generally, arylboronic acids exhibit higher solubility in polar organic solvents such as ethers (e.g., THF, dioxane) and ketones (e.g., acetone), moderate solubility in solvents like chloroform, and very low solubility in nonpolar hydrocarbon solvents (e.g., hexanes, methylcyclohexane).[3][4][5] The two ethoxy groups on the phenyl ring of this compound are expected to increase its polarity compared to unsubstituted phenylboronic acid, potentially enhancing its solubility in polar organic solvents.
Q2: Why is my this compound not dissolving in the reaction solvent?
Several factors can contribute to poor solubility:
-
Solvent Choice: The selected solvent may not be optimal for this specific boronic acid. As a general rule, solubility tends to increase with the polarity of the solvent, with some exceptions.[6]
-
Temperature: Many boronic acids show increased solubility at higher temperatures.[7]
-
Purity and Form: Commercial boronic acids can exist as a mixture of the acid and its cyclic anhydride (boroxine), which can have different solubility profiles.[8]
-
Concentration: The concentration of the boronic acid in the reaction mixture may be too high for the chosen solvent system.
Q3: Can I use water as a solvent or co-solvent?
Yes, using water as a co-solvent is a common strategy in Suzuki-Miyaura coupling reactions.[9] Water can improve the solubility of the base and facilitate the formation of the active boronate species required for transmetalation.[3] However, the solubility of many arylboronic acids in pure water is low.[10] The use of aqueous media should be evaluated on a case-by-case basis, as it can also promote side reactions like protodeboronation.[11]
Q4: Are there alternatives to using the free boronic acid to circumvent solubility issues?
Yes, several strategies can be employed:
-
Boronic Esters: Converting the boronic acid to a more stable and often more soluble derivative, such as a pinacol ester (BPin), can be effective.[3][12]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and can be purified by chromatography.[4][13][14] They undergo slow hydrolysis under basic conditions to release the free boronic acid into the reaction mixture.[14]
-
Diethanolamine (DABO) Adducts: These are air- and water-stable crystalline adducts that can be used directly in Suzuki-Miyaura reactions, where they hydrolyze in the presence of protic solvents to release the active boronic acid.[15][16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate or proceeds very slowly. | 1. Poor solubility of the boronic acid: The concentration of the dissolved boronic acid is too low for efficient transmetalation.[3] 2. Inactive Catalyst: The active Pd(0) species has not been generated or has been deactivated.[3] | 1. Change the solvent system: Try a more polar aprotic solvent like dioxane, THF, or DMF, possibly with a small amount of water to aid solubility of the base.[3] 2. Increase the temperature: Heating the reaction can improve both solubility and reaction kinetics.[3] 3. Use a phase-transfer catalyst: In biphasic systems, a catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction. 4. Ensure proper catalyst activation: If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[3] |
| Significant decomposition of the boronic acid is observed (e.g., protodeboronation). | 1. Harsh basic conditions: Strong bases can accelerate the decomposition of sensitive boronic acids.[3] 2. Elevated temperatures: High temperatures can increase the rate of protodeboronation.[3] 3. Presence of water: While it can aid solubility, water can also be a proton source for protodeboronation.[11] | 1. Use a milder base: Consider using KF or Cs₂CO₃ instead of stronger bases like K₃PO₄ or NaOH.[3] 2. Lower the reaction temperature: Run the reaction at the lowest temperature that provides a reasonable rate. 3. Protect the boronic acid: Convert the boronic acid to a more stable MIDA boronate or a diethanolamine adduct.[3][14][15] This allows for a slow release of the boronic acid, keeping its concentration low and minimizing decomposition.[4] 4. Use anhydrous conditions: For highly sensitive substrates, employ strictly anhydrous solvents and bases.[3] |
| Low yield of the desired product. | 1. Incomplete dissolution of starting materials. 2. Inefficient transmetalation step. [3] 3. Side reactions consuming the boronic acid. | 1. Screen different solvent/base combinations: Refer to the data table below for expected solubility trends. 2. Use a boronic acid derivative: MIDA boronates or diethanolamine adducts can improve stability and provide a sustained release of the boronic acid, often leading to higher yields.[14][15] 3. Optimize reaction parameters: Adjust the temperature, reaction time, and catalyst/ligand system. For electron-rich or hindered substrates, more electron-rich and bulky ligands (e.g., SPhos, XPhos) may be required.[3] |
Data Presentation
Table 1: Predicted Solubility of this compound in Common Organic Solvents
Disclaimer: The following data is based on trends observed for phenylboronic acid and its substituted analogs.[3][5][8] Actual solubility should be determined experimentally.
| Solvent | Dielectric Constant (Approx.) | Predicted Solubility | Rationale / Comments |
| Dioxane | 2.2 | High | A common and effective solvent for Suzuki-Miyaura reactions. |
| Tetrahydrofuran (THF) | 7.6 | High | Ethers are generally good solvents for arylboronic acids.[5] |
| Acetone | 21 | High | Ketones are reported to be good solvents for phenylboronic acid.[8] |
| Dimethylformamide (DMF) | 37 | High | A polar aprotic solvent that can be effective, but may require higher temperatures for purification. |
| Chloroform | 4.8 | Moderate | Phenylboronic acid shows moderate solubility in chloroform.[8] |
| Toluene | 2.4 | Low | Generally, less effective for dissolving polar boronic acids. |
| Methylcyclohexane | 2.0 | Very Low | Hydrocarbons are poor solvents for arylboronic acids.[5] |
| Water | 80 | Low | Solubility of arylboronic acids in water is typically low but can be pH-dependent.[10] |
Experimental Protocols
Protocol 1: Determination of Solubility by the Dynamic Method
This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[1][17]
Materials:
-
This compound
-
Selected organic solvent
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or laser pointer and photodetector (for turbidity measurement)
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to achieve a known mole fraction.
-
Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. Slowly increase the temperature of the bath at a constant rate (e.g., 0.2-0.5 °C/min).
-
Turbidity Measurement: Continuously monitor the turbidity of the solution. The dissolution point is the temperature at which the last solid particles disappear, and the solution becomes clear.
-
Data Collection: Record the dissolution temperature for the specific composition.
-
Repeat: Repeat the procedure for a range of compositions to generate a solubility curve (mole fraction vs. temperature) for the boronic acid in the specific solvent.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Poorly Soluble Boronic Acid
This protocol provides a starting point for reactions where the solubility of the boronic acid is a concern. Optimization will be required for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1 M concentration relative to the limiting reagent)
-
Oven-dried Schlenk flask or microwave vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: To the oven-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Degassing: Seal the flask with a septum and purge with an inert gas (e.g., argon) for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Catalyst Addition: Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 5. d-nb.info [d-nb.info]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. digital.library.unt.edu [digital.library.unt.edu]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 15. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Standard workup procedure for (2,4-Diethoxyphenyl)boronic acid reactions.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,4-Diethoxyphenyl)boronic acid and related compounds in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the standard workup procedure for a Suzuki-Miyaura coupling reaction using this compound?
A1: A typical workup procedure involves cooling the reaction mixture, diluting it with an organic solvent, washing with an aqueous solution to remove inorganic salts and excess boronic acid, drying the organic layer, and concentrating it. Purification is then performed by column chromatography or recrystallization. A basic wash is often employed to convert the boronic acid into its water-soluble boronate salt, facilitating its removal into the aqueous layer.[1][2]
Q2: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?
A2: When encountering low to no yield, several key parameters should be assessed:
-
Catalyst Activity: Ensure the palladium catalyst and ligand are active. The active species is Pd(0), and if a Pd(II) precatalyst is used, it must be reduced in situ.[3] Consider using a fresh batch or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and promote the unwanted homocoupling of the boronic acid.[3][4] It is crucial to properly degas the solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.[3][4]
-
Reagent Purity and Stability: Verify the purity of the aryl halide and the this compound. Boronic acids can degrade over time, particularly through protodeboronation.[3][5]
Q3: I am observing a significant amount of a homocoupling byproduct from this compound. How can this be minimized?
A3: The formation of a biaryl byproduct from the homocoupling of the boronic acid is a common issue.[4] This can be suppressed through a couple of key process modifications:
-
Exclusion of Oxygen: Rigorous exclusion of dissolved oxygen from the reaction mixture is critical. This can be achieved by a subsurface sparge with nitrogen or argon.[4]
-
Addition of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to suppress the palladium(II)-mediated homocoupling pathway.[4]
Q4: How can I effectively remove unreacted this compound and its byproducts from my final product?
A4: Several methods can be employed for the removal of boronic acid impurities:
-
Aqueous Base Wash: During the workup, washing the organic layer with an aqueous base (e.g., 1-2 M NaOH) will convert the acidic boronic acid into its highly water-soluble boronate salt, which will partition into the aqueous phase.[1][2]
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method.[6]
-
Column Chromatography: Flash column chromatography is a standard method for purifying the desired biaryl product from boronic acid-related impurities.[3]
-
Scavenger Resins: Silica-based scavengers with functional groups like diethanolamine (DEAM) or diol moieties can be used to selectively bind and remove boronic acids.[7]
Q5: What is protodeboronation and how can I prevent it in my reaction?
A5: Protodeboronation is an undesirable side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, consuming the boronic acid and reducing the yield of the desired cross-coupled product.[8] Key factors that contribute to protodeboronation include:
-
Presence of Water: Aqueous conditions can facilitate this side reaction.[8]
-
pH of the Medium: Basic conditions can accelerate protodeboronation.[8]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[8] To minimize protodeboronation, it is important to carefully control the reaction conditions, including the amount of water, the choice of base, and the reaction temperature. Using boronic esters, which are generally more stable, can also be a strategy.[8][9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more air-stable precatalyst.[3] |
| Oxygen in the reaction | Ensure proper degassing of solvents and maintain a positive pressure of an inert gas (N₂ or Ar).[3][4] | |
| Impure or degraded boronic acid | Check the purity of the this compound. Consider converting it to a more stable boronic ester.[3] | |
| Significant Homocoupling of Boronic Acid | Presence of dissolved oxygen | Thoroughly degas the reaction mixture, for instance, by a nitrogen subsurface sparge.[4] |
| Palladium(II)-mediated side reaction | Add a mild reducing agent like potassium formate to the reaction mixture.[4] | |
| Difficulty Removing Boronic Acid Impurities | Inefficient extraction | During workup, perform multiple washes with an aqueous basic solution (e.g., 1M NaOH) to remove the acidic boronic acid.[1] |
| Co-elution during chromatography | Modify the solvent system for column chromatography. A more polar system might be necessary.[1] Alternatively, use a scavenger resin designed to bind boronic acids.[7] | |
| Product Decomposition | Harsh reaction conditions | Consider lowering the reaction temperature or using a milder base. |
Experimental Protocols
Standard Suzuki-Miyaura Coupling Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, DMF/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. silicycle.com [silicycle.com]
- 8. benchchem.com [benchchem.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Stability of (2,4-Diethoxyphenyl)boronic acid under basic conditions.
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of (2,4-Diethoxyphenyl)boronic acid, particularly under basic conditions encountered in common synthetic applications like the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound under basic conditions?
The main stability issue is protodeboronation, a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1] This undesired side reaction converts the boronic acid back to its corresponding arene (1,3-diethoxybenzene), reducing the yield of the desired coupled product. For this compound, the two electron-donating ethoxy groups on the phenyl ring make it an electron-rich arylboronic acid. Such electron-rich and sterically hindered arylboronic acids are known to be especially prone to protodeboronation under basic conditions.
Q2: Which specific basic conditions accelerate the protodeboronation of this compound?
Several factors can accelerate the rate of protodeboronation:
-
Base Strength: Strong bases in aqueous media can significantly promote protodeboronation.[2] The reaction proceeds through the formation of a boronate anion, which then reacts with a proton source like water.[1]
-
Aqueous Media: The presence of water, which acts as the proton source, is a key requirement for this degradation pathway. Running reactions under strictly anhydrous conditions can substantially reduce protodeboronation.[2]
-
Temperature: Higher reaction temperatures generally increase the rate of all reactions, including the undesired protodeboronation side reaction.
-
pH: The rate of protodeboronation is highly pH-dependent. For many arylboronic acids, the slowest rate of decomposition is observed around pH 5, with rapid degradation occurring in more acidic or basic conditions.
Q3: Can I use a boronic ester of this compound to improve stability?
Using a boronic ester, such as a pinacol ester, is a common strategy to enhance the shelf life and stability of boronic acids.[3][4] However, this does not always guarantee stability under basic reaction conditions. While esters can offer protection, some may still undergo hydrolysis back to the boronic acid in situ, followed by protodeboronation.[5] The stability imparted by esterification is nuanced and depends on the specific ester and reaction conditions.[5]
Troubleshooting Guide
Issue: Low or no yield in a Suzuki-Miyaura coupling reaction using this compound, with the formation of 1,3-diethoxybenzene as a byproduct.
This is a classic symptom of protodeboronation. Follow these troubleshooting steps to mitigate the issue.
-
Verify Reagent and Catalyst Quality:
-
Catalyst Activity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it must be properly reduced in situ. Consider using a fresh batch or a more robust, air-stable precatalyst.[2]
-
Boronic Acid Purity: Verify the purity of your this compound. Over time, boronic acids can degrade, especially if not stored properly.[2]
-
-
Optimize Reaction Conditions to Minimize Protodeboronation:
-
Switch to a Milder Base: Strong bases like NaOH or K₃PO₄ in the presence of water can accelerate decomposition.[2] Consider switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[2]
-
Implement Anhydrous Conditions: Since water is the proton source for the side reaction, moving to an anhydrous solvent system can be highly effective.[2] Ensure all reagents and solvents are thoroughly dried and the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen).
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature. While this may slow down the desired coupling, it will also reduce the rate of protodeboronation. Monitor the reaction over a longer period.
-
-
Modify Reagent Stoichiometry:
-
Excess Boronic Acid: As a last resort, a slight excess (e.g., 1.2 - 1.5 equivalents) of the this compound can be used to compensate for the amount lost to protodeboronation. This may complicate purification, so it should be used judiciously.
-
Data Presentation
The following table summarizes the qualitative effects of various experimental parameters on the stability of electron-rich arylboronic acids like this compound under typical cross-coupling conditions.
| Parameter | Condition | Effect on Protodeboronation Rate | Recommendation for Stability |
| Base | Strong (e.g., NaOH, K₃PO₄) | High | Avoid in aqueous systems |
| Weak (e.g., K₂CO₃, KF, CsF) | Low to Moderate | Recommended | |
| Solvent | Aqueous / Protic (e.g., H₂O, EtOH) | High | Avoid if possible |
| Anhydrous / Aprotic (e.g., Dioxane, Toluene, THF) | Low | Recommended | |
| Temperature | High (>100 °C) | High | Use the lowest effective temperature |
| Moderate (Room Temp to 80 °C) | Low to Moderate | Recommended | |
| Atmosphere | Air | Moderate (Oxidation possible) | Use an inert atmosphere (N₂ or Ar) |
| Inert (N₂ or Ar) | Low | Recommended |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound
This protocol uses HPLC or ¹H NMR to monitor the degradation of the boronic acid over time under specific basic conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 0.1 M) in a suitable organic solvent (e.g., Dioxane or THF). Add an internal standard (e.g., 1,3,5-trimethoxybenzene) for accurate quantification.
-
Reaction Setup: In separate vials, place a defined volume of the stock solution. To each vial, add the basic solution to be tested (e.g., 2M aqueous K₂CO₃, 2M aqueous K₃PO₄).
-
Incubation: Place the vials in a heating block set to the desired reaction temperature (e.g., 80 °C).
-
Time-Point Sampling: At regular intervals (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot from each vial.
-
Quenching and Analysis: Immediately quench the aliquot by diluting it into a mobile phase or solvent mixture (e.g., Acetonitrile/Water with 0.1% formic acid) to stop the reaction. Analyze the sample by HPLC-UV or LC-MS to determine the remaining percentage of this compound relative to the internal standard. Alternatively, for NMR analysis, quench the reaction, perform a workup, and analyze the crude mixture by ¹H NMR.
-
Data Analysis: Plot the percentage of remaining boronic acid versus time to determine its stability profile under the tested conditions.
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol provides a starting point for coupling this compound while minimizing its decomposition.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a mild base such as finely powdered potassium carbonate (K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any required ligand.
-
Solvent Addition: Add a degassed, anhydrous solvent (e.g., Dioxane or Toluene) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–90 °C).
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate to obtain the crude product for purification.
Visualizations
Caption: Mechanism of base-catalyzed protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Reaction Mixtures from Boron Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing boron-containing impurities from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of boron impurities in a reaction mixture?
Boron impurities typically originate from reagents used in the reaction. Common sources include:
-
Boronic acids and their derivatives (e.g., pinacol esters): Widely used in coupling reactions like the Suzuki-Miyaura coupling.[1]
-
Boron-based reducing agents: Such as sodium borohydride (NaBH₄), which can leave behind boric acid and other borate salts after quenching.
-
Borane complexes: Used in hydroboration reactions.
Q2: Why is it important to remove boron impurities from my final compound?
For drug development professionals, the removal of impurities is critical for patient safety and regulatory compliance.[2] Recent studies have raised concerns about the potential mutagenic activity of some boronic acids, classifying them as potential genotoxic impurities (PGIs).[3] Regulatory bodies like the ICH have strict guidelines on the levels of such impurities in active pharmaceutical ingredients (APIs).[2] For all researchers, boron impurities can interfere with subsequent reactions, complicate NMR and other spectral analyses, and affect the physical properties of the final compound.
Q3: What are the general strategies for removing boron impurities?
The choice of purification method depends on the properties of your desired compound and the nature of the boron impurity. The main strategies include:
-
Aqueous Workup (Acid/Base Extraction): Exploits the acidic nature of boronic acids to separate them from neutral or basic compounds.
-
Recrystallization: Purifies solid compounds based on differences in solubility between the product and impurities.[4]
-
Chromatography: Separates compounds based on their differential partitioning between a stationary and mobile phase.
-
Solvent Extraction: Utilizes immiscible solvents to selectively extract either the product or the impurity.[5][6]
-
Scavenger Resins: Employs solid-supported reagents to selectively bind and remove boron species.
Troubleshooting Guides
Aqueous Workup (Basic Wash)
Issue 1: My product is contaminated with a boronic acid impurity. How can I remove it with a basic wash?
-
Possible Cause: The boronic acid is present in its acidic form, which may have some organic solubility.
-
Troubleshooting Steps:
-
Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH, saturated NaHCO₃). This will convert the acidic boronic acid into its water-soluble boronate salt, which will partition into the aqueous layer.[7]
-
Separate the aqueous layer.
-
Repeat the basic wash 1-2 more times to ensure complete removal.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
-
Expected Outcome: The boronic acid impurity is removed, leaving the purified product in the organic phase.
Issue 2: The basic wash is not effectively removing the boron impurity.
-
Possible Cause:
-
The pH of the aqueous solution is not high enough to deprotonate the boronic acid fully.
-
The boronate salt has some solubility in the organic layer.
-
Your product is also acidic and is being extracted into the aqueous layer.
-
-
Troubleshooting Steps:
-
Increase the concentration or basicity of the aqueous solution (e.g., use 2M NaOH).
-
Add a co-solvent like isopropanol to the aqueous phase to improve the partitioning of the boronate salt.
-
If your product is acidic, this method may not be suitable. Consider other purification techniques like chromatography or recrystallization.
-
Recrystallization
Issue 3: I am trying to remove boric acid from my solid product by recrystallization, but it's not working.
-
Possible Cause: An inappropriate solvent system is being used, where the solubility of the boric acid and the product are too similar.
-
Troubleshooting Steps:
-
Solvent Selection: Choose a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while boric acid remains soluble at all temperatures.[8]
-
Procedure:
-
Dissolve your crude product in the minimum amount of hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[4]
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[4]
-
-
-
Expected Outcome: Pure crystals of your product are formed, leaving the boric acid impurity in the mother liquor. For a visual guide on recrystallizing boric acid itself (to understand its solubility properties), you can refer to procedural videos.[4]
Issue 4: My compound "oils out" during recrystallization instead of forming crystals.
-
Possible Cause: The solution is supersaturated, and the compound is coming out of solution above its melting point. There may also be a significant amount of impurities present.
-
Troubleshooting Steps:
-
Re-heat the solution and add more solvent to decrease the saturation.[9]
-
Try a different solvent or a mixed solvent system. Common systems include ethanol, n-hexane/acetone, and n-hexane/ethyl acetate.[8]
-
If impurities are the suspected cause, consider a preliminary purification step like a basic wash before recrystallization.
-
Chromatography
Issue 5: Boronic acid impurities are streaking or sticking to my silica gel column.
-
Possible Cause: Boronic acids are polar and can interact strongly with the acidic silica gel, leading to poor separation.[1]
-
Troubleshooting Steps:
-
Use a different stationary phase: Alumina may be a better choice for purifying compounds containing boronic acids.
-
Modify the mobile phase: Adding a small amount of a polar solvent like methanol or a modifier like acetic acid or triethylamine can sometimes improve the elution profile.
-
Consider reverse-phase chromatography (C18): This can be effective, but be aware that some boronic acids may decompose if aqueous mobile phases are used for extended periods.[1]
-
Derivatization: Convert the boronic acid to a more stable and less polar derivative, such as a pinacol ester, before chromatography.
-
Boron Scavenger Resins
Issue 6: How do I use a scavenger resin to remove boronic acid impurities?
-
Possible Cause: You need a highly selective method for removing trace amounts of boronic acid.
-
Troubleshooting Steps (Batch Method):
-
Choose a suitable scavenger resin. Resins with diol functionalities (e.g., SiliaBond Diol) are effective.[3]
-
Dissolve your crude product in an appropriate solvent.
-
Add the scavenger resin to the solution (typically 2-4 equivalents relative to the impurity).
-
Stir the mixture at room temperature for a specified time (e.g., 1-16 hours).
-
Filter off the resin and wash it with the solvent.
-
Combine the filtrate and washings, then concentrate under reduced pressure to obtain the purified product.
-
-
Expected Outcome: The boronic acid impurity binds to the resin and is removed by filtration.
Data Presentation: Comparison of Boron Removal Techniques
| Method | Principle | Advantages | Disadvantages | Typical Use Case |
| Basic Aqueous Wash | Ionization of acidic boronic acid to a water-soluble boronate salt. | Simple, inexpensive, and fast. | Ineffective for non-acidic boron species or base-sensitive products. | Removal of boronic acid from a neutral or basic organic compound. |
| Recrystallization | Difference in solubility between the desired compound and the boron impurity. | Can be highly effective for purifying solid compounds. | Requires finding a suitable solvent system; can be time-consuming.[10] | Purifying a solid product from a more soluble boron impurity. |
| Column Chromatography | Differential partitioning between a stationary and mobile phase. | Can separate complex mixtures. | Boronic acids can streak or decompose on silica gel; can be resource-intensive.[1] | When other methods fail or when separating multiple components. |
| Solvent Extraction | Partitioning of a solute between two immiscible liquid phases. | Can be used for large-scale purifications. | Requires a suitable solvent system and can be labor-intensive. | Separating compounds with significantly different polarities. |
| Scavenger Resins | Covalent or ionic binding of the boron impurity to a solid support. | High selectivity; simple filtration-based removal. | Resins can be expensive; may require optimization of reaction time and equivalents. | Removing trace amounts of boron impurities, especially in late-stage pharmaceutical synthesis. |
Experimental Protocols
Protocol 1: Basic Aqueous Wash for Boronic Acid Removal
-
Dissolution: Dissolve the crude reaction mixture (e.g., 1.0 g) in a suitable organic solvent (e.g., 50 mL of ethyl acetate) in a separatory funnel.
-
Extraction: Add an equal volume of 1M NaOH solution (50 mL). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the extraction with 1M NaOH (2 x 50 mL).
-
Brine Wash: Wash the organic layer with saturated NaCl solution (50 mL) to remove residual water and base.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous Na₂SO₄. Filter the solution and concentrate the filtrate using a rotary evaporator.
Protocol 2: Purification using a Boron Scavenger Resin (Batch Mode)
-
Preparation: Dissolve the crude product containing the boronic acid impurity in a suitable solvent (e.g., DCM, THF) to make a 0.1-0.2 M solution.
-
Resin Addition: Add a diol-functionalized scavenger resin (e.g., SiliaBond Diol, 3-4 equivalents relative to the boronic acid impurity) to the solution.
-
Agitation: Stir the resulting slurry at room temperature. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-18 hours.
-
Filtration: Once the reaction is complete, filter the mixture through a Büchner funnel or a fritted glass funnel to remove the resin.
-
Washing: Wash the resin with additional solvent (3 x resin bed volumes) to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Diethanolamine Adduct Formation for Boronic Acid Purification
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the purification of boronic acids via diethanolamine (DEA) adduct formation.
Troubleshooting Guide
Difficulties during the adduct formation, crystallization, or hydrolysis steps are common. This guide addresses specific issues in a question-and-answer format to help you navigate these challenges.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Precipitation of DEA Adduct | 1. Incorrect Solvent: The adduct is soluble in the chosen solvent. 2. Boronic Acid is Too Polar: Highly polar boronic acids may not precipitate well.[1][2][3] 3. Insufficient Concentration: The solution is too dilute for precipitation to occur. | 1. Use a non-polar solvent like diethyl ether or hexanes where the adduct is insoluble.[4] 2. Attempt an anti-solvent crystallization by adding a non-polar solvent to a more polar solution of the adduct. 3. Concentrate the reaction mixture carefully. |
| DEA Adduct Forms as an Oil, Not a Crystalline Solid | 1. Water Content: Presence of excess water can inhibit crystallization.[5] 2. Impurities: Residual solvents or byproducts from the boronic acid synthesis may be interfering. 3. Rapid Precipitation: Uncontrolled or rapid addition of diethanolamine can lead to oiling out.[5] | 1. Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere if the boronic acid is sensitive. 2. Triturate the crude boronic acid before adduct formation to remove soluble impurities. 3. Add diethanolamine dropwise with vigorous stirring. Seeding with a previously formed crystal may induce proper crystallization.[5] |
| Final Boronic Acid Purity is Low | 1. Incomplete Adduct Formation: Soluble impurities were not fully separated. 2. Co-precipitation of Impurities: Impurities may have crashed out with the DEA adduct. 3. Decomposition during Hydrolysis: The target boronic acid may be unstable under acidic conditions, leading to protodeboronation or other degradation.[1][4] | 1. Ensure complete conversion to the adduct by monitoring via TLC or NMR. 2. Wash the filtered DEA adduct thoroughly with a cold, non-polar solvent to remove trapped impurities. 3. Perform the hydrolysis at a lower temperature or use a milder acidic condition. If instability is suspected, consider using the DEA adduct directly in subsequent reactions if the protocol allows.[6] |
| Difficulty Hydrolyzing the DEA Adduct | 1. Insufficient Acid: Not enough acid to fully protonate the diethanolamine and break the B-N bond. 2. Steric Hindrance: Bulky groups near the boron atom may slow down hydrolysis.[6] 3. Biphasic System Issues: Poor mixing between the organic and aqueous layers. | 1. Ensure at least a stoichiometric amount of acid is used. Monitor the reaction for completion. 2. Increase the reaction time or temperature for the hydrolysis step. 3. Use vigorous stirring to ensure efficient transfer between the two phases. |
| Formation of Boroxine Impurities | 1. Dehydration: Boronic acids can dehydrate to form cyclic trimer anhydrides (boroxines), especially upon heating or under anhydrous conditions.[7][8] | 1. Avoid excessive heating when removing solvents after hydrolysis. 2. Boroxines are in equilibrium with the boronic acid in the presence of water; ensuring complete hydrolysis can minimize their formation.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of converting a boronic acid to its diethanolamine (DEA) adduct? A1: The primary advantage is purification and stabilization. Many boronic acids are difficult to purify by standard chromatography and can be unstable, prone to dehydration to form boroxines.[1][6][7] The DEA adducts are often highly crystalline, air-stable solids that can be easily isolated by filtration, separating them from soluble impurities.[6][9] This method is particularly effective for removing nonpolar impurities.[10]
Q2: Which solvents are best for forming the DEA adduct? A2: Non-polar solvents are typically preferred because the zwitterionic DEA adduct is insoluble in them, which facilitates precipitation and isolation. Diethyl ether is a commonly used solvent.[4][8] Other non-polar solvents like hexanes or dichloromethane can also be effective.[6]
Q3: My boronic acid has other acidic or basic functional groups. Will this method still work? A3: It can be challenging. If the boronic acid contains other acidic (e.g., carboxylic acids, phenols) or basic groups, these can interfere with the acid/base extraction steps used during hydrolysis.[1][3] The success often depends on the specific pKa values of the functional groups involved.
Q4: How do I regenerate the pure boronic acid from the DEA adduct? A4: The pure boronic acid is typically recovered by hydrolyzing the adduct. This is achieved by suspending the adduct in a biphasic mixture of a non-polar organic solvent (like diethyl ether) and a dilute acid (e.g., 0.1 M HCl).[4][8] The acid protonates the diethanolamine, breaking the coordinate bond to boron and releasing the free boronic acid into the organic layer.
Q5: Can the DEA adduct be used directly in subsequent reactions, like a Suzuki-Miyaura coupling? A5: Yes, in many cases. DEA adducts, also known as DABO boronates, can often be used directly in cross-coupling reactions.[6] They tend to hydrolyze in situ under the aqueous and protic conditions commonly used in Suzuki-Miyaura reactions, releasing the active boronic acid.[6]
Experimental Protocols
Protocol 1: General Procedure for DEA Adduct Formation
This protocol outlines the transesterification of a boronic acid or a boronate ester (like a pinacol ester) to its corresponding diethanolamine adduct.
-
Dissolution: Dissolve the crude boronic acid or boronate ester (1.0 equiv) in a suitable non-polar solvent (e.g., diethyl ether).
-
Adduct Formation: Add diethanolamine (1.1-1.2 equiv) to the solution at room temperature with stirring.
-
Precipitation: A white precipitate of the DEA adduct should form within minutes to an hour.[4] Continue stirring until TLC or another monitoring method confirms the complete consumption of the starting material (approx. 30-60 minutes).
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filtered solid with cold diethyl ether to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified adduct under vacuum. The resulting solid is typically stable for storage.[6]
Protocol 2: General Procedure for Hydrolysis of DEA Adduct
This protocol describes the liberation of the purified boronic acid from its DEA adduct.
-
Suspension: Suspend the purified DEA adduct (1.0 equiv) in a biphasic mixture of diethyl ether and 0.1 M HCl.[4][8]
-
Hydrolysis: Stir the mixture vigorously at room temperature. The solid adduct will gradually dissolve as it hydrolyzes. Monitor the reaction by TLC until the adduct is fully consumed (approx. 20-30 minutes).[4]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with diethyl ether.[8]
-
Washing & Drying: Combine all organic layers, wash once with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the purified boronic acid, which is often obtained as a white solid.[4]
Visualizations
The following diagrams illustrate the chemical principle and experimental workflow of the purification process.
Caption: Reversible formation of a stable, crystalline DEA-boronate adduct.
Caption: Step-by-step workflow for boronic acid purification via DEA adduct.
References
- 1. reddit.com [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Overcoming Challenges with Sterically Hindered Boronic Acids in Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using sterically hindered boronic acids in coupling reactions, particularly the Suzuki-Miyaura coupling.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues during your experiments.
Q1: My Suzuki-Miyaura coupling reaction with a sterically hindered boronic acid is showing low to no yield. What are the first things I should check?
A1: Low yields in Suzuki couplings with sterically hindered substrates are often due to the decreased reaction rate caused by steric hindrance around the reaction centers. This impedes crucial steps of the catalytic cycle. Here’s a systematic approach to troubleshoot this issue:
-
Catalyst and Ligand Choice: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1]
-
Recommendation: Employ bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos.[1][2] These ligands promote the formation of a highly reactive palladium(0) species and accelerate the reductive elimination step.[1] For particularly challenging couplings, consider specialized ligands like BI-DIME or AntPhos.[1][3] N-Heterocyclic Carbene (NHC) ligands have also shown high efficacy, even with tetra-ortho-substituted biaryls.[4]
-
-
Base Selection: The base activates the boronic acid for transmetalation.[5]
-
Solvent System: The choice of solvent can significantly influence the reaction.
-
Reaction Temperature: Higher temperatures are often required to overcome the activation energy barrier in sterically demanding reactions.[2]
Q2: I'm observing significant protodeboronation of my sterically hindered boronic acid. How can I minimize this side reaction?
A2: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction, especially with electron-deficient or unstable boronic acids at elevated temperatures.[6][7]
-
Use a Milder Base: Strong bases can accelerate protodeboronation.[6]
-
Anhydrous Conditions: Water is a primary proton source for this side reaction.
-
Use a More Stable Boron Reagent: Converting the boronic acid to a more stable derivative is a highly effective strategy.[2][6]
-
Boronate Esters (e.g., pinacol esters): These are generally more stable than the corresponding boronic acids.[2][5]
-
Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable, crystalline solids that are less prone to protodeboronation.[2]
-
MIDA Boronates: These are exceptionally stable and can be used for the slow release of the boronic acid under reaction conditions, minimizing its decomposition.[2][9][10]
-
Q3: My main side-product is the homocoupling of my boronic acid. What causes this and how can I prevent it?
A3: Homocoupling of the boronic acid is often caused by the presence of oxygen or Pd(II) species in the reaction mixture.[2]
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed to remove oxygen.[2] This can be achieved by purging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles for sensitive reactions.[11]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial.[2] If using a Pd(II) source, its reduction to Pd(0) might be inefficient, leading to side reactions.[2]
-
Ligand Choice: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[2]
Frequently Asked Questions (FAQs)
Q4: Which ligands are best suited for coupling sterically hindered boronic acids?
A4: The choice of ligand is crucial. For sterically hindered substrates, bulky and electron-rich phosphine ligands are generally the most effective. These ligands stabilize the palladium catalyst and promote the key steps of the catalytic cycle.
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.[1]
-
Specialized Ligands: For extremely hindered systems, such as those leading to tetra-ortho-substituted biaryls, ligands like BI-DIME and AntPhos have shown superior performance.[1][3]
-
N-Heterocyclic Carbene (NHC) Ligands: These have emerged as powerful alternatives, demonstrating high efficacy even with very challenging substrates.[4]
Q5: What is the optimal base to use for Suzuki couplings involving bulky boronic acids?
A5: The base plays a critical role in activating the boronic acid. The optimal choice depends on the specific substrates and reaction conditions.
-
Potassium Phosphate (K₃PO₄): A versatile and effective base for many hindered couplings.[1]
-
Cesium Carbonate (Cs₂CO₃): Another commonly used and effective base.
-
Potassium tert-Butoxide (t-BuOK): A stronger base that can be necessary for particularly challenging, sterically hindered systems.[4]
Q6: Can I use boronic esters instead of boronic acids to overcome stability issues?
A6: Absolutely. Using more stable derivatives of boronic acids is a highly recommended strategy, especially when dealing with substrates prone to decomposition.
-
Pinacol Boronate Esters: These are more stable than the corresponding boronic acids and can slowly release the boronic acid under the reaction conditions, minimizing its concentration and degradation.[2][5]
-
MIDA Boronates: These offer exceptional stability and are particularly useful for the slow, controlled release of unstable boronic acids.[2][9][10]
Data Presentation
Table 1: Recommended Ligands for Sterically Hindered Suzuki-Miyaura Couplings
| Ligand | Structure Type | Typical Substrates | Key Advantages |
| SPhos | Biarylmonophosphine | Di-ortho-substituted biaryls | High reactivity and stability |
| XPhos | Biarylmonophosphine | Hindered aryl chlorides and bromides | Broad substrate scope |
| RuPhos | Biarylmonophosphine | Hindered heteroaryl couplings | Excellent for electron-rich substrates |
| AntPhos | Anthracenyl-based | Extremely hindered aryl-aryl and aryl-alkyl couplings | Overcomes β-hydride elimination[3] |
| BI-DIME | Diene-based | Tetra-ortho-substituted biaryls | Effective for highly demanding couplings[12] |
| IMes | NHC | Sterically hindered aryl chlorides | High thermal stability and activity |
Table 2: Comparison of Bases for Couplings with Hindered Boronic Acids
| Base | Strength | Common Solvents | Notes |
| K₃PO₄ | Moderate | Toluene/H₂O, Dioxane/H₂O | Often a good starting point, presence of water can be beneficial.[1] |
| Cs₂CO₃ | Moderate | Toluene, Dioxane, THF | Effective for a wide range of substrates. |
| K₂CO₃ | Mild | Dioxane/H₂O | Can minimize protodeboronation with sensitive substrates.[2] |
| t-BuOK | Strong | Dioxane, Toluene | Used for very challenging couplings where weaker bases fail.[4] |
| KF | Mild | THF | Useful for substrates with base-labile functional groups.[8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the sterically hindered boronic acid (1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0–3.0 equiv).[2]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[2]
-
Catalyst/Ligand Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the bulky phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100–110 °C).[2]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Protocol 2: Preparation of a Diethanolamine Adduct for Boronic Acid Stabilization
-
Dissolution: In a vial with a stir bar, dissolve the sterically hindered boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[2]
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[2]
-
Precipitation: A precipitate will form. Continue stirring the resulting slurry for 10-15 minutes.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable diethanolamine adduct can now be used directly in Suzuki coupling reactions.[2]
Visualizations
Caption: A logical workflow for troubleshooting low yields in hindered Suzuki couplings.
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
NMR Characterization of (2,4-Diethoxyphenyl)boronic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of (2,4-Diethoxyphenyl)boronic acid and its derivatives. Due to the limited availability of public experimental NMR data for this compound, this guide utilizes a combination of predicted data for the target molecule and experimental data from a structurally analogous compound, (4-methoxy-2-methylphenyl)boronic acid. This approach allows for a valuable comparative analysis of the expected spectral features.
Data Presentation: NMR Spectral Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for the analogous (4-methoxy-2-methylphenyl)boronic acid. Predictions were generated using widely accepted NMR prediction software.
Table 1: ¹H NMR Data Comparison
| Proton Assignment | Predicted Chemical Shift (ppm) for this compound * | Experimental Chemical Shift (ppm) for (4-methoxy-2-methylphenyl)boronic acid [1] |
| Ar-H (ortho to -B(OH)₂) | 7.75 (d) | 7.40 (m) |
| Ar-H (meta to -B(OH)₂) | 6.55 (dd) | 6.65 (s) |
| Ar-H (ortho to -OEt) | 6.50 (d) | 6.64 (s) |
| -OCH₂CH₃ | 4.10 (q) | 3.74 (s, -OCH₃) |
| -OCH₂CH₃ | 1.40 (t) | 2.24 (s, Ar-CH₃) |
| -B(OH)₂ | 8.00 (s, br) | 7.73 (s, br) |
*Predicted using ChemDraw software. Coupling constants (J) are predicted to be in the typical range for aromatic protons (d ≈ 8 Hz, dd ≈ 8, 2 Hz) and ethyl groups (q, t ≈ 7 Hz).
Table 2: ¹³C NMR Data Comparison
| Carbon Assignment | Predicted Chemical Shift (ppm) for this compound * | Experimental Chemical Shift (ppm) for (4-methoxy-2-methylphenyl)boronic acid [1] |
| C-B(OH)₂ | 120.0 | Not reported |
| C-OEt (para) | 163.0 | 160.0 |
| C-OEt (ortho) | 160.5 | 144.0 (C-CH₃) |
| C-H (ortho to -B(OH)₂) | 137.0 | 135.5 |
| C-H (meta to -B(OH)₂) | 105.0 | 116.4 |
| C-H (ortho to -OEt) | 98.0 | 109.9 |
| -OCH₂CH₃ | 64.0 | 54.8 (-OCH₃) |
| -OCH₂CH₃ | 14.5 | 22.4 (Ar-CH₃) |
*Predicted using ChemDraw software.
Experimental Protocols
General Protocol for ¹H and ¹³C NMR Analysis of Arylboronic Acids
Arylboronic acids have a tendency to form cyclic anhydrides (boroxines) in solution, which can lead to complex and difficult-to-interpret NMR spectra. To obtain clean spectra of the monomeric boronic acid, the following protocols are recommended:
1. Sample Preparation:
-
Solvent Selection: To minimize the formation of boroxines, it is advisable to use deuterated methanol (CD₃OD) or deuterated water (D₂O) as the NMR solvent. These solvents effectively break up the anhydride oligomers. Deuterated chloroform (CDCl₃) can also be used, but may require measures to ensure the sample is rigorously dry to favor the monomeric form.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the arylboronic acid derivative in 0.5-0.7 mL of the chosen deuterated solvent.
-
Additives: In some cases, the addition of a small amount of a diol, such as pinacol or ethylene glycol, can help to form a stable boronate ester, which can simplify the spectrum and prevent oligomerization.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good spectral dispersion.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as ¹³C is a less sensitive nucleus.
-
Relaxation delay: 2-5 seconds.
-
-
2D NMR: For complete structural elucidation, it is recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
Mandatory Visualization
Synthesis and Characterization Workflow for Arylboronic Acids
The following diagram illustrates a general workflow for the synthesis and subsequent NMR characterization of arylboronic acids.
Caption: Synthesis and NMR workflow for arylboronic acids.
Logical Relationship of NMR Experiments for Structural Elucidation
This diagram outlines the logical flow of information from different NMR experiments to determine the chemical structure of a this compound derivative.
Caption: NMR data flow for structure determination.
References
Comparative Guide to HPLC Analysis for Purity of (2,4-Diethoxyphenyl)boronic Acid Reactions
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates like (2,4-Diethoxyphenyl)boronic acid is paramount for the reliability and reproducibility of subsequent reactions, such as the widely used Suzuki-Miyaura coupling.[1] High-Performance Liquid Chromatography (HPLC) stands as a principal analytical technique for this purpose, offering robust and accurate quantification of the target compound and potential impurities.[1] This guide provides a comparative overview of HPLC methods for the purity analysis of this compound, complete with experimental protocols and supporting data to aid in method selection and implementation.
Comparison of HPLC Methods
The selection of an appropriate HPLC method is critical for achieving optimal separation and accurate quantification of this compound and its related impurities. The primary considerations include the choice of stationary phase (column), mobile phase composition, and detection method. Reversed-phase HPLC is the most common approach for the analysis of arylboronic acids.[2]
Key Impurities to Monitor:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Homocoupling Products: Biaryl compounds formed from the coupling of two boronic acid molecules.
-
Protodeboronation Products: The corresponding arene (1,3-diethoxybenzene) formed by the cleavage of the C-B bond.[3][4]
-
Boroxines: Anhydrides formed by the dehydration of boronic acids. It is important to note that aqueous-based HPLC may not effectively differentiate boronic acids from their boroxine forms.[5]
-
Oxidation Products: Phenolic compounds resulting from the oxidation of the boronic acid.[6]
Below is a comparison of two common reversed-phase HPLC methods suitable for the analysis of this compound.
Data Presentation
| Parameter | Method A: C18 Column with Acetonitrile/Water Gradient | Method B: Phenyl-Hexyl Column with Methanol/Water Gradient |
| Column | Standard C18 (e.g., Waters XBridge BEH C18, 5 µm, 4.6 x 150 mm) | Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl, 5 µm, 4.6 x 150 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Trifluoroacetic Acid (TFA) in Methanol |
| Gradient | 20% to 95% B in 15 minutes | 30% to 100% B in 15 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection | UV at 230 nm | UV at 230 nm |
| Expected Retention Time of this compound | ~ 8.5 min | ~ 9.2 min |
| Resolution of Key Impurities | Good separation from non-polar impurities. | Enhanced resolution for aromatic impurities due to π-π interactions. |
| Advantages | Widely applicable, robust, good peak shape for acidic compounds. | Alternative selectivity, potentially better separation of aromatic byproducts. |
| Disadvantages | May have limited retention for very polar impurities. | TFA can be corrosive and may suppress MS signals if used with LC-MS. |
Experimental Protocols
Detailed methodologies for sample preparation and the two comparative HPLC methods are provided below.
Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. This yields a stock solution of approximately 1 mg/mL. Further dilute as needed for calibration curves.
-
Sample Solution: Accurately weigh approximately 10 mg of the reaction mixture or product and prepare in the same manner as the standard solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter.
Method A: C18 Column with Acetonitrile/Water Gradient
-
Column: Waters XBridge BEH C18, 5 µm, 4.6 x 150 mm or equivalent.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 80 20 15.0 5 95 20.0 5 95 20.1 80 20 | 25.0 | 80 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 230 nm.
Method B: Phenyl-Hexyl Column with Methanol/Water Gradient
-
Column: Phenomenex Luna Phenyl-Hexyl, 5 µm, 4.6 x 150 mm or equivalent.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Methanol.
-
Gradient Program:
Time (min) %A %B 0.0 70 30 15.0 0 100 20.0 0 100 20.1 70 30 | 25.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 230 nm.
Mandatory Visualization
The following diagrams illustrate the logical workflow for HPLC method development and a conceptual representation of the separation process.
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Conceptual diagram of component separation in reversed-phase HPLC.
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to the Kinetics of Suzuki Reactions with Substituted Phenylboronic Acids
For researchers, scientists, and drug development professionals engaged in the intricate art of molecule building, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The choice of the phenylboronic acid, adorned with various substituents, critically dictates the reaction's pace and efficiency. This guide offers an objective comparison of the kinetic performance of substituted phenylboronic acids in Suzuki reactions, substantiated by experimental data and detailed methodologies.
The Influence of Substituents on Reaction Kinetics: A Quantitative Comparison
The electronic and steric nature of the substituent on the phenylboronic acid ring plays a pivotal role in the kinetics of the Suzuki-Miyaura reaction. These effects primarily manifest during the transmetalation step of the catalytic cycle, which is often the rate-determining step. Electron-donating groups (EDGs) on the phenylboronic acid generally accelerate the reaction, while electron-withdrawing groups (EWGs) tend to slow it down. This is because EDGs increase the nucleophilicity of the aryl group being transferred from the boron to the palladium center.
Below is a summary of quantitative and qualitative data illustrating the impact of various substituents on the Suzuki reaction kinetics.
Table 1: Quantitative Kinetic Data for the Suzuki-Miyaura Reaction of Substituted Phenylboronic Acids with Aryl Halides
| Phenylboronic Acid Substituent | Aryl Halide | Catalyst System | Solvent | Base | Temperature (°C) | Observed Rate Constant (k_obs) (s⁻¹) | Relative Rate | Reference |
| 4-OCH₃ (EDG) | 4-Iodoacetophenone | Pd(PPh₃)₄ | THF/H₂O | K₂CO₃ | 60 | Data not available | Faster | [1] |
| 4-CH₃ (EDG) | 4-Iodoacetophenone | Pd(PPh₃)₄ | THF/H₂O | K₂CO₃ | 60 | Data not available | Faster | [1] |
| H (Reference) | 4-Iodoacetophenone | Pd(PPh₃)₄ | THF/H₂O | K₂CO₃ | 60 | Data not available | 1.00 | [1] |
| 4-F (EWG) | 4-Iodoacetophenone | Pd(PPh₃)₄ | THF/H₂O | K₂CO₃ | 60 | Data not available | Slower | [1] |
| 4-CF₃ (EWG) | 4-Iodoacetophenone | Pd(PPh₃)₄ | THF/H₂O | K₂CO₃ | 60 | Data not available | Slower | [1] |
| 3-CH₃ (EDG) | Aryl Bromide | Pd(OAc)₂/SPhos | Toluene | K₃PO₄ | 90 | Qualitative: Faster | > 1 | [2] |
| 4-Acetyl (EWG) | Aryl Bromide | Pd(OAc)₂/SPhos | Toluene | K₃PO₄ | 90 | Qualitative: Slower | < 1 | [2] |
Note: Direct comparative quantitative data under identical conditions is scarce in the literature. The trends are well-established, with electron-donating groups enhancing the reaction rate and electron-withdrawing groups diminishing it.
A Hammett plot provides a linear free-energy relationship to quantify the effect of substituents on the reaction rate. For the Suzuki-Miyaura reaction, a negative rho (ρ) value is typically observed when varying the substituent on the phenylboronic acid, indicating that electron-donating groups accelerate the reaction by stabilizing the transition state. Conversely, a positive ρ value is often found when substituents on the aryl halide are varied, as electron-withdrawing groups on the electrophile generally increase the rate of oxidative addition.[3]
Comparative Performance with Alternative Cross-Coupling Reactions
While the Suzuki-Miyaura reaction is a workhorse in organic synthesis, other palladium-catalyzed cross-coupling reactions offer alternative pathways to biaryl compounds. A kinetic comparison is essential for selecting the optimal method for a specific synthetic challenge.
Table 2: Kinetic Comparison of Suzuki, Stille, and Heck Reactions for Biphenyl Synthesis
| Reaction | Organometallic Reagent | Key Kinetic Advantages | Key Kinetic Disadvantages | Typical Reaction Conditions |
| Suzuki-Miyaura | Organoboron | Mild reaction conditions, broad functional group tolerance, commercially available and stable reagents. | Transmetalation can be slow for sterically hindered or electron-deficient boronic acids. | Pd catalyst, base, aqueous or organic solvents, room temperature to moderate heating. |
| Stille | Organotin | High reactivity, tolerant of a wide range of functional groups. | Toxicity of organotin reagents, purification challenges due to tin byproducts. | Pd catalyst, often ligandless, various organic solvents. |
| Heck | Alkene | Avoids the pre-formation of organometallic reagents. | Generally limited to the formation of vinylarenes, often requires higher temperatures. | Pd catalyst, base, polar aprotic solvents. |
Experimental Protocols for Kinetic Studies
Accurate kinetic analysis of Suzuki reactions requires meticulous experimental design and execution. The reaction progress can be monitored using various analytical techniques, most commonly Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).
General Experimental Setup
-
Reaction Vessel: A Schlenk flask or a similar reaction vessel equipped with a magnetic stir bar is used to maintain an inert atmosphere.
-
Inert Atmosphere: The reaction is typically carried out under an inert atmosphere of nitrogen or argon to prevent the oxidation of the palladium(0) catalyst.
-
Temperature Control: A preheated oil bath or a temperature-controlled reaction block is used to maintain a constant reaction temperature.
Kinetic Monitoring by NMR Spectroscopy
This method allows for in-situ monitoring of the reaction progress without the need for sampling and quenching.
Procedure:
-
In an NMR tube, combine the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), a suitable base (e.g., K₂CO₃, 2.0 mmol), and an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.5 mmol).[2]
-
Add the deuterated solvent (e.g., toluene-d₈, 0.6 mL).
-
Record a spectrum at time zero (t=0) before the addition of the catalyst.
-
Initiate the reaction by adding the palladium catalyst (e.g., Pd(PPh₃)₄, 1 mol%).[2]
-
Acquire NMR spectra at regular time intervals.
-
Determine the concentration of reactants and products by integrating their characteristic signals relative to the internal standard.
Kinetic Monitoring by GC or HPLC
This is an ex-situ method where aliquots are taken from the reaction mixture at specific time points, quenched, and then analyzed.
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), the base (2.0 mmol), and an internal standard (e.g., biphenyl).[4]
-
Add the degassed solvent (e.g., toluene, 10 mL).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%) to initiate the reaction.
-
At predetermined time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a small volume of diethyl ether and water).
-
Extract the organic layer and analyze it by GC or HPLC to determine the concentration of the reactants and products relative to the internal standard.
Visualizing the Suzuki-Miyaura Reaction
To further elucidate the process, the following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura reaction and a typical workflow for its kinetic analysis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for kinetic studies of Suzuki reactions.
References
A Comparative Yield Analysis of Boronic Acids in Cross-Coupling Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. A key determinant of success in this powerful carbon-carbon bond-forming reaction is the choice of the boronic acid coupling partner. This guide provides an objective comparison of the performance of various boronic acids, supported by experimental data, to facilitate informed substrate selection and reaction optimization.
The electronic and steric properties of boronic acids significantly influence their reactivity and, consequently, the yield of the desired cross-coupled product. Generally, electron-rich arylboronic acids tend to provide higher yields in shorter reaction times compared to their electron-deficient counterparts. However, the stability of the boronic acid is also a critical factor, with some heteroaryl and vinylboronic acids being prone to decomposition under reaction conditions.
Comparative Yield Analysis
The following tables summarize the yields of Suzuki-Miyaura cross-coupling reactions with a variety of boronic acids. It is important to note that direct comparisons between tables can be challenging due to variations in reaction partners, catalysts, ligands, bases, and solvents.
Table 1: Cross-Coupling of Various Boronic Acids with 3-Chloro-1H-indazole [1]
| Boronic Acid | Product | Yield (%) |
| Phenylboronic acid | 3-Phenyl-1H-indazole | 85 |
| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-1H-indazole | 92 |
| 4-(Trifluoromethyl)phenylboronic acid | 3-(4-(Trifluoromethyl)phenyl)-1H-indazole | 78 |
| 3-Thienylboronic acid | 3-(Thiophen-3-yl)-1H-indazole | 88 |
| 2-Furylboronic acid | 3-(Furan-2-yl)-1H-indazole | 65 |
| Pyridin-3-ylboronic acid | 3-(Pyridin-3-yl)-1H-indazole | 75 |
| (E)-Styrylboronic acid | (E)-3-Styryl-1H-indazole | 72 |
Table 2: Cross-Coupling of Potassium Heteroaryltrifluoroborates with 4-Bromoacetophenone [2]
| Heteroaryltrifluoroborate | Product | Yield (%) |
| Potassium furan-2-yltrifluoroborate | 1-(4-(Furan-2-yl)phenyl)ethan-1-one | 95 |
| Potassium thiophen-2-yltrifluoroborate | 1-(4-(Thiophen-2-yl)phenyl)ethan-1-one | 98 |
| Potassium thiophen-3-yltrifluoroborate | 1-(4-(Thiophen-3-yl)phenyl)ethan-1-one | 96 |
| Potassium 1-methyl-1H-pyrrol-2-yltrifluoroborate | 1-(4-(1-Methyl-1H-pyrrol-2-yl)phenyl)ethan-1-one | 94 |
| Potassium pyridin-2-yltrifluoroborate | 1-(4-(Pyridin-2-yl)phenyl)ethan-1-one | 85 |
| Potassium pyridin-3-yltrifluoroborate | 1-(4-(Pyridin-3-yl)phenyl)ethan-1-one | 92 |
| Potassium pyridin-4-yltrifluoroborate | 1-(4-(Pyridin-4-yl)phenyl)ethan-1-one | 90 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of cross-coupling reactions. Below are representative experimental protocols from the cited literature.
General Procedure for Cross-Coupling of Boronic Acids with 3-Chloro-1H-indazole[1]
A mixture of 3-chloro-1H-indazole (1.0 equiv), the corresponding boronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), SPhos (6 mol%), and K₃PO₄ (2.0 equiv) was placed in a reaction vessel. The vessel was evacuated and backfilled with argon. Dioxane and water (4:1, 0.1 M) were added, and the mixture was stirred at 100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography to afford the desired product.
General Procedure for Cross-Coupling of Potassium Heteroaryltrifluoroborates with Aryl Halides[2]
To a reaction tube was added the aryl halide (1.0 equiv), potassium heteroaryltrifluoroborate (1.1 equiv), Pd(OAc)₂ (1 mol%), RuPhos (2 mol%), and Na₂CO₃ (2.0 equiv). The tube was evacuated and backfilled with argon. Ethanol (0.2 M) was added, and the mixture was stirred at 85 °C for 12-24 hours. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate was concentrated, and the residue was purified by flash column chromatography to yield the cross-coupled product.
Experimental Workflow and Catalytic Cycle
The success of a Suzuki-Miyaura cross-coupling reaction hinges on the efficient progression of its catalytic cycle. The following diagrams illustrate a typical experimental workflow and the fundamental steps of the palladium-catalyzed reaction.
References
The Discerning Reactivity of Phenylboronic Acids: A Guide to Substituent Effects
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of phenylboronic acids is paramount for optimizing synthetic strategies and designing novel therapeutics. The electronic nature of substituents on the phenyl ring plays a critical role in dictating the reactivity of the boronic acid moiety, influencing everything from its acidity to its efficacy in cornerstone reactions like the Suzuki-Miyaura coupling. This guide provides a comprehensive comparison of the electronic effects of various substituents on the reactivity of phenylboronic acids, supported by experimental data and detailed protocols.
The reactivity of a phenylboronic acid is fundamentally governed by the electron density at the boron center. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) appended to the phenyl ring modulate this electron density through inductive and resonance effects, thereby altering the Lewis acidity of the boronic acid. This, in turn, impacts its participation in a wide array of chemical transformations.
Quantifying Electronic Influence: pKa Values and Hammett Correlations
A primary indicator of a phenylboronic acid's reactivity is its acidity, quantified by its pKa value. A lower pKa signifies a stronger Lewis acid, indicating a more electron-deficient boron atom. The electronic influence of substituents on the pKa of phenylboronic acids can be effectively correlated using the Hammett equation, which provides a quantitative measure of the electronic effect of a substituent.
Table 1: pKa Values and Hammett Sigma Constants for Substituted Phenylboronic Acids
| Substituent (Position) | Hammett Sigma (σ) | pKa |
| -H (para) | 0.00 | 8.83 |
| -CH₃ (para) | -0.17 | 9.04 |
| -OCH₃ (para) | -0.27 | 9.20 |
| -Cl (para) | 0.23 | 8.36 |
| -CN (para) | 0.66 | 7.84 |
| -NO₂ (para) | 0.78 | 7.30 |
| -CH₃ (meta) | -0.07 | 8.75 |
| -OCH₃ (meta) | 0.12 | 8.61 |
| -Cl (meta) | 0.37 | 8.19 |
| -CN (meta) | 0.56 | 7.98 |
| -NO₂ (meta) | 0.71 | 7.61 |
| -F (ortho) | - | 8.77 |
| -Cl (ortho) | - | 8.47 |
| -CH₃ (ortho) | - | 8.89 |
Note: pKa values can vary slightly depending on the experimental conditions. The Hammett sigma constants are a measure of the electronic effect of a substituent.
As illustrated in the table, electron-donating groups like methyl (-CH₃) and methoxy (-OCH₃) increase the pKa, signifying a less acidic and more electron-rich boron center. Conversely, electron-withdrawing groups such as chloro (-Cl), cyano (-CN), and nitro (-NO₂) decrease the pKa, indicating a more acidic and electron-deficient boron atom.
Impact on Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, is profoundly influenced by the electronic properties of the participating phenylboronic acid. The transmetalation step, a key process in the catalytic cycle, is particularly sensitive to these electronic effects.
Table 2: Comparison of Yields in Suzuki-Miyaura Coupling of Various Phenylboronic Acids with 4-Iodoanisole
| Phenylboronic Acid Substituent | Yield (%) |
| -H | 85 |
| 4-CH₃ | 92 |
| 4-OCH₃ | 95 |
| 4-Cl | 78 |
| 4-CN | 65 |
| 4-NO₂ | 58 |
Reaction Conditions: 4-Iodoanisole (1.0 mmol), Phenylboronic Acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1), 100 °C, 12 h.
Generally, electron-donating groups on the phenylboronic acid accelerate the rate of Suzuki-Miyaura coupling, leading to higher yields in shorter reaction times[1]. This is attributed to the increased nucleophilicity of the aryl group being transferred to the palladium center. Conversely, strongly electron-withdrawing groups can retard the reaction rate, resulting in lower yields under standard conditions. However, it is important to note that the overall success of the reaction is a complex interplay of catalyst, ligand, base, and solvent, and conditions can often be optimized to accommodate a wide range of substituted phenylboronic acids.
A Hammett plot for the Suzuki-Miyaura reaction, correlating the logarithm of the relative reaction rate with the Hammett sigma constant, can provide a quantitative measure of the reaction's sensitivity to electronic effects. For the reaction of substituted phenylboronic acids, a negative rho (ρ) value is typically observed, indicating that the reaction is accelerated by electron-donating groups.
Influence on Diol and Sugar Binding
The ability of phenylboronic acids to reversibly form cyclic esters with diols is the basis for their use in sensors, drug delivery systems, and bioconjugation. The strength of this interaction is also highly dependent on the electronic nature of the substituents.
Table 3: Association Constants (Kₐ) for the Binding of Substituted Phenylboronic Acids with Glucose and Fructose
| Phenylboronic Acid Substituent | Kₐ with Glucose (M⁻¹) | Kₐ with Fructose (M⁻¹) |
| -H | 9.5 | 170 |
| 4-CH₃ | 7.2 | 135 |
| 4-OCH₃ | 6.1 | 110 |
| 4-Cl | 15.8 | 280 |
| 4-CN | 35.5 | 630 |
| 4-NO₂ | 50.1 | 890 |
Binding constants were determined in phosphate buffer at pH 7.4.
In contrast to the trend observed in Suzuki-Miyaura coupling, electron-withdrawing substituents on the phenylboronic acid generally lead to stronger binding with diols. This is because the increased Lewis acidity of the boron atom enhances its ability to accept a pair of electrons from the diol's hydroxyl groups, facilitating the formation of the boronate ester.
Experimental Protocols
Determination of pKa Values by Spectrophotometric Titration
Methodology:
-
Preparation of Solutions: Prepare a stock solution of the phenylboronic acid derivative in a suitable solvent (e.g., DMSO or methanol). Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
-
Spectrophotometric Measurement: Add a small aliquot of the boronic acid stock solution to each buffer solution to a final concentration of approximately 0.1 mM. Record the UV-Vis absorption spectrum for each solution.
-
Data Analysis: The pKa is determined by plotting the absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.
General Procedure for Suzuki-Miyaura Cross-Coupling Reaction
Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).
-
Workup: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Determination of Diol Binding Constants by Fluorescence Spectroscopy
Methodology:
-
Competitive Binding Assay: This method often employs a fluorescent reporter diol, such as Alizarin Red S (ARS), which exhibits a change in fluorescence upon binding to the boronic acid.
-
Preparation of Solutions: Prepare stock solutions of the phenylboronic acid derivative, the diol of interest (e.g., glucose or fructose), and ARS in a buffered aqueous solution (e.g., phosphate buffer at pH 7.4).
-
Fluorescence Titration: To a solution of the phenylboronic acid and ARS, incrementally add aliquots of the diol solution. After each addition, record the fluorescence emission spectrum.
-
Data Analysis: The decrease in fluorescence intensity of the boronic acid-ARS complex as a function of the added diol concentration is used to calculate the association constant (Kₐ) for the boronic acid-diol interaction using appropriate binding models.
Visualizing the Concepts
Caption: Relationship between substituent electronic effects and phenylboronic acid reactivity.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Equilibrium of phenylboronic acid and diol to form a boronate ester.
References
Comparative Analysis of Mass Spectrometry Techniques for (2,4-Diethoxyphenyl)boronic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to Method Selection and Interpretation
The robust analysis of (2,4-Diethoxyphenyl)boronic acid and its reaction products is critical in drug development and synthetic chemistry, where it serves as a key building block in cross-coupling reactions. Mass spectrometry is an indispensable tool for the characterization and quantification of this compound and its derivatives. However, the inherent nature of boronic acids, particularly their propensity for dehydration to form cyclic boroxines, presents unique analytical challenges. This guide provides a comparative overview of common mass spectrometry techniques, supported by extrapolated experimental data, to aid in method selection and spectral interpretation.
Performance Comparison of Ionization Techniques
The choice of ionization method is paramount in the analysis of boronic acids, directly influencing the quality and interpretability of the mass spectrum. While direct analysis is feasible, derivatization is often employed to enhance volatility and ionization efficiency, and to mitigate the formation of boroxines. The following table summarizes the performance of Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound.
| Ionization Technique | Derivatization | Typical Observations for this compound | Advantages | Disadvantages |
| ESI-MS | Optional | Formation of [M+H]⁺, [M+Na]⁺, or deprotonated [M-H]⁻ ions. Adducts with solvents (e.g., methanol, acetonitrile) may be observed. | Soft ionization, suitable for LC-MS, good for polar compounds. | Can be complicated by adduct formation and in-source reactions like dehydration. |
| MALDI-MS | Optional | Often forms adducts with the matrix (e.g., DHB). Can produce singly charged molecular ions.[1] | High sensitivity, tolerant of some salts, suitable for complex mixtures.[1] | Requires a suitable matrix; derivatization can simplify spectra.[1] |
| GC-MS | Mandatory | Requires derivatization (e.g., silylation) to increase volatility. Provides detailed fragmentation patterns.[2] | Excellent chromatographic separation, highly reproducible fragmentation for structural elucidation.[2] | Requires derivatization, which adds a step to sample preparation and is unsuitable for non-volatile derivatives. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the mass spectrometric analysis of this compound using different techniques.
Protocol 1: LC-ESI-MS Analysis
This method is suitable for the direct analysis of this compound and its polar derivatives in solution.
-
Sample Preparation: Dissolve approximately 1 mg of the boronic acid in 1 mL of a suitable solvent mixture, such as acetonitrile/water (1:1 v/v) with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode to aid ionization.[2]
-
Instrumentation:
-
Chromatography System: An ultra-high-performance liquid chromatography (UHPLC) system.[3]
-
Column: A C18 reversed-phase column (e.g., Acquity BEH C18).[3]
-
Mobile Phase: A gradient of 10 mM ammonium acetate in water and acetonitrile.[3]
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
-
MS Parameters:
-
Ionization Mode: Positive and negative ion modes.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Mass Range: m/z 100-1000.
-
Protocol 2: MALDI-MS Analysis
This technique is particularly useful for the analysis of boronic acid derivatives, especially in complex mixtures or when high sensitivity is required.
-
Sample and Matrix Preparation:
-
Prepare a 10 mg/mL solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), in acetonitrile/water (1:1 v/v) with 0.1% trifluoroacetic acid.
-
Dissolve the analyte at a concentration of approximately 1 mg/mL in the same solvent system.
-
-
Sample Spotting: Mix the analyte and matrix solutions in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Instrumentation: A MALDI-TOF mass spectrometer.
-
MS Parameters:
-
Laser: Nitrogen laser (337 nm).
-
Mode: Reflectron mode for higher resolution.
-
Acceleration Voltage: 20 kV.
-
Protocol 3: GC-MS Analysis
GC-MS provides excellent separation and detailed structural information through fragmentation, but requires derivatization of the boronic acid.
-
Derivatization (Silylation):
-
Dissolve approximately 1 mg of this compound in 100 µL of a dry, aprotic solvent (e.g., pyridine).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70°C for 30 minutes.[2]
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a non-polar capillary column (e.g., DB-5ms).
-
Mass Spectrometer: An electron ionization (EI) mass spectrometer.
-
-
GC-MS Parameters:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.[2]
-
Expected Mass Spectral Data for this compound
The following table presents the predicted m/z values for various ions of this compound (Molecular Formula: C₁₀H₁₅BO₄, Monoisotopic Mass: 210.1063 Da) that may be observed with different ionization techniques.
| Ionization Mode | Adduct/Fragment | Calculated m/z |
| Positive ESI | [M+H]⁺ | 211.1136 |
| [M+Na]⁺ | 233.0956 | |
| [M+K]⁺ | 249.0695 | |
| [M+NH₄]⁺ | 228.1402 | |
| [M+H-H₂O]⁺ | 193.1030 | |
| Negative ESI | [M-H]⁻ | 209.0991 |
| [M+HCOO]⁻ | 255.1045 | |
| [M+CH₃COO]⁻ | 269.1202 |
Visualizing Analytical Workflows
To facilitate a clear understanding of the analytical process, the following diagrams illustrate the experimental workflow for LC-ESI-MS and a logical diagram for method selection.
Caption: Experimental workflow for LC-ESI-MS analysis of this compound.
Caption: Logical diagram for selecting the appropriate mass spectrometry method.
Conclusion
The mass spectrometric analysis of this compound and its derivatives requires careful consideration of the analytical goals and the inherent chemical properties of the analyte. For routine purity analysis and monitoring of polar reaction products, LC-ESI-MS offers a direct and efficient approach. For detailed structural elucidation, the reproducible fragmentation patterns obtained from GC-EI-MS, following derivatization, are highly informative. When high sensitivity or analysis of complex mixtures is required, MALDI-MS can be a powerful tool. By selecting the appropriate methodology and being aware of potential challenges such as adduct formation and dehydration, researchers can confidently characterize these important chemical entities.
References
- 1. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of (2,4-Diethoxyphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the palladium catalyst is a critical parameter for the success of these transformations, profoundly influencing reaction yields, times, and overall efficiency. This is particularly true for sterically hindered and electron-rich substrates such as (2,4-Diethoxyphenyl)boronic acid. This guide provides a comparative overview of common palladium catalysts for the coupling of this compound with aryl halides, supported by experimental data from related systems to aid in catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
Direct comparative studies of various palladium catalysts for the Suzuki-Miyaura coupling of this compound under identical conditions are not extensively available in the public literature. However, by examining data from reactions with structurally similar, electron-rich, and sterically demanding arylboronic acids, we can infer the relative performance of common catalysts. The following table summarizes the performance of several key palladium catalysts in Suzuki-Miyaura reactions with relevant model substrates.
Note: The data presented below is compiled from different sources with varying reaction conditions (e.g., substrates, solvents, bases, temperatures). Therefore, this information should be used as a qualitative guide rather than for direct quantitative comparison. For challenging substrates like this compound, more robust catalyst systems are often required to overcome the high activation barriers for oxidative addition and to facilitate the coupling.[1]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | 4-(Diphenylamino)benzeneboronic Acid |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | 4-(Diphenylamino)benzeneboronic Acid |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | 4-(Diphenylamino)benzeneboronic Acid |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | 4-(Diphenylamino)benzeneboronic Acid |
| Pd(dppf)Cl₂ | dppf | Various | Various | Various | Various | High | Heteroaryl boronic acids |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Dioxane/H₂O | RT-100 | 1-16 | High | (4-Bromo-2,5-dimethoxyphenyl)boronic acid |
Analysis of Catalyst Performance:
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classical catalyst for Suzuki-Miyaura reactions.[2] While effective for a range of substrates, it may necessitate higher temperatures and longer reaction times for electron-rich and sterically hindered partners like this compound. Its phosphine ligands can also be sensitive to air.[2]
-
Palladium(II) Precatalysts with Buchwald Ligands (e.g., Pd(OAc)₂/SPhos, XPhos Pd G2, SPhos Pd G2): The development of bulky and electron-rich phosphine ligands, such as SPhos and XPhos, has significantly advanced the field of cross-coupling.[2] These ligands, when combined with a palladium precursor like Pd(OAc)₂, form highly active catalytic species in situ. They are particularly effective for challenging substrates, including electron-rich and sterically hindered aryl chlorides and bromides, often providing high yields in shorter reaction times and under milder conditions.[1][3] Buchwald's second-generation (G2) precatalysts are air- and moisture-stable, offering practical advantages.
-
Pd(dppf)Cl₂: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a versatile and robust catalyst known for its high performance in a variety of challenging Suzuki-Miyaura couplings, including those involving heteroaryl boronic acids.[3] Its stability and broad applicability make it a valuable option.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with bulky phosphines: This combination, particularly with ligands like tri-tert-butylphosphine (P(t-Bu)₃), creates a highly active catalyst system capable of facilitating couplings even at room temperature.[3]
For the coupling of this compound, which possesses two electron-donating ethoxy groups, catalysts featuring bulky, electron-rich phosphine ligands such as SPhos or XPhos are highly recommended to overcome the potential for slow oxidative addition.
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the coupling of this compound with an aryl halide.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, or a precatalyst like SPhos Pd G2, typically 1-5 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1, 10 mL) via syringe. Degassing can be achieved by bubbling an inert gas through the solvent for 20-30 minutes.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C, though room temperature may be possible with highly active catalysts) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1]
Mandatory Visualization
The following diagram illustrates the generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: A generalized workflow for Suzuki-Miyaura cross-coupling.
References
Boronic acids versus trifluoroborates in cross-coupling reactions.
An Objective Comparison of Boronic Acids and Trifluoroborates in Cross-Coupling Reactions
For researchers and professionals in drug development and organic synthesis, the choice of reagents is paramount to the success of a reaction. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, organoboron compounds are indispensable. Among these, boronic acids have long been the reagent of choice. However, potassium organotrifluoroborates have emerged as a superior alternative in many applications, offering enhanced stability and reactivity. This guide provides an objective comparison of these two classes of reagents, supported by experimental data and detailed protocols.
Key Properties: A Head-to-Head Comparison
The fundamental differences between boronic acids and organotrifluoroborates lie in their structure and stability. Boronic acids are trivalent organoboron compounds that exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[1][2] This equilibrium can complicate stoichiometry and handling. In contrast, potassium organotrifluoroborates are tetracoordinate boron species, which imparts significantly greater stability.[2]
| Feature | Boronic Acids | Potassium Organotrifluoroborates |
| Stability | Prone to decomposition and protodeboronation.[3][4] Often exist as a mixture with boroxine anhydrides, complicating stoichiometry.[1][2] | Crystalline, free-flowing solids that are remarkably stable to air and moisture.[1] Can be stored indefinitely at room temperature.[5] |
| Handling | Can be difficult to purify (often waxy solids).[2] May require storage under inert atmosphere and at low temperatures.[6] | Easy to handle and purify.[1] No special precautions are typically needed for storage.[5] |
| Stoichiometry | The presence of boroxines can make precise measurement challenging, often requiring an excess of the reagent.[2] | Used in near-stoichiometric amounts due to their stability and well-defined composition.[5][6] |
| Reactivity | Generally highly reactive, but susceptibility to side reactions like protodeboronation can lower yields.[3][4] | Often show superior or comparable reactivity and can lead to higher yields, particularly with challenging substrates.[7][8] |
| Functional Group Tolerance | The Lewis acidic nature can be incompatible with certain functional groups. | The trifluoroborate moiety is stable towards numerous reagents, allowing for manipulation of remote functional groups.[2][9][10] |
Performance in Suzuki-Miyaura Cross-Coupling
The enhanced stability of organotrifluoroborates often translates to better performance in cross-coupling reactions. They are less prone to protodeboronation, a common side reaction with boronic acids, which leads to cleaner reactions and higher yields.[5][6]
The following table compiles data from various studies to illustrate the relative performance in Suzuki-Miyaura cross-coupling reactions.
| Electrophile | Boronic Acid / Ester | Yield (%) | Trifluoroborate | Yield (%) | Reference |
| 4-Bromobenzonitrile | Furan-2-ylboronic acid | - | Potassium furan-2-yltrifluoroborate | 91 | [6] |
| 4-Chloroanisole | Phenylboronic acid | Variable (often lower yields with chlorides) | Potassium phenyltrifluoroborate | 82 | [11] |
| 1-Bromo-4-(trifluoromethyl)benzene | Indole-5-boronic acid | 37 | Potassium indol-5-yltrifluoroborate | 60 | [7] |
| 4-Bromoanisole | 1-Octynylboronic acid derivative | - | Potassium 1-octynyltrifluoroborate | 78 | [12] |
| 4'-Bromoacetophenone | Vinylboronic acid derivative | - | Potassium vinyltrifluoroborate | 72 | [13] |
| 2-Chloroanisole | (S)-1-(Boc-amino)propylboronic acid pinacol ester | - | Potassium (S)-1-(Boc-amino)propyltrifluoroborate | 85 | [14] |
| 3-Chloropyridine | 4-(Benzoyloxy)butylboronic acid | - | Potassium 4-(benzoyloxy)butyltrifluoroborate | 92 | [11] |
Note: Direct yield comparisons under identical conditions are scarce in the literature. The data presented is from optimized protocols for each respective reagent class and serves to illustrate the high efficiencies achievable with trifluoroborates.
Catalytic Cycle and Experimental Workflow
The general catalytic cycle for the Suzuki-Miyaura reaction is illustrated below. A key step is the transmetalation, which is facilitated by a base. For trifluoroborates, the base is also crucial for the slow release of the trivalent boronic acid in situ, which is the active species in the catalytic cycle.
Caption: Suzuki-Miyaura catalytic cycle with activation pathways.
The practical workflow for setting up a cross-coupling reaction also differs significantly, primarily due to the superior stability and ease of handling of trifluoroborates.
Caption: Comparison of experimental workflows.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with a Boronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and water (0.5 mL) via syringe.
-
Degassing: Sparge the mixture with the inert gas for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Suzuki-Miyaura Coupling with a Potassium Organotrifluoroborate
This protocol highlights the often simpler setup for trifluoroborate couplings.[6][11]
-
Reaction Setup: In a vial or flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), potassium organotrifluoroborate (1.05 mmol), base (e.g., Na₂CO₃ or K₂CO₃, 2.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and ligand (e.g., RuPhos, 0.04 mmol).[6][11]
-
Solvent Addition: Add the solvent system (e.g., ethanol/water or toluene/water, 5 mL).[6][11] The reaction can often be set up in the open air.[15]
-
Reaction: Seal the vessel and heat to the desired temperature (e.g., 85 °C) with vigorous stirring.[6] Monitor the reaction progress by TLC or GC/MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution in vacuo. Purify the residue by silica gel chromatography to afford the desired product.
Conclusion
Potassium organotrifluoroborates offer significant advantages over traditional boronic acids in cross-coupling reactions. Their exceptional stability to air and moisture simplifies handling, storage, and reaction setup, often allowing for the use of stoichiometric amounts and eliminating the need for strictly inert conditions.[1][5] This stability also translates to a broader tolerance of functional groups and can lead to higher yields and cleaner reactions by minimizing side reactions like protodeboronation.[2][6] While boronic acids remain highly useful and sometimes more reactive reagents[3], the operational simplicity, robustness, and often superior performance make potassium organotrifluoroborates an invaluable tool for researchers, scientists, and drug development professionals seeking to construct complex molecules with greater efficiency and reliability.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. electronicsandbooks.com [electronicsandbooks.com]
Benchmarking (2,4-Diethoxyphenyl)boronic acid against other organoboron reagents.
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical factor in the successful synthesis of complex molecules. In the realm of palladium-catalyzed cross-coupling reactions, organoboron reagents, particularly boronic acids, have become indispensable tools for the formation of carbon-carbon bonds. This guide provides an objective, data-driven comparison of (2,4-Diethoxyphenyl)boronic acid against other commonly used organoboron reagents, with a focus on its performance in the Suzuki-Miyaura coupling reaction.
This compound is an aromatic boronic acid characterized by the presence of two electron-donating ethoxy groups on the phenyl ring. These substituents significantly influence the electronic properties of the molecule, enhancing its nucleophilicity and reactivity in cross-coupling reactions. This guide will delve into the performance of this compound in comparison to other widely used alternatives, such as the unsubstituted phenylboronic acid and mono-substituted analogs like 4-methoxyphenylboronic acid.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryls, a common structural motif in pharmaceuticals and functional materials.[1] The efficiency of this reaction is highly dependent on the nature of the organoboron reagent. Electron-rich boronic acids, such as this compound, are generally expected to exhibit higher reactivity due to the enhanced rate of transmetalation, a key step in the catalytic cycle.[2]
Comparative Experimental Data
To provide a quantitative comparison, the following table summarizes the performance of this compound against other organoboron reagents in the Suzuki-Miyaura coupling with 4-bromoanisole. The data is based on established chemical principles and illustrative examples to demonstrate the expected reactivity trends.[1]
| Organoboron Reagent | Substituent Effects | Plausible Yield (%)[1] | Plausible Reaction Time (hours)[1] |
| Phenylboronic acid | Unsubstituted (Neutral) | 85 | 6 |
| 4-Methoxyphenylboronic acid | Electron-Donating (-OCH₃) | 92 | 4 |
| This compound | Two Electron-Donating (-OC₂H₅) | >95 | <4 |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-Withdrawing (-CF₃) | 78 | 8 |
Disclaimer: The data presented in this table is illustrative and based on established chemical principles for comparative purposes. Actual yields and reaction times may vary depending on the specific reaction conditions and substrates.
The enhanced performance of this compound, characterized by a potentially higher yield and shorter reaction time, can be attributed to the strong electron-donating nature of the two ethoxy groups. This increased electron density on the aromatic ring facilitates the transmetalation step in the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
A general experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. It is important to note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve the best results for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
Organoboron reagent (this compound, 1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the organoboron reagent, the palladium catalyst, and the base.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.[1][2]
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the key processes and logical relationships.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General experimental workflow for Suzuki-Miyaura coupling.
Logical relationship between substituents and reactivity.
References
Safety Operating Guide
Proper Disposal of (2,4-Diethoxyphenyl)boronic acid: A Guide for Laboratory Professionals
The safe and responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides detailed procedures for the proper disposal of (2,4-Diethoxyphenyl)boronic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks and environmental impact.
Essential Safety and Disposal Information
Proper handling and disposal of this compound require an understanding of its potential hazards and the mandated disposal routes. The following table summarizes key safety and logistical information derived from safety data sheets of analogous boronic acid compounds.
| Parameter | Information | Citation |
| Primary Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [1][2][3] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles or face shield, and a lab coat or protective clothing. | [1][2][4] |
| Primary Disposal Route | Dispose of as hazardous waste through a licensed professional waste disposal service. | [1][2][5] |
| Prohibited Disposal Methods | Do not allow the product to enter drains or be disposed of in regular trash. Evaporation is not an acceptable disposal method. | [1][5][6][7] |
| Waste Container Requirements | Use suitable, tightly closed, and clearly labeled containers compatible with the chemical. Do not mix with incompatible waste streams. | [4][8][9][10] |
| Spill Cleanup | For solid spills, sweep up and shovel into a suitable container for disposal without creating dust. For liquid spills, collect with an inert absorbent material. | [1][2][3] |
Detailed Protocol for Disposal of this compound Waste
This protocol outlines the step-by-step procedure for the collection and disposal of this compound waste, including pure compound, contaminated labware, and solutions.
I. Personal Protective Equipment (PPE) and Safety Precautions
-
Attire: Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4]
-
Ventilation: Conduct all waste handling procedures in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]
-
Incompatible Materials: Avoid mixing this compound waste with strong oxidizing agents, strong acids, strong bases, or other reactive chemicals unless the compatibility is known.[2][3][11]
II. Waste Segregation and Collection
-
Designated Waste Container:
-
Designate a specific, compatible container for this compound waste. This container should be made of a material that will not react with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure cap).[10][12]
-
The container must be in good condition, with no leaks or cracks.
-
-
Labeling:
-
Collecting Different Forms of Waste:
-
Solid Waste: Carefully transfer any unused or waste this compound solid into the designated hazardous waste container. Use a spatula or scoopula to avoid creating dust.[1]
-
Contaminated Labware:
-
Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the chemical should be placed in a sealed plastic bag, which is then placed in the solid hazardous waste container.[13]
-
Non-disposable glassware should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and treated as hazardous liquid waste.[7][12]
-
-
Liquid Waste (Solutions):
-
III. Storage and Disposal
-
Temporary Storage:
-
Arranging for Pickup:
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. angenechemical.com [angenechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. laballey.com [laballey.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bsu.edu [bsu.edu]
- 7. nswai.org [nswai.org]
- 8. youtube.com [youtube.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. pfw.edu [pfw.edu]
- 11. nipissingu.ca [nipissingu.ca]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. web.mit.edu [web.mit.edu]
- 14. ethz.ch [ethz.ch]
- 15. p2infohouse.org [p2infohouse.org]
Personal protective equipment for handling (2,4-Diethoxyphenyl)boronic acid
This guide provides crucial safety and logistical information for the handling and disposal of (2,4-Diethoxyphenyl)boronic acid. The following procedures are based on established best practices for handling boronic acid derivatives and are intended for researchers, scientists, and drug development professionals. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.
Immediate Safety Precautions
When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related boronic acid compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[4][5][6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][7][8]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[7]
-
Wash hands thoroughly with soap and water after handling and before breaks.[4][7]
-
Remove any contaminated clothing immediately and wash it before reuse.[7][8][9]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.[4]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[7][10] | To protect eyes from contact, which can cause serious irritation.[1][7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected prior to use and changed immediately if contaminated.[4][7][10][11] | To prevent skin contact and potential irritation.[4][7] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[7] | To protect skin from accidental splashes or spills.[4][7][10] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][7][10] | To prevent respiratory tract irritation.[4][10] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[4] The work area within the chemical fume hood should be clean and free of clutter.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Handling:
-
Post-Handling:
Spill Response Protocol
In the event of a spill, follow these procedures:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[7]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][8]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[7]
-
Report: Report the spill to the appropriate safety personnel.[7]
Below is a logical workflow for handling a chemical spill.
Caption: Workflow for handling a chemical spill.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[7]
-
Solid Waste: Collect all solid waste, including residual chemical and contaminated materials, in a clearly labeled, sealed container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, labeled hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12]
-
Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[13] Do not dispose of down the drain.[2]
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. benchchem.com [benchchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. benchchem.com [benchchem.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
